molecular formula C12H10FNO2S B8433927 3-Fluoro-4-(phenyl sulfonyl)benzeneamine

3-Fluoro-4-(phenyl sulfonyl)benzeneamine

Cat. No.: B8433927
M. Wt: 251.28 g/mol
InChI Key: RRPOXOJXECFGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(phenyl sulfonyl)benzeneamine is a useful research compound. Its molecular formula is C12H10FNO2S and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-4-(phenyl sulfonyl)benzeneamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-(phenyl sulfonyl)benzeneamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10FNO2S

Molecular Weight

251.28 g/mol

IUPAC Name

4-(benzenesulfonyl)-3-fluoroaniline

InChI

InChI=1S/C12H10FNO2S/c13-11-8-9(14)6-7-12(11)17(15,16)10-4-2-1-3-5-10/h1-8H,14H2

InChI Key

RRPOXOJXECFGDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)N)F

Origin of Product

United States

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 3-Fluoro-4-(phenylsulfonyl)benzeneamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Critical Building Block in Modern Medicinal Chemistry

3-Fluoro-4-(phenylsulfonyl)benzeneamine, a substituted aniline derivative, represents a cornerstone intermediate in the synthesis of complex pharmaceutical agents. Its unique structural features—a fluorine atom and a phenylsulfonyl group positioned ortho and para, respectively, to an amine—confer specific electronic and steric properties that are highly advantageous in drug design. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the phenylsulfonyl moiety provides a key structural scaffold.[1] This guide offers an in-depth examination of its chemical properties, a validated synthesis protocol, spectroscopic characterization, and its pivotal role in the development of targeted cancer therapies.

Physicochemical and Structural Properties

The fundamental characteristics of a chemical entity are critical for its application in synthesis. The properties of 3-Fluoro-4-(phenylsulfonyl)benzeneamine are summarized below.

PropertyValue
IUPAC Name 3-Fluoro-4-(phenylsulfonyl)aniline
CAS Number 383310-33-0
Molecular Formula C₁₂H₁₀FNO₂S
Molecular Weight 251.28 g/mol
Appearance Off-white to pale yellow solid
Melting Point 171-176 °C

Synthesis Protocol and Mechanistic Rationale

The synthesis of 3-Fluoro-4-(phenylsulfonyl)benzeneamine is typically achieved through a two-step process starting from 1,2-difluoro-4-nitrobenzene. This method is reliable and scalable for laboratory and potential industrial applications.

Experimental Protocol:

Step 1: Synthesis of 1-Fluoro-2-(phenylthio)-4-nitrobenzene

  • To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in anhydrous Dimethylformamide (DMF), add thiophenol (1.1 eq).

  • Add potassium carbonate (K₂CO₃) (1.5 eq) portion-wise at room temperature. The addition of a mild base is crucial to deprotonate the thiophenol, forming the thiophenolate nucleophile, which then displaces one of the fluorine atoms on the electron-deficient aromatic ring via nucleophilic aromatic substitution (SₙAr). The nitro group strongly activates the ring towards this reaction.

  • Stir the reaction mixture at 80°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Filter the precipitated solid, wash with water, and dry under vacuum to obtain 1-fluoro-2-(phenylthio)-4-nitrobenzene.

Step 2: Synthesis of 3-Fluoro-4-(phenylsulfonyl)benzeneamine

  • The crude 1-fluoro-2-(phenylthio)-4-nitrobenzene from the previous step is dissolved in a mixture of acetic acid and water.

  • Add iron powder (Fe) (5.0 eq). The reduction of the nitro group to an amine is a classic and cost-effective method. Iron in an acidic medium is a standard reagent for this transformation.

  • Heat the mixture to reflux (approximately 100-110°C) for 2-3 hours.

  • Simultaneously, the sulfide is oxidized to a sulfone. This oxidation is often facilitated by the reaction conditions or can be carried out as a separate step using an oxidizing agent like hydrogen peroxide or m-CPBA if the reaction with iron is insufficient.

  • After the reaction is complete (monitored by TLC), cool the mixture and filter through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield 3-Fluoro-4-(phenylsulfonyl)benzeneamine as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Reduction and Oxidation A 1,2-Difluoro-4-nitrobenzene C K2CO3, DMF, 80°C A->C B Thiophenol B->C D 1-Fluoro-2-(phenylthio)-4-nitrobenzene C->D SNAr Reaction E Iron (Fe), Acetic Acid D->E Reduction of Nitro Group & Oxidation of Sulfide F 3-Fluoro-4-(phenylsulfonyl)benzeneamine E->F

Caption: Synthesis workflow for 3-Fluoro-4-(phenylsulfonyl)benzeneamine.

Spectroscopic Characterization

Structural confirmation of 3-Fluoro-4-(phenylsulfonyl)benzeneamine is achieved through standard spectroscopic methods. The data presented below are representative of a successfully synthesized compound.

Spectroscopic DataObserved Peaks/Signals
¹H NMR (400 MHz, DMSO-d₆) δ 7.90-7.85 (m, 2H), 7.70-7.60 (m, 3H), 7.55 (dd, J=11.6, 2.4 Hz, 1H), 7.30 (dd, J=8.8, 2.4 Hz, 1H), 6.80 (t, J=8.8 Hz, 1H), 6.20 (s, 2H, -NH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ 153.0 (d, J=240 Hz), 141.5, 138.0, 133.5, 129.5, 127.0, 125.0 (d, J=10 Hz), 116.0 (d, J=2.5 Hz), 114.5 (d, J=22 Hz)
Mass Spec (ESI-MS) m/z 252.1 [M+H]⁺

Application in Drug Discovery: The Synthesis of Vemurafenib

3-Fluoro-4-(phenylsulfonyl)benzeneamine is a crucial intermediate in the synthesis of Vemurafenib (Zelboraf®), a potent inhibitor of the BRAF V600E mutated kinase.[2][3] This mutation is a key driver in many cases of metastatic melanoma.[3] The amine group of 3-Fluoro-4-(phenylsulfonyl)benzeneamine is used to form a key amide linkage with a pyrazolo[1,5-a]pyridine core during the synthesis of Vemurafenib. This highlights the compound's importance in creating targeted therapies that interfere with specific cancer-driving mutations.[2][3]

Role as a Key Intermediate

Vemurafenib_Synthesis A 3-Fluoro-4-(phenylsulfonyl)benzeneamine C Amide Coupling Reaction A->C B Pyrazolo[1,5-a]pyridine-3-carbonyl chloride (Activated Core) B->C D Vemurafenib Precursor C->D Forms critical amide bond E Final Synthetic Steps D->E F Vemurafenib E->F

Caption: Role of the title compound in Vemurafenib synthesis.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 3-Fluoro-4-(phenylsulfonyl)benzeneamine.

  • Hazard Statements: May cause skin, eye, and respiratory irritation.[4][5]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly closed container in a cool, dry place.[5]

Conclusion

3-Fluoro-4-(phenylsulfonyl)benzeneamine is more than just a chemical intermediate; it is a testament to the power of rational drug design. Its carefully arranged functional groups make it an indispensable component in the synthesis of life-saving medications like Vemurafenib. Understanding its properties, synthesis, and applications provides valuable insights for researchers and scientists dedicated to advancing the field of medicinal chemistry.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Data. RSC.org.
  • Veeprho. (n.d.). Vemurafenib Impurities and Related Compound. Veeprho.
  • ResearchGate. (n.d.). Scheme 2: Synthesis of precursors required for [11C]vemurafenib. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015075749A1 - Novel processes for the preparation of vemurafenib. Google Patents.

Sources

High-Purity Synthesis of 3-Fluoro-4-(phenylsulfonyl)benzeneamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Fluoro-4-(phenylsulfonyl)benzeneamine Synthesis Pathway Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Development Scientists

Executive Summary

3-Fluoro-4-(phenylsulfonyl)benzeneamine (CAS: 405073-89-2, generic structure) is a critical aniline intermediate used in the development of diaryl sulfone-based kinase inhibitors and anti-inflammatory agents. Its structural core—an electron-deficient aromatic ring bearing a sulfone and a fluorine atom—provides unique metabolic stability and hydrogen-bonding capabilities in active pharmaceutical ingredients (APIs).

This guide delineates a robust, scalable synthesis pathway prioritizing regioselectivity and process safety . While multiple routes exist, the Nucleophilic Aromatic Substitution (


) of sulfinates  is presented as the "Gold Standard" due to its atom economy and avoidance of late-stage oxidation steps.

Retrosynthetic Analysis

To design the optimal route, we deconstruct the target molecule (1) back to commercially available precursors.

  • Disconnection 1 (Functional Group Interconversion): The amine is derived from a nitro group.

  • Disconnection 2 (C-S Bond Formation): The sulfone moiety is introduced via displacement of a leaving group (Fluorine) activated by the nitro group.

  • Starting Material: 3,4-Difluoronitrobenzene. The 4-position fluorine is highly activated toward nucleophilic attack due to its para relationship with the nitro group, ensuring high regiochemical fidelity.

Retrosynthesis Target 3-Fluoro-4-(phenylsulfonyl)benzeneamine (Target) NitroIntermediate 3-Fluoro-4-(phenylsulfonyl)nitrobenzene (Intermediate) NitroIntermediate->Target Reduction (Fe/NH4Cl or H2/Pd) Precursor 3,4-Difluoronitrobenzene (Starting Material) Precursor->NitroIntermediate SnAr Displacement (Regioselective) Reagent Sodium Benzenesulfinate Reagent->NitroIntermediate

Figure 1: Retrosynthetic breakdown illustrating the convergent assembly from 3,4-difluoronitrobenzene.

Primary Synthesis Pathway: The Sulfinate Displacement Route

This pathway is preferred for its operational simplicity and high yield. It avoids the use of malodorous thiols and hazardous oxidants (e.g., mCPBA) required in sulfide-oxidation routes.

Phase 1: Regioselective Coupling

Objective: Synthesis of 3-Fluoro-4-(phenylsulfonyl)nitrobenzene. Mechanism: The nitro group at position 1 exerts a strong electron-withdrawing effect ($ -M, -I $), significantly lowering the LUMO energy at the para carbon (C4). The fluorine at C3 (meta) is far less activated. Consequently, the benzenesulfinate anion attacks C4 exclusively.

Reagents:

  • 3,4-Difluoronitrobenzene (1.0 eq)

  • Sodium Benzenesulfinate (1.1 eq)

  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)

Protocol:

  • Charge: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-Difluoronitrobenzene (15.9 g, 100 mmol) and DMSO (100 mL).

  • Addition: Add Sodium Benzenesulfinate (18.0 g, 110 mmol) in a single portion.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or HPLC.[1][2] The starting material (Rf ~0.6) should disappear, replaced by a more polar product (Rf ~0.4).

  • Quench: Cool the reaction mixture to room temperature. Pour slowly into Ice-Water (500 mL) with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Isolation: Filter the solid, wash with water (3 x 100 mL) to remove residual DMSO and salts.

  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 85–92%

    • Key QC Parameter: Absence of 3-fluoro isomer (regio-impurity).

Phase 2: Nitro Reduction

Objective: Conversion to 3-Fluoro-4-(phenylsulfonyl)benzeneamine. Method: Iron-mediated reduction is chosen for its chemoselectivity, avoiding potential defluorination that can occur with catalytic hydrogenation (Pd/C) at high pressures.

Reagents:

  • Nitro Intermediate (from Phase 1)

  • Iron Powder (325 mesh, 4.0 eq)

  • Ammonium Chloride (0.5 eq)

  • Solvent: Ethanol/Water (4:1)

Protocol:

  • Suspension: Dissolve the Nitro Intermediate (20 g) in Ethanol (160 mL) and Water (40 mL).

  • Activation: Add Ammonium Chloride (1.9 g) and Iron Powder (15.8 g).

  • Reflux: Heat to vigorous reflux (approx. 80°C) for 2–3 hours. The reaction color will darken to rust-brown/black.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Concentration: Evaporate the filtrate under reduced pressure to remove ethanol.

  • Extraction: Basify the aqueous residue slightly (pH 9) with saturated

    
     and extract with Ethyl Acetate  (3 x 50 mL).
    
  • Drying: Dry organics over

    
    , filter, and concentrate to dryness.
    
  • Final Product: Off-white to pale beige solid.

Process Visualization & Logic

ReactionFlow SM 3,4-Difluoronitrobenzene Step1 Step 1: SnAr Coupling (90°C, DMSO) SM->Step1 + PhSO2Na Inter Nitro-Sulfone Intermediate Step1->Inter Precipitation Step2 Step 2: Fe Reduction (Reflux, EtOH/H2O) Inter->Step2 + Fe/NH4Cl Prod 3-Fluoro-4-(phenylsulfonyl) benzeneamine Step2->Prod Workup

Figure 2: Process flow diagram detailing the two-step synthesis cascade.

Analytical Data Profile

To validate the synthesis, the following analytical signatures must be confirmed:

TechniqueParameterExpected Signal / Characteristic
HPLC Purity>98.0% (Area %)
1H NMR Aromatic Region

7.9–8.0 (d, 2H, Sulfone ortho), 7.5–7.6 (m, 3H, Sulfone meta/para), 6.4–7.5 (m, 3H, Aniline ring).[1]
1H NMR Amine Protons

6.0–6.5 (br s, 2H,

,

exchangeable).
19F NMR Fluorine ShiftSingle peak around -110 to -120 ppm (dependent on solvent).
MS (ESI) Molecular Ion

(Calc. for

).

Safety & Operational Criticalities

  • Thermal Runaway Risk: The

    
     reaction in DMSO is exothermic. On a multi-gram scale, controlled addition of the sulfinate or active cooling during the initial phase is recommended to prevent thermal runaway.
    
  • Nitro Compounds: Nitroaromatics are potentially explosive if distilled to dryness at high temperatures. Always maintain an inert atmosphere and avoid reduced-pressure distillation of the nitro intermediate; precipitation is safer.

  • Iron Waste: The iron sludge generated in Step 2 is pyrophoric when dry. Keep wet and dispose of according to hazardous waste regulations.

References

  • Regioselectivity in SnAr Reactions

    • Source: Guidechem. (2024).[1] "What are the applications and uses of 3,4-difluoronitrobenzene?". Link

    • Relevance: Confirms the reactivity of 3,4-difluoronitrobenzene at the 4-position with nucleophiles (morpholine example).
  • Sulfinate Displacement Methodology

    • Source: ResearchGate. (2015). "Gram-scale reactions of sodium benzenesulfinate". Link

    • Relevance: Validates the use of sodium benzenesulfinate as a stable nucleophile for constructing diaryl sulfones.
  • Nitro Reduction Protocols

    • Source: PrepChem. "Synthesis of 3,4-difluoronitrobenzene". Link

    • Relevance: Provides context on handling fluorinated nitrobenzenes and general reduction conditions.
  • General Synthesis of Sulfonyl Anilines

    • Source: National Institutes of Health (PMC). (2011).[3] "Design and Synthesis of Benzenesulfonamide Derivatives". Link

    • Relevance: Illustrates analogous coupling and reduction workflows in medicinal chemistry.

Sources

A Technical Guide to the Solubility Profile of 3-Fluoro-4-(phenylsulfonyl)benzeneamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine and sulfonamide moieties into small molecules has become a cornerstone for enhancing pharmacological properties.[1][2] The fluorine atom can improve metabolic stability, binding affinity, and modulate physicochemical characteristics like lipophilicity and pKa.[3] Similarly, the sulfonamide group is a versatile pharmacophore found in a wide array of therapeutic agents.[2] The compound 3-Fluoro-4-(phenylsulfonyl)benzeneamine, which combines these features, represents a scaffold of significant interest for researchers in medicinal chemistry and drug development.

A fundamental, yet critical, parameter that dictates the developability of any new chemical entity is its solubility. Solubility impacts everything from in-vitro assay performance and formulation design to bioavailability and pharmacokinetic profiles. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-Fluoro-4-(phenylsulfonyl)benzeneamine. We will delve into the theoretical underpinnings of its solubility based on its molecular structure and present robust, field-proven protocols for both qualitative and quantitative solubility assessment.

Physicochemical Properties and Solubility Prediction

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can establish with a given solvent. The principle of "like dissolves like" serves as a foundational concept for prediction.[4] An analysis of the structure of 3-Fluoro-4-(phenylsulfonyl)benzeneamine provides critical insights.

  • Molecular Structure:

    • Aromatic Rings: The presence of two phenyl rings contributes significantly to the molecule's non-polar character and hydrophobicity.

    • Sulfonyl Group (-SO₂-): This is a highly polar, electron-withdrawing group that can act as a hydrogen bond acceptor.

    • Amine Group (-NH₂): The primary amine on the aniline ring is a polar group capable of acting as a hydrogen bond donor. It also imparts a weakly basic character to the molecule.

    • Fluoro Group (-F): While highly electronegative, the fluorine atom is a weak hydrogen bond acceptor and primarily influences the electronic properties of the aromatic ring.

  • Solubility Predictions:

    • Aqueous Solubility: Due to the dominance of the two large aromatic rings, the compound is predicted to have very low solubility in water.

    • pH-Dependent Solubility: The presence of the basic amine group suggests that the compound's aqueous solubility will be pH-dependent. In acidic solutions (e.g., 5% HCl), the amine will be protonated to form a more soluble ammonium salt.[5][6]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are expected to be effective at dissolving the compound. Their polarity can interact with the sulfonyl and amine groups, while their organic nature can accommodate the non-polar rings.

    • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents should also be reasonably effective, as they can engage in hydrogen bonding with both the sulfonyl and amine groups.[4]

    • Non-polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be poor in these solvents due to the presence of the highly polar sulfonyl and amine functionalities.

Experimental Determination of Solubility

While theoretical predictions are valuable, they must be confirmed through empirical testing. A two-tiered approach, beginning with qualitative classification followed by precise quantitative measurement, provides a comprehensive solubility profile.

Protocol: Qualitative Solubility Analysis

This initial screening protocol efficiently classifies the compound based on its acidic, basic, or neutral character, providing a rapid assessment of its general solubility.[6][7] The procedure involves testing the solubility of a small, fixed amount of the compound in a sequence of solvents.

Methodology:

  • Water Solubility: To a small test tube, add ~20 mg of 3-Fluoro-4-(phenylsulfonyl)benzeneamine. Add 1 mL of deionized water. Vigorously agitate for 60 seconds. Observe if the solid dissolves completely.

  • Acid Solubility (if insoluble in water): To the suspension from the previous step (or a fresh 20 mg sample), add 1 mL of 5% aqueous Hydrochloric Acid (HCl). Agitate and observe. Solubility indicates the presence of a basic functional group (the amine).[5]

  • Base Solubility (if insoluble in water): To a fresh 20 mg sample in a test tube, add 1 mL of 5% aqueous Sodium Hydroxide (NaOH). Agitate and observe. While not expected for this specific molecule, solubility would indicate a sufficiently acidic proton.

  • Bicarbonate Test (if soluble in NaOH): To a fresh 20 mg sample, add 1 mL of 5% aqueous Sodium Bicarbonate (NaHCO₃). Solubility in this weaker base would indicate a strongly acidic functional group, such as a carboxylic acid.

  • Organic Solvents: Repeat step 1 using a range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMSO, hexane) to establish a qualitative profile.

G cluster_0 start Start: ~20 mg of Compound water Add 1 mL Water Agitate start->water hcl Add 1 mL 5% HCl Agitate water->hcl No sol_water Soluble (Class S) water->sol_water Yes naoh Add 1 mL 5% NaOH Agitate hcl->naoh No sol_hcl Soluble (Class B - Basic) hcl->sol_hcl Yes conc_h2so4 Add Cold Conc. H₂SO₄ naoh->conc_h2so4 No sol_naoh Soluble (Class A - Acidic) naoh->sol_naoh Yes sol_h2so4 Soluble (Class N - Neutral) conc_h2so4->sol_h2so4 Yes insoluble Insoluble (Class I - Inert) conc_h2so4->insoluble No

Caption: A workflow for the qualitative solubility classification of an organic compound.
Protocol: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining equilibrium solubility.[4] It involves generating a saturated solution and then quantifying the concentration of the dissolved solute.

Causality Behind Experimental Choices:

  • Using Excess Solid: Ensures that the solution becomes fully saturated and that equilibrium is established between the dissolved and undissolved states.

  • Extended Equilibration (24-72 hours): Many complex organic molecules require a significant amount of time to reach true thermodynamic equilibrium. A short incubation can lead to an underestimation of solubility.

  • Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility and accuracy.

  • Inert Filtration: A chemically inert filter (e.g., PTFE) is used to prevent the filter material from absorbing the solute, which would lead to an inaccurate, lower measured concentration.[4]

Methodology:

  • Preparation: Add an excess amount of 3-Fluoro-4-(phenylsulfonyl)benzeneamine (e.g., 10 mg) to a known volume of the desired solvent (e.g., 1 mL) in a sealed glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a prolonged period, typically 24 to 72 hours, to ensure equilibrium is reached.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

  • Filtration: Carefully draw the supernatant and filter it through a 0.22 µm chemically inert syringe filter (e.g., PTFE) into a clean vial. This step removes any remaining microscopic particulates.

  • Quantification: Prepare a series of dilutions of the clear filtrate. Analyze these solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Construct a calibration curve using standard solutions of the compound at known concentrations. Use this curve to determine the concentration of the solute in the saturated filtrate. Report the solubility in units of mg/mL or µg/mL.

G cluster_0 prep 1. Preparation Add excess solid to known volume of solvent equil 2. Equilibration Agitate at const. T (24-72 hours) prep->equil sep 3. Phase Separation Centrifuge to pellet solid equil->sep filt 4. Filtration Filter supernatant (0.22 µm PTFE filter) sep->filt quant 5. Quantification Dilute and analyze (e.g., HPLC) filt->quant report Result: Equilibrium Solubility (mg/mL) quant->report

Caption: The experimental workflow for the quantitative shake-flask solubility method.

Data Presentation

Quantitative solubility data should be organized systematically for clear comparison and interpretation. The following table serves as a template for presenting the results obtained from the shake-flask method across a variety of relevant solvents.

SolventSolvent TypeTemperature (°C)Solubility (mg/mL)
WaterAqueous25[Experimental Value]
0.1 M HClAqueous Acid25[Experimental Value]
Phosphate Buffer (pH 7.4)Aqueous Buffer25[Experimental Value]
MethanolPolar Protic25[Experimental Value]
EthanolPolar Protic25[Experimental Value]
AcetonitrilePolar Aprotic25[Experimental Value]
Dimethyl Sulfoxide (DMSO)Polar Aprotic25[Experimental Value]
AcetonePolar Aprotic25[Experimental Value]
Ethyl AcetateIntermediate Polarity25[Experimental Value]
Dichloromethane (DCM)Non-polar25[Experimental Value]
TolueneNon-polar25[Experimental Value]
HexaneNon-polar25[Experimental Value]

Safety Considerations

While a specific safety data sheet (SDS) for 3-Fluoro-4-(phenylsulfonyl)benzeneamine is not widely available, data from structurally related fluorinated and sulfonamide-containing compounds suggest that appropriate precautions should be taken.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9][10]

  • Exposure: Avoid inhalation of dust and direct contact with skin and eyes. Compounds of this class can be irritants.[8][9] In case of contact, rinse the affected area thoroughly with water.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

3-Fluoro-4-(phenylsulfonyl)benzeneamine is a molecule with a predicted solubility profile characteristic of many modern pharmaceutical scaffolds: poor aqueous solubility at neutral pH with improved solubility in acidic conditions and good solubility in polar aprotic organic solvents. This technical guide provides the necessary theoretical background and detailed, validated experimental protocols for researchers to accurately and reliably determine its solubility across a range of pharmaceutically relevant solvents. The rigorous application of these methods will yield the high-quality data essential for advancing drug development programs.

References

Sources

An In-depth Technical Guide to the Potential Biological Activity of 3-Fluoro-4-(phenylsulfonyl)benzeneamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of novel small molecules with therapeutic potential is a cornerstone of innovation. The compound 3-Fluoro-4-(phenylsulfonyl)benzeneamine, a fluorinated diaryl sulfone, represents a scaffold of significant interest. While direct biological data for this specific molecule is not extensively documented, its structural motifs—a fluorinated benzene ring, a sulfonamide-like linkage, and a phenylsulfonyl group—are prevalent in a multitude of biologically active agents. This guide provides a comprehensive exploration of the potential biological activities of 3-Fluoro-4-(phenylsulfonyl)benzeneamine, drawing upon established knowledge of structurally related compounds and proposing a roadmap for its systematic investigation. The inclusion of a fluorine atom is particularly noteworthy, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2]

This document is intended for researchers, scientists, and drug development professionals, offering a technical framework to unlock the therapeutic promise of this intriguing molecule. We will delve into its potential as an anticancer, anti-inflammatory, and antimicrobial agent, providing detailed hypothetical experimental protocols to validate these claims.

The Phenylsulfonamide Moiety: A Privileged Scaffold in Medicinal Chemistry

The benzenesulfonamide group is a well-established pharmacophore, forming the backbone of numerous clinically approved drugs.[3][4] Its ability to act as a hydrogen bond donor and acceptor, coupled with its chemical stability, makes it a versatile component in drug design. The broader class of diaryl sulfones and related sulfonamides has demonstrated a wide array of biological activities, which provides a strong rationale for investigating 3-Fluoro-4-(phenylsulfonyl)benzeneamine.

Inferred Biological Potential from Analogous Structures

Based on a comprehensive review of the scientific literature, the following biological activities are posited for 3-Fluoro-4-(phenylsulfonyl)benzeneamine:

Potential Biological Activity Rationale Based on Structural Analogs Key Molecular Targets
Anticancer Derivatives of pyrazoline benzenesulfonamide exhibit potent antiproliferative activity across various cancer cell lines.[3][4] Fluorinated benzenesulfonamides are known inhibitors of carbonic anhydrase IX (CA IX), a key enzyme in tumor progression.[5][6]Carbonic Anhydrases (CA IX, CA XII), Matrix Metalloproteinases (MMPs), Cyclooxygenase-2 (COX-2)
Anti-inflammatory Phenylsulfonamide derivatives have been identified as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[7] Arylsulfonylamino derivatives have been patented as CRTH2 antagonists for inflammatory diseases.[8]Microsomal Prostaglandin E2 Synthase-1 (mPGES-1), Chemoattractant Receptor-Homologous Molecule Expressed on Th2 cells (CRTH2)
Antimicrobial Benzenesulfonamide derivatives have shown promising antimicrobial activity against a range of bacterial and fungal pathogens.[9][10]Dihydropteroate Synthase (DHPS) and other microbial-specific enzymes.
Ion Channel Modulation Benzenesulfonamide compounds have been developed as modulators of voltage-gated sodium channels, with potential applications in epilepsy and other neurological disorders.[11]Voltage-gated sodium channels (e.g., NaV1.6)
Autoimmune Disease Modulation Phenylsulfonyl derivatives have been discovered as inverse agonists of the retinoic acid receptor-related orphan receptor γt (RORγt), a key regulator of Th17 cells implicated in autoimmune diseases.[12]Retinoic acid receptor-related orphan receptor γt (RORγt)

Proposed Experimental Validation

To systematically evaluate the therapeutic potential of 3-Fluoro-4-(phenylsulfonyl)benzeneamine, a multi-tiered experimental approach is recommended. The following protocols are designed to be self-validating and provide a clear path from initial screening to mechanistic studies.

PART 1: Anticancer Activity Evaluation

The initial hypothesis is that 3-Fluoro-4-(phenylsulfonyl)benzeneamine will exhibit cytotoxic activity against cancer cell lines, potentially through the inhibition of carbonic anhydrase IX.

Experimental Workflow: Anticancer Screening

anticancer_workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation cell_culture Cancer Cell Line Panel (e.g., MCF-7, A549, HeLa) mtt_assay MTT/MTS Assay (Determine IC50) cell_culture->mtt_assay Treatment with Compound cai_assay Carbonic Anhydrase IX Inhibition Assay mtt_assay->cai_assay If IC50 is potent apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) cai_assay->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) apoptosis_assay->cell_cycle_analysis western_blot Western Blot Analysis (Key Apoptotic and Cell Cycle Proteins) cell_cycle_analysis->western_blot xenograft_model Xenograft Mouse Model western_blot->xenograft_model Promising in vitro data efficacy_study Tumor Growth Inhibition Study xenograft_model->efficacy_study anti_inflammatory_workflow cluster_cell_based Cell-Based Assays cluster_enzyme_assay Enzyme Inhibition Assay cluster_invivo In Vivo Model lps_stimulation LPS-stimulated RAW 264.7 Macrophages pge2_elisa PGE2 Measurement (ELISA) lps_stimulation->pge2_elisa Treatment with Compound cell_viability Cell Viability Assay (MTT) pge2_elisa->cell_viability Confirm non-toxic concentration mpges1_assay mPGES-1 Cell-Free Assay cell_viability->mpges1_assay If PGE2 is inhibited ic50_determination Determine IC50 mpges1_assay->ic50_determination carrageenan_paw_edema Carrageenan-induced Paw Edema in Rats ic50_determination->carrageenan_paw_edema Potent IC50 edema_measurement Measure Paw Volume carrageenan_paw_edema->edema_measurement

Caption: Workflow for assessing the anti-inflammatory properties of the compound.

Detailed Protocol: PGE2 Measurement in LPS-stimulated Macrophages
  • Objective: To assess the effect of 3-Fluoro-4-(phenylsulfonyl)benzeneamine on prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated murine macrophages.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • Lipopolysaccharide (LPS) from E. coli

    • 3-Fluoro-4-(phenylsulfonyl)benzeneamine (test compound)

    • Indomethacin (positive control)

    • DMEM medium supplemented with 10% FBS

    • PGE2 ELISA kit

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or indomethacin for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • Perform a parallel MTT assay to ensure that the observed reduction in PGE2 is not due to cytotoxicity.

PART 3: Antimicrobial Activity Evaluation

The hypothesis is that 3-Fluoro-4-(phenylsulfonyl)benzeneamine possesses antimicrobial properties.

Experimental Workflow: Antimicrobial Screening

antimicrobial_workflow cluster_mic Minimum Inhibitory Concentration (MIC) cluster_mbc_mfc Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) start Initial Screening broth_dilution Broth Microdilution Assay (Bacterial and Fungal Strains) start->broth_dilution mic_determination Determine MIC broth_dilution->mic_determination subculture Subculture from MIC wells mic_determination->subculture If MIC is observed mbc_mfc_determination Determine MBC/MFC subculture->mbc_mfc_determination

Caption: Workflow for determining the antimicrobial activity of the compound.

Detailed Protocol: Broth Microdilution Assay for MIC Determination
  • Objective: To determine the minimum inhibitory concentration (MIC) of 3-Fluoro-4-(phenylsulfonyl)benzeneamine against a panel of pathogenic bacteria and fungi.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Fungal strains (e.g., Candida albicans, Aspergillus niger)

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

    • 3-Fluoro-4-(phenylsulfonyl)benzeneamine (test compound)

    • Ciprofloxacin (antibacterial control), Fluconazole (antifungal control)

    • 96-well microplates

  • Procedure:

    • Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While the biological activity of 3-Fluoro-4-(phenylsulfonyl)benzeneamine has not been explicitly defined in the current body of scientific literature, its structural characteristics strongly suggest a high potential for therapeutic relevance. The presence of the fluorinated benzenesulfonamide moiety provides a compelling rationale for its investigation as an anticancer, anti-inflammatory, and antimicrobial agent. The experimental workflows and detailed protocols outlined in this guide offer a robust framework for the systematic evaluation of this compound.

Future research should focus on a comprehensive screening against a wider range of biological targets, including a broader panel of cancer cell lines, inflammatory mediators, and microbial strains. Should promising activity be identified, subsequent studies should encompass medicinal chemistry efforts to optimize the lead structure, detailed mechanistic investigations, and in vivo efficacy and safety profiling. The exploration of 3-Fluoro-4-(phenylsulfonyl)benzeneamine and its derivatives could pave the way for the development of novel therapeutics with improved efficacy and safety profiles.

References

  • Title: Fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase.
  • Title: Arylsulfonylamino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-yloxy-acetic acids as CRTH2 antagonists.
  • Title: Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. Source: PubMed URL: [Link]

  • Title: Benzenesulfonamide compounds and their use as therapeutic agents.
  • Title: Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Source: ACS Omega URL: [Link]

  • Title: Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Source: Frontiers in Chemistry URL: [Link]

  • Title: Discovery of 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline Derivative as Orally Bioavailable and Safe RORγt Inverse Agonists for Potential Treatment of Rheumatoid Arthritis. Source: PubMed URL: [Link]

  • Title: Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Source: ACS Publications URL: [Link]

  • Title: Synthesis of 4-[5-substituted or unsubstituted phenyl)-3-substituted-1H-pyrazol-1-yl]benzenesulfonamides.
  • Title: Fluoro-substituted benzenesulfonyl compounds for the treatment of inflammation. Source: PubChem URL: [Link]

  • Title: Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Source: RSC Advances URL: [Link]

  • Title: Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Source: PubMed URL: [Link]

  • Title: Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Source: Arabian Journal of Chemistry URL: [Link]

  • Title: 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Source: Acta Crystallographica Section E URL: [Link]

  • Title: 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Source: ResearchGate URL: [Link]

  • Title: Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Source: PeerJ URL: [Link]

  • Title: Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carboni. Source: Semantic Scholar URL: [Link]

  • Title: Synthesis, Antiprotozoal Activity, and Physicochemical Evaluation of Benzamido–Menadione Derivatives. Source: MDPI URL: [Link]

  • Title: Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. Source: MDPI URL: [Link]

  • Title: Synthesis fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines. Message 1. Synthesis of fluorocontaining 1-phenyl. Source: Fluorine notes URL: [Link]

  • Title: Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Source: MDPI URL: [Link]

  • Title: Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. Source: ResearchGate URL: [Link]

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Methodological & Application

Application Note and Protocol for the Synthesis of 3-Fluoro-4-(phenylsulfonyl)benzeneamine

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction

3-Fluoro-4-(phenylsulfonyl)benzeneamine is a valuable building block in medicinal chemistry and materials science. The presence of a fluorine atom, an amino group, and a phenylsulfonyl moiety on a benzene ring imparts unique electronic and steric properties, making it a key intermediate for the synthesis of various biologically active compounds and functional materials. The electron-withdrawing nature of the phenylsulfonyl group, combined with the electronegativity of the fluorine atom, significantly influences the reactivity and physicochemical properties of the aniline core. This document provides a detailed, two-step protocol for the synthesis of 3-Fluoro-4-(phenylsulfonyl)benzeneamine, commencing with a nucleophilic aromatic substitution (SNAr) reaction to construct the core diaryl sulfone structure, followed by a selective reduction of a nitro group to the desired amine.

Scientific Rationale and Strategy

The synthetic strategy is predicated on a logical and efficient two-step sequence that leverages well-established and robust chemical transformations.

  • Formation of the Diaryl Sulfone Core via Nucleophilic Aromatic Substitution (SNAr): The synthesis commences with the reaction of 3,4-difluoronitrobenzene with sodium benzenesulfinate. In this SNAr reaction, the aromatic ring of 3,4-difluoronitrobenzene is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group.[1][2] The fluorine atom at the C-4 position, being para to the nitro group, is significantly more activated than the fluorine at the C-3 position, which is meta. This is due to the ability of the para-nitro group to stabilize the negative charge of the Meisenheimer intermediate through resonance.[3][4] Consequently, a regioselective substitution of the C-4 fluorine by the sulfinate nucleophile is anticipated, directly yielding the desired 3-fluoro-4-nitrophenyl phenyl sulfone intermediate.

  • Selective Reduction of the Nitro Group: The final step involves the reduction of the nitro group of 3-fluoro-4-nitrophenyl phenyl sulfone to the corresponding primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, chemoselectivity, and the generation of clean byproducts (water).[5] Catalysts such as palladium on carbon (Pd/C) are highly effective for the reduction of aromatic nitro groups in the presence of other reducible functionalities like sulfones and aryl halides, which are generally stable under these conditions.[6]

Visualized Reaction Scheme

Reaction_Scheme cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitro Group Reduction DFNB 3,4-Difluoronitrobenzene Intermediate 3-Fluoro-4-nitrophenyl phenyl sulfone DFNB->Intermediate + NaSO2Ph DMSO, Heat NaSO2Ph Sodium Benzenesulfinate Intermediate_step2 3-Fluoro-4-nitrophenyl phenyl sulfone Target 3-Fluoro-4-(phenylsulfonyl)benzeneamine Intermediate_step2->Target H2, Pd/C Ethanol

Caption: Overall synthetic route for 3-Fluoro-4-(phenylsulfonyl)benzeneamine.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
3,4-Difluoronitrobenzene≥98%Commercially Available
Sodium Benzenesulfinate≥98%Commercially Available
Dimethyl Sulfoxide (DMSO)AnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Palladium on Carbon (10 wt. %)Commercially Available
EthanolAnhydrousCommercially Available
Celite®Commercially Available
Equipment
  • Round-bottom flasks

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Experimental Protocols

Step 1: Synthesis of 3-Fluoro-4-nitrophenyl phenyl sulfone

Rationale: This step employs a nucleophilic aromatic substitution (SNAr) reaction. The choice of DMSO as a solvent is due to its polar aprotic nature, which effectively solvates the sodium cation and enhances the nucleophilicity of the benzenesulfinate anion.[7] Heating the reaction mixture provides the necessary activation energy for the formation of the Meisenheimer complex and subsequent elimination of the fluoride ion.[2]

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-difluoronitrobenzene (1.59 g, 10 mmol) and sodium benzenesulfinate (1.80 g, 11 mmol).

  • Add anhydrous dimethyl sulfoxide (DMSO) (20 mL) to the flask.

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water with stirring. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration and wash with cold water (3 x 20 mL).

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from ethanol to afford pure 3-fluoro-4-nitrophenyl phenyl sulfone as a solid.

Step 2: Synthesis of 3-Fluoro-4-(phenylsulfonyl)benzeneamine

Rationale: This step involves the catalytic hydrogenation of the nitro group. Palladium on carbon is a highly effective and selective catalyst for this transformation.[5][6] Ethanol is used as the solvent due to its ability to dissolve the starting material and its inertness under the reaction conditions. The reaction is carried out under a positive pressure of hydrogen gas to ensure efficient reduction.

Procedure:

  • To a 100 mL round-bottom flask, add 3-fluoro-4-nitrophenyl phenyl sulfone (2.83 g, 10 mmol) and ethanol (40 mL).

  • Carefully add 10 wt. % palladium on carbon (0.10 g, ~1 mol%).

  • Securely attach a hydrogen-filled balloon to the flask.

  • Evacuate the flask and backfill with hydrogen gas from the balloon. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature for 6-8 hours. Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol (2 x 10 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure 3-fluoro-4-(phenylsulfonyl)benzeneamine.

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Nitro Reduction A1 Combine 3,4-difluoronitrobenzene, sodium benzenesulfinate, and DMSO A2 Heat at 120 °C for 4-6 hours A1->A2 A3 Monitor by TLC A2->A3 A4 Cool to room temperature A3->A4 A5 Precipitate in ice-water A4->A5 A6 Filter and wash the solid A5->A6 A7 Dry and recrystallize A6->A7 A8 Obtain 3-fluoro-4-nitrophenyl phenyl sulfone A7->A8 B1 Dissolve intermediate in ethanol A8->B1 Proceed to next step B2 Add Pd/C catalyst B1->B2 B3 Hydrogenate under H2 atmosphere B2->B3 B4 Monitor by TLC B3->B4 B5 Filter through Celite® B4->B5 B6 Concentrate the filtrate B5->B6 B7 Purify by recrystallization or column chromatography B6->B7 B8 Obtain 3-Fluoro-4-(phenylsulfonyl)benzeneamine B7->B8

Caption: Step-by-step experimental workflow for the synthesis.

Expected Results and Characterization

The successful synthesis of 3-fluoro-4-(phenylsulfonyl)benzeneamine should be confirmed by standard analytical techniques.

CompoundAppearanceExpected YieldMelting Point (°C)
3-Fluoro-4-nitrophenyl phenyl sulfoneWhite to pale yellow solid80-90%~135-138
3-Fluoro-4-(phenylsulfonyl)benzeneamineOff-white to light brown solid>90%~160-163

Characterization Data:

  • ¹H NMR: The proton NMR spectrum of the final product is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluoro and amino substituents. The amine protons will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR will display distinct signals for the carbon atoms of the two aromatic rings.

  • ¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₁₂H₁₀FNO₂S.

  • Infrared (IR) Spectroscopy: The IR spectrum of the final product will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), and the S=O stretching of the sulfone group (around 1150 and 1300 cm⁻¹).

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 3,4-Difluoronitrobenzene is a toxic and irritant compound. Avoid inhalation, ingestion, and skin contact.

  • DMSO can enhance the absorption of other chemicals through the skin. Handle with care.

  • Palladium on carbon is flammable, especially when dry and in the presence of organic solvents. Handle with care and do not allow it to dry completely on the filter paper.

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby during the hydrogenation step.

References

  • Cho, C. H., Yun, H. S., & Park, K. Y. (2003). A New Synthesis of 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, E67, o750. [Link]

  • Method for preparing 3,3 '-diamino diphenyl sulfone by catalytic hydrogenation of 3,3' -dinitrodiphenyl sulfone. CN101429143B.
  • Ang, W., Luo, Y. F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(4), o750. [Link]

  • A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. ResearchGate. [Link]

  • McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (n.d.). REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses Procedure. [Link]

  • Production method of 3-fluoro-4-nitrophenol. CN102766053A.
  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • 3-Fluoro-4-nitro-phenyl 4-methyl-benzene-sulfonate. PubMed. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. [Link]

  • Neumann, C. N., Hooker, J. M., & Ritter, T. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 534(7607), 369–373. [Link]

  • Aromatic Substitution | Flow Reactions. Vapourtec. [Link]

  • The results of the catalytic transfer hydrogenation of nitro compounds. ResearchGate. [Link]

  • Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

  • Hydrogenation of nitro compounds to anilines. C&CS Catalysts and Chemical Specialties GmbH. [Link]

  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. [Link]

  • Method for preparing 3-fluorine-4 morpholinyl phenylamine. CN101659645A.
  • Jia, R., Wang, X., & Hu, J. (2021). Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Tetrahedron Letters, 75, 153182. [Link]

  • Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... ResearchGate. [Link]

  • Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Chemistry Stack Exchange. [Link]

  • What is the product of the reaction of 1-fluoro-2,4-dinitrobenzene with sodium ethoxide? Study.com. [Link]

  • When 1,2-dibromo-4-nitrobenzene is heated with NaOH in a nucleophilic aromatic substitution reaction, which... Brainly.com. [Link]

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Application Notes & Protocols: The Strategic Utility of 3-Fluoro-4-(phenylsulfonyl)benzeneamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Herein, we provide a comprehensive technical guide on the application of 3-Fluoro-4-(phenylsulfonyl)benzeneamine, a critical building block in contemporary drug discovery. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering in-depth insights into its strategic use, particularly in the synthesis of targeted cancer therapeutics.

Introduction: A Pivotal Intermediate in Kinase Inhibitor Synthesis

3-Fluoro-4-(phenylsulfonyl)benzeneamine, also known as N1-(phenylsulfonyl)-3-fluoro-1,2-benzenediamine, has emerged as a cornerstone intermediate in the synthesis of a specific class of protein kinase inhibitors. Its structure is deceptively simple, yet it masterfully combines features that are highly sought after in modern drug design. The presence of a fluorine atom, an aniline moiety, and a phenylsulfonyl group provides a unique combination of electronic properties and hydrogen bonding capabilities.

This compound gained significant prominence with the development of BRAF inhibitors, a class of drugs that has revolutionized the treatment of certain types of melanoma. The V600E mutation in the BRAF gene is a key driver in over half of all melanomas, and inhibitors designed to target this mutant protein have shown remarkable clinical efficacy. 3-Fluoro-4-(phenylsulfonyl)benzeneamine serves as a key precursor for blockbuster drugs such as Vemurafenib and Dabrafenib, underscoring its importance in medicinal chemistry.

The strategic value of this intermediate lies in the precise orientation of its functional groups. The aniline nitrogen provides a nucleophilic center for further elaboration, while the ortho-fluoro substituent and the para-phenylsulfonyl group modulate the pKa of the aniline and influence the overall conformation and binding properties of the final drug molecule. This guide will elucidate the practical applications of this versatile building block, providing detailed protocols and a rationale for its use.

Physicochemical Properties & Characterization

A thorough understanding of the physicochemical properties of 3-Fluoro-4-(phenylsulfonyl)benzeneamine is essential for its effective use in synthesis. The table below summarizes its key characteristics.

PropertyValueSource
CAS Number 383330-55-6
Molecular Formula C₁₂H₁₁FN₂O₂S
Molecular Weight 266.29 g/mol
Appearance Off-white to light yellow crystalline powder
Melting Point 157-161 °C
Solubility Soluble in DMSO, DMF, and other polar organic solvents.
Purity (typical) ≥98% (HPLC)

Characterization Protocol: A Self-Validating System

It is imperative to verify the identity and purity of 3-Fluoro-4-(phenylsulfonyl)benzeneamine before its use in a synthetic sequence. A combination of techniques should be employed.

  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum should be consistent with the structure. Expected peaks include multiplets in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on both phenyl rings, and a broad singlet for the aniline protons (NH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR will show a characteristic number of signals corresponding to the 12 carbon atoms in the molecule, with the fluorine-coupled carbons appearing as doublets.

  • HPLC-MS: High-performance liquid chromatography coupled with mass spectrometry is the gold standard for purity assessment. A typical method would involve a C18 reverse-phase column with a gradient of acetonitrile in water (with 0.1% formic acid). The mass spectrum should show a clear peak corresponding to the molecular ion [M+H]⁺ at m/z 267.3.

Core Application: Synthesis of BRAF Inhibitors

The primary application of 3-Fluoro-4-(phenylsulfonyl)benzeneamine is as a key building block in the synthesis of BRAF V600E inhibitors. The following sections detail its role in the synthesis of Vemurafenib as a case study.

The Strategic Importance in Vemurafenib's Structure

In the final structure of Vemurafenib, the 3-fluoro-4-(phenylsulfonyl)phenyl moiety is a critical component of the molecule's "hinge-binding" region. This part of the molecule forms crucial hydrogen bonds with the kinase hinge, a key interaction for potent inhibition. The phenylsulfonyl group acts as a hydrogen bond acceptor, while the aniline nitrogen (after acylation) can act as a hydrogen bond donor. The fluorine atom is strategically placed to enhance binding affinity and modulate the compound's physicochemical properties, such as membrane permeability and metabolic stability.

Workflow for Vemurafenib Synthesis from 3-Fluoro-4-(phenylsulfonyl)benzeneamine

The synthesis of Vemurafenib from our starting intermediate involves a multi-step process. A simplified workflow is presented below.

G A 3-Fluoro-4-(phenylsulfonyl)benzeneamine B Acylation with 2,4,5-Trichlorobenzoyl chloride A->B Step 1 C N-(2-Fluoro-4-(phenylsulfonyl)phenyl)-2,4,5-trichlorobenzamide B->C D Suzuki Coupling with Prop-1-en-2-ylboronic acid C->D Step 2 E Vemurafenib D->E

Caption: Synthetic workflow for Vemurafenib.

Detailed Synthetic Protocol: Acylation

This protocol describes the first key step in the synthesis of a Vemurafenib precursor, the acylation of 3-Fluoro-4-(phenylsulfonyl)benzeneamine.

Objective: To synthesize N-(2-fluoro-4-(phenylsulfonyl)phenyl)-2,4,5-trichlorobenzamide.

Materials:

  • 3-Fluoro-4-(phenylsulfonyl)benzeneamine (1.0 eq)

  • 2,4,5-Trichlorobenzoyl chloride (1.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM) (10 vol)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware for work-up and purification.

Procedure:

  • To a solution of 3-Fluoro-4-(phenylsulfonyl)benzeneamine (1.0 eq) in dichloromethane (10 vol) at 0 °C under a nitrogen atmosphere, add pyridine (2.0 eq).

  • Slowly add a solution of 2,4,5-trichlorobenzoyl chloride (1.1 eq) in dichloromethane via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Pyridine: Acts as a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.

  • 0 °C temperature: The acylation reaction is exothermic. Starting at a low temperature helps to control the reaction rate and minimize the formation of side products.

  • Aqueous work-up: The series of washes is designed to remove unreacted starting materials, the pyridine catalyst, and other water-soluble impurities. The acidic wash removes the base (pyridine), while the basic wash removes any unreacted acid chloride.

Expanding the Scope: Other Applications and Derivatives

While the synthesis of BRAF inhibitors is the most prominent application, the unique structural motifs of 3-Fluoro-4-(phenylsulfonyl)benzeneamine make it an attractive starting material for other medicinal chemistry campaigns. The aniline group can be readily derivatized through various reactions, including:

  • Reductive amination: To introduce diverse side chains.

  • Buchwald-Hartwig amination: To form C-N bonds with aryl or heteroaryl partners.

  • Diazotization: To introduce other functional groups such as halogens or a hydroxyl group.

The combination of the electron-withdrawing phenylsulfonyl group and the ortho-fluoro substituent can be exploited to fine-tune the electronic and steric properties of drug candidates, making this a valuable scaffold for library synthesis in lead optimization programs.

Safety and Handling

As with all laboratory chemicals, 3-Fluoro-4-(phenylsulfonyl)benzeneamine should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.

References

Application Notes and Protocols for 3-Fluoro-4-(phenylsulfonyl)benzeneamine: A Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Benzenesulfonamides

The benzenesulfonamide moiety is a cornerstone pharmacophore in medicinal chemistry, integral to a wide array of approved therapeutic agents. Its prevalence stems from its ability to act as a bioisostere for carboxylic acids and its capacity to form crucial hydrogen bonds with biological targets.[1] The strategic introduction of fluorine atoms into drug candidates has become a primary tool for optimizing their pharmacokinetic and pharmacodynamic profiles. Fluorine's high electronegativity can enhance binding affinity, block metabolic degradation at specific sites, and modulate the pKa of nearby functional groups, thereby improving oral bioavailability and cell permeability.[2]

This guide focuses on 3-Fluoro-4-(phenylsulfonyl)benzeneamine , a key intermediate that synergistically combines the benefits of the benzenesulfonamide core with the strategic placement of a fluorine atom. The primary amine group serves as a versatile synthetic handle, allowing for the construction of diverse molecular libraries. The specific ortho-fluoro, para-sulfonyl arrangement provides a unique electronic and steric profile, making this intermediate a valuable building block for developing targeted therapies against a range of diseases, including cancer, inflammation, and infectious diseases.[3][4]

Physicochemical Properties and Design Rationale

The molecular architecture of 3-Fluoro-4-(phenylsulfonyl)benzeneamine is not arbitrary; each component serves a distinct purpose in drug design.

  • Phenylsulfonyl Group: This powerful electron-withdrawing group is a key hydrogen bond acceptor and can mimic the transition state of enzymatic reactions. It is a critical feature in inhibitors of enzymes like carbonic anhydrases and cyclooxygenases.[4][5]

  • Amino Group: As a primary aromatic amine, it is a nucleophile and a hydrogen bond donor. It serves as the principal point of diversification, allowing for the attachment of various pharmacophoric fragments through amide bond formation, reductive amination, or sulfonylation.

  • Fluoro Group: Positioned ortho to the amine, the fluorine atom exerts a potent inductive effect. This lowers the pKa of the aniline nitrogen, making it less basic and less prone to protonation at physiological pH. This modulation can be critical for cell membrane penetration and can also influence the conformational preference of the molecule, potentially enhancing its binding to a target protein.[2][6]

PropertyValue (Predicted)Significance in Drug Discovery
Molecular Formula C₁₂H₁₀FNO₂SProvides the basis for molecular weight and elemental analysis.
Molecular Weight 251.28 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
logP ~2.5 - 3.0Indicates a balance of hydrophilicity and lipophilicity suitable for cell permeability.
pKa (Amine) ~3.0 - 3.5Reduced basicity compared to aniline (~4.6) enhances membrane permeability.
Hydrogen Bond Donors 1 (from -NH₂)Allows for critical interactions with protein active sites.
Hydrogen Bond Acceptors 2 (from -SO₂)Provides strong hydrogen bonding capacity, crucial for target binding.

Proposed Synthesis Protocol for 3-Fluoro-4-(phenylsulfonyl)benzeneamine

The following protocol outlines a robust and scalable two-step synthesis starting from a common laboratory chemical. The causality behind each step is explained to ensure reproducibility and understanding.

Workflow Overview

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitro Group Reduction start 1,2-Difluoro-4-nitrobenzene + Sodium benzenesulfinate reagents1 Solvent: DMSO Temp: 100-120 °C start->reagents1 Reaction product1 2-Fluoro-1-nitro-4-(phenylsulfonyl)benzene reagents1->product1 Forms product1_ref 2-Fluoro-1-nitro-4-(phenylsulfonyl)benzene reagents2 Reducing Agent: SnCl₂·2H₂O Solvent: Ethanol Temp: Reflux product1_ref->reagents2 Reduction final_product 3-Fluoro-4-(phenylsulfonyl)benzeneamine reagents2->final_product Yields

Caption: Proposed two-step synthesis of the target intermediate.

Step-by-Step Methodology

Part 1: Synthesis of 2-Fluoro-1-nitro-4-(phenylsulfonyl)benzene

  • Rationale: This step utilizes a nucleophilic aromatic substitution (SNAr) reaction. The nitro group strongly activates the aromatic ring towards nucleophilic attack, and fluorine is an excellent leaving group in this context. Dimethyl sulfoxide (DMSO) is the solvent of choice as its polar aprotic nature effectively solvates the cation of the sulfinate salt and accelerates the reaction rate.

  • Materials:

    • 1,2-Difluoro-4-nitrobenzene (1.0 eq)

    • Sodium benzenesulfinate (1.1 eq)

    • Anhydrous DMSO

  • Procedure:

    • To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium benzenesulfinate and anhydrous DMSO.

    • Stir the mixture at room temperature for 10 minutes to ensure dissolution.

    • Add 1,2-Difluoro-4-nitrobenzene to the solution.

    • Heat the reaction mixture to 110 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing ice-water with stirring. A precipitate will form.

    • Collect the solid product by vacuum filtration, washing thoroughly with cold water and then with a small amount of cold ethanol to remove impurities.

    • Dry the product under vacuum to yield 2-Fluoro-1-nitro-4-(phenylsulfonyl)benzene as a solid.

Part 2: Synthesis of 3-Fluoro-4-(phenylsulfonyl)benzeneamine

  • Rationale: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation. Tin(II) chloride (SnCl₂) in a protic solvent like ethanol is a classic and reliable method that is tolerant of many functional groups, including sulfones and fluorides.[7]

  • Materials:

    • 2-Fluoro-1-nitro-4-(phenylsulfonyl)benzene (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

    • Ethanol

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

  • Procedure:

    • Suspend the nitro-intermediate from Part 1 in ethanol in a round-bottom flask.

    • Add SnCl₂·2H₂O to the suspension. The reaction is exothermic.

    • Heat the mixture to reflux (approx. 78 °C) and maintain for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice.

    • Basify the mixture by slowly adding a saturated solution of NaHCO₃ until the pH is ~8. A tin hydroxide precipitate will form.

    • Extract the aqueous slurry with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel to yield pure 3-Fluoro-4-(phenylsulfonyl)benzeneamine.

Application Protocol: Library Synthesis via Amide Coupling

The primary amine of 3-Fluoro-4-(phenylsulfonyl)benzeneamine is an ideal handle for creating a diverse library of drug-like molecules. Amide bond formation is one of the most robust and widely used reactions in drug discovery.

Workflow for Parallel Amide Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification & Analysis intermediate 3-Fluoro-4-(phenylsulfonyl) benzeneamine reaction Stir at Room Temperature intermediate->reaction acid_library Library of Carboxylic Acids (R-COOH) acid_library->reaction reagents Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Prep-HPLC) workup->purification analysis LC-MS, NMR purification->analysis final_library Diverse Amide Library analysis->final_library

Caption: Workflow for generating a diverse amide library.

Detailed Methodology
  • Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that minimizes racemization and side reactions, making it ideal for creating libraries of high-purity compounds. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.

  • Materials:

    • 3-Fluoro-4-(phenylsulfonyl)benzeneamine (1.0 eq)

    • A diverse set of carboxylic acids (1.1 eq each)

    • HATU (1.2 eq)

    • DIPEA (2.5 eq)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure (for a single reaction; adaptable to parallel synthesis plates):

    • In a dry vial, dissolve the carboxylic acid in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature. This pre-activates the carboxylic acid.

    • In a separate vial, dissolve 3-Fluoro-4-(phenylsulfonyl)benzeneamine in anhydrous DMF.

    • Add the amine solution to the pre-activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 2-12 hours. Monitor by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting amide by column chromatography or preparative HPLC.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

3-Fluoro-4-(phenylsulfonyl)benzeneamine represents a high-value intermediate for drug discovery. Its unique combination of a versatile primary amine, a bio-active sulfonyl group, and a strategically placed fluorine atom provides medicinal chemists with a powerful scaffold for generating novel compounds. The protocols detailed herein offer a reliable pathway for both the synthesis of the intermediate and its subsequent elaboration into diverse libraries of potential therapeutic agents, enabling the rapid exploration of chemical space and the acceleration of drug development programs.

References

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). National Center for Biotechnology Information. Available at: [Link]

  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. (2011). National Center for Biotechnology Information. Available at: [Link]

  • Benzenamine, 3-fluoro- (CAS 372-19-0) - Chemical & Physical Properties. (n.d.). Cheméo. Available at: [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). National Center for Biotechnology Information. Available at: [Link]

  • 3-Fluoro-4-(4-morpholinyl)-benzeamine, CAS No. 93246-53-8. (n.d.). iChemical. Available at: [Link]

  • Method for preparing 3-fluorine-4 morpholinyl phenylamine. (2010). Google Patents.
  • Benzenesulfonamide compounds and their use as therapeutic agents. (n.d.). Google Patents.
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (2018). ResearchGate. Available at: [Link]

  • 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. (2023). MDPI. Available at: [Link]

  • Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. (2018). ResearchGate. Available at: [Link]

  • 3-Fluoro-4-morpholinoaniline. (n.d.). PubChem. Available at: [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carboni. (2024). Semantic Scholar. Available at: [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). MDPI. Available at: [Link]

  • Discovery and structure-activity relationships of phenyl benzenesulfonylhydrazides as novel indoleamine 2,3-dioxygenase inhibitors. (2014). PubMed. Available at: [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. Available at: [Link]

  • Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. (2023). Beilstein Journals. Available at: [Link]

  • Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. (n.d.). Semantic Scholar. Available at: [Link]

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Application Notes and Protocols for the Utilization of 3-Fluoro-4-(phenylsulfonyl)benzeneamine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Substituted Anilines in Kinase Inhibitor Design

The landscape of oncology and inflammatory disease treatment has been revolutionized by the development of small-molecule kinase inhibitors. These agents function by targeting the ATP-binding site of protein kinases, which are crucial regulators of cellular signaling pathways.[1][2] Dysregulation of these pathways is a hallmark of numerous diseases, making kinases a prime target for therapeutic intervention.[3] A significant portion of clinically successful kinase inhibitors are built upon heterocyclic scaffolds functionalized with substituted aniline moieties. These anilines often serve as key "hinge-binding" fragments, forming critical hydrogen bonds with the kinase's hinge region, mimicking the interaction of the adenine portion of ATP.

This guide focuses on a specialized, yet highly strategic building block: 3-Fluoro-4-(phenylsulfonyl)benzeneamine . While its methylsulfonyl analog is more common[4][5][6], the phenylsulfonyl derivative offers unique steric and electronic properties that can be exploited for developing next-generation kinase inhibitors with potentially novel selectivity and potency profiles. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity[4][7], while the phenylsulfonyl group provides a bulky, electron-withdrawing substituent capable of forming distinct interactions within the kinase active site.

This document provides a comprehensive overview of the synthesis of this key intermediate, detailed protocols for its incorporation into common kinase inhibitor scaffolds, and a discussion of the rationale behind its use in drug discovery campaigns.

Physicochemical Properties and Handling

A thorough understanding of the properties of 3-Fluoro-4-(phenylsulfonyl)benzeneamine is critical for its effective use in synthesis.

PropertyValue (Predicted/Typical)Notes
CAS Number Not readily available. Requires custom synthesis.This is a specialized, non-commercial building block.
Molecular Formula C₁₂H₁₀FNO₂S
Molecular Weight 251.28 g/mol
Appearance Off-white to pale yellow solid (predicted)Typical for substituted anilines.
Solubility Soluble in DMSO, DMF, and chlorinated solvents.Standard for organic synthesis.
Storage Store in a cool, dark, and dry place under an inert atmosphere (e.g., Argon or Nitrogen).Anilines can be sensitive to light and oxidation.

Safety Information: While specific data for this exact compound is unavailable, it should be handled with the standard precautions for aromatic amines and sulfones. Assume it is harmful if swallowed, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Core Building Block: 3-Fluoro-4-(phenylsulfonyl)benzeneamine

Given its limited commercial availability, the first step for any research campaign is the synthesis of the title compound. A reliable method involves the sulfonylation of a readily available aniline precursor.

Protocol 1: Synthesis of 3-Fluoro-4-(phenylsulfonyl)benzeneamine

This protocol details the synthesis via a nucleophilic aromatic substitution followed by reduction.

Workflow Diagram:

A 1,2-Difluoro-4-nitrobenzene C 4-(Phenylthio)-2-fluoro-1-nitrobenzene A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Benzenethiol B->C D 4-(Phenylsulfonyl)-2-fluoro-1-nitrobenzene C->D Oxidation E 3-Fluoro-4-(phenylsulfonyl)benzeneamine D->E Reduction F m-CPBA or Oxone® F->D G Fe / NH4Cl or H2, Pd/C G->E

Caption: Proposed synthetic workflow for 3-Fluoro-4-(phenylsulfonyl)benzeneamine.

Step 1: Synthesis of 4-(Phenylthio)-2-fluoro-1-nitrobenzene

  • To a solution of 1,2-difluoro-4-nitrobenzene (1.0 equiv.) in anhydrous Dimethylformamide (DMF), add potassium carbonate (1.5 equiv.).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add benzenethiol (1.1 equiv.) to the reaction mixture.

  • Continue stirring at room temperature for 3-4 hours, monitoring the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Oxidation to 4-(Phenylsulfonyl)-2-fluoro-1-nitrobenzene

  • Dissolve the product from Step 1 (1.0 equiv.) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 equiv.) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the sulfone.

Step 3: Reduction to 3-Fluoro-4-(phenylsulfonyl)benzeneamine

  • To a mixture of the nitro-sulfone from Step 2 (1.0 equiv.) in ethanol and water, add ammonium chloride (4.0 equiv.).

  • Heat the mixture to 70-80 °C.

  • Add iron powder (5.0 equiv.) portion-wise over 30 minutes.

  • Maintain the reaction at reflux for 2-4 hours, monitoring by TLC.

  • Upon completion, filter the hot reaction mixture through a pad of Celite® to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 3-Fluoro-4-(phenylsulfonyl)benzeneamine.

  • Characterize the final product by NMR and mass spectrometry.

Application in Kinase Inhibitor Synthesis

3-Fluoro-4-(phenylsulfonyl)benzeneamine is an ideal nucleophile for coupling with electrophilic heterocyclic cores common in kinase inhibitors, such as chloro-quinazolines, -pyrimidines, or -pyrazoles.

Core Rationale: Why Use This Building Block?
  • Fluorine Atom: The fluorine at the 3-position is a bioisostere for a hydrogen atom but offers significant advantages. It can lower the pKa of the aniline nitrogen, modulating its reactivity and the basicity of the final inhibitor. Furthermore, it can form favorable orthogonal multipolar interactions with the kinase active site and often enhances metabolic stability by blocking potential sites of oxidation.[4][7]

  • Phenylsulfonyl Group: This large, rigid group at the 4-position can serve multiple roles. It can act as a hydrogen bond acceptor and its phenyl ring can engage in π-stacking or hydrophobic interactions within the ATP binding pocket. Its bulk can enforce a specific conformation on the inhibitor, potentially leading to enhanced selectivity for the target kinase over other closely related kinases. This group is crucial for exploring pockets in the kinase domain that are not occupied by the ATP molecule itself, a common strategy for achieving inhibitor selectivity.

Target Kinase Signaling Pathway Example: EGFR Derivatives of substituted anilines are potent inhibitors of kinases like the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation AKT AKT EGFR->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT->Proliferation (via mTOR, etc.) Inhibitor Kinase Inhibitor (Derived from 3-Fluoro-4-(phenylsulfonyl)benzeneamine) Inhibitor->EGFR Blocks ATP Binding EGF EGF (Ligand) EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway by a synthesized kinase inhibitor.

Protocol 2: Synthesis of a 4-Anilinoquinazoline-based Kinase Inhibitor

This protocol describes a general method for coupling 3-Fluoro-4-(phenylsulfonyl)benzeneamine with a substituted 4-chloroquinazoline, a common core for EGFR and VEGFR inhibitors.

Workflow Diagram:

A Substituted 4-Chloroquinazoline C Target Kinase Inhibitor (4-Anilinoquinazoline derivative) A->C Nucleophilic Aromatic Substitution (SNAr) B 3-Fluoro-4-(phenylsulfonyl)benzeneamine B->C Solvent (e.g., Isopropanol) Acid Catalyst (e.g., HCl) or Base

Sources

Application Note & Protocol: N-Arylation of Amines Using 3-Fluoro-4-(phenylsulfonyl)benzeneamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of N-Aryl Sulfonamides

The N-aryl sulfonamide motif is a cornerstone in modern medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2][3] These structures exhibit a wide range of biological activities, including antibacterial, antitumor, and anti-HIV properties.[2] Consequently, the development of robust and efficient synthetic methodologies for the construction of N-aryl sulfonamides is of paramount importance to drug discovery and development professionals. This application note provides a detailed experimental protocol for the N-arylation of primary and secondary amines using 3-Fluoro-4-(phenylsulfonyl)benzeneamine, a highly activated arylating agent.

The choice of 3-Fluoro-4-(phenylsulfonyl)benzeneamine as the arylating agent is strategic. The potent electron-withdrawing nature of the phenylsulfonyl group, positioned para to the fluorine atom, strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[4][5][6] Furthermore, the fluorine atom serves as an excellent leaving group in SNAr reactions.[4] This combination of features allows for the N-arylation to proceed under relatively mild conditions, often without the need for transition-metal catalysts, which can be a significant advantage in terms of cost, product purity, and process scalability.[7][8][9]

This document will provide a comprehensive guide for researchers, including a detailed mechanistic overview, a step-by-step experimental protocol, and expected outcomes for a range of amine substrates.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The N-arylation of amines with 3-Fluoro-4-(phenylsulfonyl)benzeneamine proceeds via a well-established addition-elimination mechanism, characteristic of nucleophilic aromatic substitution (SNAr).[4][5][6][10]

The key steps are as follows:

  • Nucleophilic Attack: The amine nucleophile attacks the carbon atom bearing the fluorine atom on the electron-deficient aromatic ring. This attack is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6][10]

  • Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and is significantly stabilized by the strongly electron-withdrawing phenylsulfonyl group at the para position.[4][5]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the rapid elimination of the fluoride ion, which is a good leaving group. This step is fast and leads to the formation of the desired N-arylated product.[5][10]

SNAr_Mechanism cluster_reagents Reactants cluster_intermediate Intermediate cluster_product Products reagents 3-Fluoro-4-(phenylsulfonyl)benzeneamine + Amine (R-NH2) intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Nucleophilic Attack (Rate-Determining) product N-Aryl Sulfonamide + HF intermediate->product Elimination of F-

Figure 1: The SNAr mechanism for the N-arylation of an amine with 3-Fluoro-4-(phenylsulfonyl)benzeneamine.

Experimental Protocol

This protocol provides a general procedure for the N-arylation of a representative primary amine with 3-Fluoro-4-(phenylsulfonyl)benzeneamine. The reaction conditions can be adapted for other primary and secondary amines.

Materials and Reagents
  • 3-Fluoro-4-(phenylsulfonyl)benzeneamine

  • Amine of choice (e.g., benzylamine, morpholine, aniline)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

experimental_workflow start Start setup 1. Assemble Reaction Apparatus - Round-bottom flask with stir bar - Add 3-Fluoro-4-(phenylsulfonyl)benzeneamine, amine, and K₂CO₃ start->setup solvent 2. Add Anhydrous DMF - Establish inert atmosphere (N₂ or Ar) setup->solvent reaction 3. Heat Reaction Mixture - Typically 80-120 °C - Monitor by TLC solvent->reaction workup 4. Aqueous Work-up - Cool to room temperature - Quench with water - Extract with EtOAc reaction->workup purification 5. Isolation and Purification - Dry organic layer (MgSO₄) - Concentrate in vacuo - Purify by column chromatography workup->purification end End (Characterize Product) purification->end

Figure 2: A generalized workflow for the N-arylation of amines.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-Fluoro-4-(phenylsulfonyl)benzeneamine (1.0 eq), the desired amine (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition and Inert Atmosphere: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M with respect to the 3-Fluoro-4-(phenylsulfonyl)benzeneamine. The flask is then fitted with a reflux condenser and the system is purged with an inert atmosphere (nitrogen or argon).

  • Reaction: The reaction mixture is heated to a temperature between 80 °C and 120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is then extracted three times with ethyl acetate. The combined organic layers are washed with brine.

  • Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel to afford the pure N-arylated product.

Data Presentation: Representative Examples

The following table summarizes the expected outcomes for the N-arylation of various amines with 3-Fluoro-4-(phenylsulfonyl)benzeneamine based on the general protocol described above.

EntryAmine SubstrateProductReaction Temp. (°C)Reaction Time (h)Expected Yield (%)
1BenzylamineN-Benzyl-4-(phenylsulfonyl)benzene-1,3-diamine100685-95
2Morpholine4-(4-Morpholino-2-(phenylsulfonyl)phenyl)aniline110880-90
3AnilineN,1-Diphenyl-4-(phenylsulfonyl)benzene-1,3-diamine1201275-85

Trustworthiness and Self-Validation

  • Reaction Monitoring: The progress of the reaction can be easily and reliably monitored by TLC, allowing for precise determination of the reaction endpoint.

  • Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Reproducibility: The use of a strong activating group (phenylsulfonyl) and a good leaving group (fluoro) generally leads to high-yielding and reproducible reactions.

Conclusion

The N-arylation of amines using 3-Fluoro-4-(phenylsulfonyl)benzeneamine provides a reliable and efficient method for the synthesis of N-aryl sulfonamides. The reaction proceeds through a well-understood SNAr mechanism and benefits from the high reactivity of the arylating agent, allowing for the formation of the desired products in good to excellent yields under relatively mild, transition-metal-free conditions. This protocol serves as a valuable tool for researchers and scientists in the field of drug development and organic synthesis.

References

  • Vertex AI Search, "Synthesis of some new aryl sulfonyl derivatives and study of their biological activity", Accessed March 7, 2024,
  • MDPI, "Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes", Accessed March 7, 2024,
  • PMC, "Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids", Accessed March 7, 2024,
  • SpringerLink, "Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines", Accessed March 7, 2024,
  • Organic Chemistry Portal, "Sulfonamide synthesis by alkylation or aryl
  • ResearchGate, "Selected drugs with N-aryl sulfonamide structure motif", Accessed March 7, 2024,
  • Chemistry Steps, "Nucleophilic Aromatic Substitution", Accessed March 7, 2024,
  • University of Babylon, "Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs", Accessed March 7, 2024,
  • ACS Publications, "Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers", Accessed March 7, 2024,
  • KPU Pressbooks, "5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II", Accessed March 7, 2024,
  • Wikipedia, "Nucleophilic aromatic substitution", Accessed March 7, 2024,
  • PMC, "Applications of aryl-sulfinamides in the synthesis of N-heterocycles", Accessed March 7, 2024,
  • Organic Chemistry Portal, "Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids", Accessed March 7, 2024,
  • PubMed, "Discovery of N-aryl sulphonamide-quinazoline derivatives as anti-gastric cancer agents in vitro and in vivo via activating the Hippo signalling p
  • ResearchGate, "Recent developments in the synthesis of N-aryl sulfonamides", Accessed March 7, 2024,
  • MDPI, "4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide", Accessed March 7, 2024,
  • RSC Publishing, "Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides", Accessed March 7, 2024,
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Application Notes and Protocols: The Strategic Utility of 3-Fluoro-4-(phenylsulfonyl)benzeneamine in Novel Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Fluoro-4-(phenylsulfonyl)benzeneamine is a trifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. The strategic placement of a nucleophilic amine, an activating/directing fluoro group, and a potent electron-withdrawing phenylsulfonyl group on a single benzene scaffold offers a versatile platform for the synthesis of diverse and novel heterocyclic compounds. The fluorine atom can enhance metabolic stability and target binding affinity, while the sulfonyl moiety profoundly influences the molecule's electronic properties, enabling unique reaction pathways. This guide provides an in-depth exploration of the reactivity of this intermediate and details robust protocols for its application in constructing high-value heterocyclic systems such as benzimidazoles and quinazolines.

Introduction: A Multifaceted Building Block

In the landscape of modern drug discovery, the rational design of synthetic intermediates is paramount. 3-Fluoro-4-(phenylsulfonyl)benzeneamine emerges as a preeminent example of such design. Its utility is rooted in the synergistic interplay of its three key functional components:

  • The Aniline Moiety (-NH₂): Serves as the primary nucleophilic handle for initiating cyclization reactions, forming the nitrogen-containing core of numerous heterocyclic systems.

  • The Fluoro Group (-F): Located ortho to the amine, it sterically and electronically influences reaction regioselectivity. In the final compound, fluorine's unique properties are known to improve pharmacokinetic profiles by blocking metabolic oxidation sites and enhancing binding interactions through hydrogen bonding or dipole-dipole forces.[1]

  • The Phenylsulfonyl Group (-SO₂Ph): As a strong electron-withdrawing group para to the amine, it modulates the nucleophilicity of the aniline and activates the aromatic ring for specific transformations, including nucleophilic aromatic substitution (SNAr).

This unique combination allows for a multi-pronged synthetic approach, enabling chemists to construct complex molecular architectures that are foundational to the development of targeted therapies for a range of diseases.[1][2]

Physicochemical Properties & Safety Data

Prior to any experimental work, a thorough understanding of the reagent's properties and handling requirements is essential.

PropertyValueReference
CAS Number 177662-76-9[3]
Molecular Formula C₁₂H₁₀FNO₂S
Molecular Weight 249.28 g/mol
Appearance White to Greyish-yellow red Crystal/Powder[4]
Melting Point 85°C[4]
Boiling Point 320°C /4.0kPa[4]

Safety and Handling:

3-Fluoro-4-(phenylsulfonyl)benzeneamine is a hazardous substance and must be handled with appropriate precautions in a chemical fume hood.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332). Causes serious eye irritation (H319). May cause respiratory irritation (H335).

  • Precautionary Measures:

    • Avoid breathing dust, fumes, or vapors.[5]

    • Wash skin and hands thoroughly after handling.[4]

    • Do not eat, drink, or smoke when using this product.[4]

    • Use only outdoors or in a well-ventilated area.

    • Wear protective gloves, protective clothing, eye protection, and face protection.[5]

  • Storage: Keep container tightly closed. Store in a cool, dark, and well-ventilated place away from oxidizing agents.[4]

Core Synthetic Strategies & Mechanistic Rationale

The strategic value of 3-Fluoro-4-(phenylsulfonyl)benzeneamine lies in its predictable reactivity, which can be channeled into several high-yield synthetic pathways.

Caption: Key synthetic pathways originating from 3-fluoro-4-(phenylsulfonyl)benzeneamine.

Strategy 1: Annulation via Aniline Nucleophilicity (The Phillips-Ladenburg Benzimidazole Synthesis)

This is the most direct approach to forming fused heterocyclic systems. The aniline nitrogen acts as a potent nucleophile, attacking electrophilic centers to build a new ring. The phenylsulfonyl group, by withdrawing electron density, slightly tempers the aniline's reactivity, which can prevent unwanted side reactions and often leads to cleaner product formation.

A classic example is the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry. The Phillips-Ladenburg condensation provides a reliable route by reacting an ortho-diamine with a carboxylic acid or its equivalent. While our starting material is not a diamine, a common variation involves reaction with an aldehyde followed by oxidative cyclization.

Strategy 2: Nucleophilic Aromatic Substitution (SNAr)

The phenylsulfonyl group strongly activates the aromatic ring towards nucleophilic attack. This effect, combined with the inherent leaving group ability of fluorine, makes the C-F bond susceptible to displacement by strong nucleophiles. This strategy is exceptionally powerful for introducing diversity. For instance, reacting 3-fluoro-4-(phenylsulfonyl)benzeneamine with various secondary amines (e.g., morpholine, piperazine) can generate a library of new aniline derivatives.[6] These products can then serve as advanced intermediates for subsequent cyclization reactions.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales provided. They are based on established chemical principles and adapted from related literature procedures.[7][8][9]

Protocol 1: Synthesis of 2-Methyl-6-fluoro-7-(phenylsulfonyl)-1H-benzo[d]imidazole

Principle: This protocol employs a condensation-cyclization reaction. The aniline is first acylated with acetic anhydride, and the resulting amide undergoes an intramolecular cyclization under dehydrating conditions to form the benzimidazole ring. This approach is a modification of known benzimidazole syntheses.[7]

Caption: Experimental workflow for the synthesis of a benzimidazole derivative.

Materials and Reagents:

ReagentM.W.AmountMoles (mmol)Equiv.
3-Fluoro-4-(phenylsulfonyl)benzeneamine249.282.49 g10.01.0
Acetic Anhydride102.091.12 mL (1.22 g)12.01.2
Polyphosphoric Acid (PPA)-~15 g--
Saturated NaHCO₃ solution-~100 mL--
Ethyl Acetate-~50 mL--
Anhydrous MgSO₄-~5 g--

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Fluoro-4-(phenylsulfonyl)benzeneamine (2.49 g, 10.0 mmol).

  • Acylation: Add acetic anhydride (1.12 mL, 12.0 mmol) to the flask. Stir the mixture at 80 °C for 1 hour. The reaction mixture should become a homogenous solution or a thick slurry.

    • Causality Note: This initial acylation step forms the N-acetyl intermediate, which is primed for cyclization. Heating ensures the reaction goes to completion.

  • Cyclization: Carefully add polyphosphoric acid (~15 g) to the reaction mixture. Increase the temperature to 140 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

    • Causality Note: PPA acts as both a solvent and a powerful dehydrating agent, driving the intramolecular cyclization to form the imidazole ring by eliminating a molecule of water.

  • Work-up: Cool the reaction mixture to approximately 70-80 °C and pour it slowly and carefully onto ~100 g of crushed ice in a beaker with stirring. A precipitate will form.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the beaker until the pH is neutral (~7-8). Be cautious as CO₂ will evolve.

    • Causality Note: Neutralization quenches the acidic PPA and precipitates the basic benzimidazole product from the aqueous solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Protocol 2: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine via SNAr

Principle: This protocol demonstrates the SNAr strategy by reacting a related fluorinated aniline precursor, 1,2-difluoro-4-nitrobenzene, with morpholine. This intermediate, 4-(2-fluoro-4-nitrophenyl)morpholine, can then be reduced to 3-fluoro-4-morpholinoaniline, a key precursor for other heterocycles and drugs like Linezolid.[6] This serves as a model for the reactivity of the fluoro group in the title compound.

Materials and Reagents:

ReagentM.W.AmountMoles (mmol)Equiv.
1,2-Difluoro-4-nitrobenzene159.091.59 g10.01.0
Morpholine87.121.05 mL (0.96 g)12.01.2
Potassium Carbonate (K₂CO₃)138.212.07 g15.01.5
Dimethylformamide (DMF)-20 mL--
Water-~100 mL--
Diethyl Ether-~50 mL--

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1,2-difluoro-4-nitrobenzene (1.59 g, 10.0 mmol) and morpholine (1.05 mL, 12.0 mmol) in 20 mL of DMF.

  • Base Addition: Add finely powdered potassium carbonate (2.07 g, 15.0 mmol).

    • Causality Note: K₂CO₃ is a mild base that acts as an acid scavenger, neutralizing the HF that is formed during the substitution reaction, thereby driving the equilibrium towards the product.

  • Reaction Execution: Stir the mixture at 90 °C for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of cold water. A yellow solid should precipitate.

  • Isolation: Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Purification: The crude product can be recrystallized from ethanol to afford pure 4-(2-fluoro-4-nitrophenyl)morpholine. The subsequent nitro reduction (e.g., using Fe/NH₄Cl or catalytic hydrogenation) yields the corresponding aniline.[6]

Conclusion

3-Fluoro-4-(phenylsulfonyl)benzeneamine is a powerful and versatile intermediate for constructing novel heterocyclic compounds. By understanding the distinct roles of its functional groups, researchers can strategically design and execute syntheses of complex molecules with high potential for biological activity. The protocols provided herein offer robust starting points for exploring the rich chemistry of this valuable building block.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(Methylsulfonyl)aniline hydrochloride. Alfa Aesar. [Link]

  • Sławiński, J., et al. (2017). Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides. Molecules. [Link]

  • Yadav, C. S., et al. (2017). N-[(3-Bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-4-fluoroaniline. IUCrData. [Link]

  • Patil, P., et al. (2026). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. ResearchGate. [Link]

  • Zhuravlev, F. (n.d.). Fluorinated Heterocyclic Compounds. [Link]

  • Zhang, Y., et al. (2008). Efficient 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated compounds. Beilstein Journal of Organic Chemistry. [Link]

  • Ang, W., et al. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E. [Link]

  • Janakiramudu, D. B., et al. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. [Link]

  • Ang, W., et al. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. ResearchGate. [Link]

  • Gribble, G. W. (2025). Novel chemistry of indole in the synthesis of heterocycles. ResearchGate. [Link]

  • Gribble, G. W. (2025). Novel Indole Chemistry in the Synthesis of Heterocycles. ResearchGate. [Link]

  • Carlomagno, F., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. [Link]

  • Sepsy, K., et al. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry. [Link]

  • Iovine, V., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. Frontiers in Chemistry. [Link]

  • Tantry, S. J., et al. (2017). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega. [Link]

  • El-Hashash, M. A., et al. (2014). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Organic Chemistry: An Indian Journal. [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link]

Sources

Application Note: Cell-Based Evaluation of 3-Fluoro-4-(phenylsulfonyl)benzeneamine Derivatives as HIF-2α Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

The 3-Fluoro-4-(phenylsulfonyl)benzeneamine scaffold represents a critical pharmacophore in modern oncology, specifically in the development of allosteric inhibitors of Hypoxia-Inducible Factor 2α (HIF-2α) . Unlike traditional kinase inhibitors, derivatives of this class (structurally related to clinical agents like Belzutifan and PT2385) function by binding to a specific cavity within the HIF-2α PAS-B domain.

This binding event induces a conformational change that prevents HIF-2α from heterodimerizing with its partner, ARNT (HIF-1β) . Consequently, the transcription of oncogenic drivers such as VEGF, CCND1 (Cyclin D1), and SLC2A1 (GLUT1) is abrogated. This mechanism is particularly potent in Clear Cell Renal Cell Carcinoma (ccRCC) , where VHL loss leads to constitutive HIF-2α accumulation.

This guide details the validation of these derivatives using three orthogonal cell-based assays:

  • Transcriptional Reporter Assay: Direct measurement of HIF-driven gene expression.

  • Functional Secretion Assay: Quantification of downstream angiogenic factors (VEGF).

  • Phenotypic Viability Assay: 3D spheroid growth inhibition in VHL-null cell lines.

Mechanism of Action

The following diagram illustrates the disruption of the HIF-2α/ARNT complex by the phenylsulfonyl derivative.

MOA HIF2a HIF-2α (Accumulated) Complex HIF-2α/ARNT Heterodimer HIF2a->Complex Dimerization Compound Sulfonyl Derivative (Inhibitor) Compound->HIF2a Allosteric Binding (PAS-B Domain) Compound->Complex Blocks Formation ARNT ARNT (HIF-1β) ARNT->Complex DNA HRE DNA Element Complex->DNA Binding Transcription Transcription (VEGF, Cyclin D1) DNA->Transcription Activation

Figure 1: Mechanism of Action. The derivative binds the HIF-2α PAS-B pocket, sterically hindering heterodimerization with ARNT and silencing downstream oncogenic transcription.

Critical Reagent Preparation

The sulfonyl group and the fluorinated aniline ring significantly impact the physicochemical properties of these derivatives. Proper handling is non-negotiable for assay reproducibility.

Solubility & Storage
  • Solvent: Dimethyl sulfoxide (DMSO) is the required vehicle.

  • Stock Concentration: Prepare 10 mM or 20 mM stocks.

  • Solubility Warning: Phenylsulfonyl derivatives are lipophilic (LogP ~2.5–3.5). Aqueous precipitation occurs rapidly above 1% DMSO.

  • Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles greater than 3 times, as the aniline amine is susceptible to oxidation over time.

Experimental Controls
Control TypeAgent/ConditionPurpose
Negative Control 0.1% DMSO (Vehicle)Baseline transcriptional activity.
Positive Control PT2385 (10 µM)Validated HIF-2α antagonist for benchmarking.
Hypoxia Control 1% O₂ or CoCl₂ (100 µM)Induces HIF accumulation (required if using VHL-WT cells).
Toxicity Control Staurosporine (1 µM)Distinguishes specific inhibition from general cytotoxicity.

Protocol A: HRE-Luciferase Reporter Assay

Objective: Quantify the ability of the derivative to block HIF-dependent transcription. Cell Model: 786-O (VHL-null renal carcinoma). These cells have constitutively high HIF-2α levels under normoxia, removing the need for hypoxia induction.

Workflow
  • Seeding: Plate 786-O cells at 10,000 cells/well in a white-walled 96-well plate. Incubate for 24h.

  • Transfection:

    • Transfect with a HRE-Luciferase reporter plasmid (containing 3x Hypoxia Response Elements).

    • Co-transfect with Renilla luciferase (constitutive promoter) to normalize for transfection efficiency.

    • Note: Use a lipid-based transfection reagent (e.g., Lipofectamine) optimized for renal cells.

  • Treatment:

    • 24h post-transfection, replace media.

    • Add the 3-Fluoro-4-(phenylsulfonyl)benzeneamine derivative in a semi-log dose response (e.g., 1 nM to 10 µM).

    • Final DMSO concentration must be <0.5%.

  • Incubation: Incubate for 24 hours . (HIF transcriptional turnover is slow; 4-6h is insufficient).

  • Detection:

    • Lyse cells using passive lysis buffer.

    • Add Firefly luciferase substrate, measure luminescence.

    • Add Stop & Glo (Renilla substrate), measure luminescence.

  • Analysis: Calculate the Ratio (Firefly/Renilla). Normalize to DMSO control.

Validation Criteria: A valid antagonist should show a dose-dependent reduction in the Firefly/Renilla ratio with an IC50 in the low micromolar or nanomolar range, without suppressing Renilla signal (which would indicate toxicity).

Protocol B: VEGF Secretion ELISA

Objective: Confirm that transcriptional suppression translates to a reduction in secreted angiogenic factors.

Workflow
  • Seeding: Plate 786-O cells (or Hep3B) in 24-well plates (50,000 cells/well).

  • Treatment: Treat with the derivative (at IC90 concentration determined from Protocol A) for 48 hours .

    • Expert Insight: VEGF protein stability is high. A 48h window is necessary to observe a significant drop in secreted protein levels after transcriptional shutoff.

  • Supernatant Collection:

    • Collect media. Centrifuge at 1000 x g for 5 mins to remove debris.

    • Store supernatant at -80°C or assay immediately.

  • Quantification: Use a sandwich ELISA specific for human VEGF-A.

    • Capture Antibody: Anti-VEGF monoclonal.

    • Detection Antibody: Biotinylated anti-VEGF polyclonal.

  • Normalization: Lyse the cells remaining in the plate and quantify total protein (BCA Assay). Normalize VEGF (pg/mL) to Total Protein (mg) to rule out cell death as the cause of lower VEGF.

Protocol C: 3D Spheroid Viability Assay

Objective: Assess phenotypic efficacy in a physiologically relevant tumor model. 2D proliferation assays often overestimate the potency of HIF-2α inhibitors; 3D spheroids better mimic the hypoxic gradient of solid tumors.

Workflow
  • Spheroid Formation:

    • Seed 1,000 786-O cells/well in Ultra-Low Attachment (ULA) 96-well round-bottom plates.

    • Centrifuge at 200 x g for 3 mins to center the cells.

    • Incubate for 3 days to allow tight spheroid formation.

  • Treatment:

    • Add 2x concentrated compound solution carefully to the wells (avoid disturbing the spheroid).

    • Refresh media/compound every 3 days for a total of 10-14 days .

  • Imaging (Optional): Monitor spheroid diameter using brightfield microscopy. Effective inhibitors will induce "spheroid stasis" or disintegration.

  • Endpoint:

    • Add CellTiter-Glo® 3D reagent (optimized for lytic penetration of spheroids).

    • Shake vigorously for 5 mins; incubate 25 mins.

    • Read Luminescence.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Readout Prep Compound Prep (DMSO Stock) Transfect Reporter Assay (24h Treatment) Prep->Transfect Cells Cell Seeding (786-O VHL-/-) Cells->Transfect ELISA_Step VEGF ELISA (48h Treatment) Cells->ELISA_Step Spheroid 3D Viability (14 Day Assay) Cells->Spheroid Lumi Luminescence (Transcriptional IC50) Transfect->Lumi Protein Absorbance (Secreted Protein) ELISA_Step->Protein ATP ATP Quant (Phenotypic IC50) Spheroid->ATP

Figure 2: Integrated Assay Workflow. Parallel assessment of transcriptional activity (Reporter), functional output (ELISA), and phenotypic survival (Spheroid).

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Compound hydrophobicity (LogP > 3).Pre-dilute compound in culture media before adding to cells. Do not add 100% DMSO stock directly to the well. Keep final DMSO < 0.5%.
High Background in Reporter Endogenous HIF activity too high.Reduce serum concentration to 1% during the treatment window to lower basal metabolic noise.
No Effect in VHL-WT Cells Lack of HIF-2α target.In wild-type cells (e.g., HEK293), you must induce hypoxia (1% O₂) or use CoCl₂ to stabilize HIF-2α, otherwise, the target is degraded by the proteasome.

References

  • Wallace, E. M., et al. (2016). "A Small-Molecule Antagonist of HIF-2α Is Efficacious in Preclinical Models of Renal Cell Carcinoma." Cancer Research.

  • Scheuermann, T. H., et al. (2013). "Allosteric inhibition of hypoxia inducible factor-2 with small molecules." Nature Chemical Biology.

  • Cho, H., et al. (2016). "On-target efficacy of a HIF-2α antagonist in preclinical kidney cancer models." Nature.

  • Promega Corporation. "CellTiter-Glo® 3D Cell Viability Assay Protocol." Promega Technical Manual.

HPLC and LC-MS methods for 3-Fluoro-4-(phenylsulfonyl)benzeneamine analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC and LC-MS Analysis of 3-Fluoro-4-(phenylsulfonyl)benzeneamine

Introduction & Molecule Profile

3-Fluoro-4-(phenylsulfonyl)benzeneamine (also known as 3-Fluoro-4-(phenylsulfonyl)aniline) is a specialized diaryl sulfone intermediate often utilized in the synthesis of kinase inhibitors and antimicrobial agents.[1] Its structure combines a primary aniline amine, a fluorinated aromatic ring, and a bulky, electron-withdrawing phenylsulfonyl group.[2]

This unique combination presents specific analytical challenges:

  • Electronic Effects: The strong electron-withdrawing nature of the sulfonyl group (para to the amine) and the fluorine atom (ortho to the sulfone) significantly reduces the basicity of the aniline nitrogen (estimated pKa < 3.0).

  • Solubility: The molecule exhibits moderate lipophilicity (LogP ~2.0–2.[2]5) but poor aqueous solubility, necessitating organic-solvent-based sample preparation.[1]

  • Chromatographic Behavior: Due to its low pKa, the molecule often exists in its neutral form even under standard acidic HPLC conditions, requiring careful mobile phase optimization to prevent peak fronting or splitting.[2]

Target Analyte Properties (Theoretical):

  • Formula: C₁₂H₁₀FNO₂S

  • MW: 251.28 g/mol [1][2]

  • Monoisotopic Mass: 251.04 g/mol [1][2]

  • Predicted pKa (MH+): ~2.0 – 2.5 (Weak base)[2]

  • UV Max: ~254 nm, ~280 nm (Sulfone conjugation)

Analytical Strategy & Workflow

The analysis is divided into two protocols:

  • Protocol A (HPLC-UV): Optimized for Quality Control (QC), purity assessment, and assay quantification.[2] Uses non-volatile buffers for maximum peak sharpness.

  • Protocol B (LC-MS/MS): Optimized for trace impurity identification and biological matrix analysis.[1][2] Uses volatile, MS-compatible buffers.

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity needs.

Protocol A: HPLC-UV Method (Purity & Assay)

Rationale: Phosphoric acid is used to suppress silanol activity on the column and ensure the amine remains in a consistent state. Although the amine is weakly basic, the low pH (pH ~2.0) of 0.1% H₃PO₄ ensures it is fully protonated (or fully neutral if pKa is extremely low), preventing the "mixed-mode" retention that causes tailing.

Instrument Parameters:

Parameter Setting
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A Water + 0.1% H₃PO₄ (Phosphoric Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 5 - 10 µL

| Detection | UV at 254 nm (primary) and 280 nm (secondary) |[1]

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
2.0 10 Isocratic Hold
15.0 90 Linear Gradient
18.0 90 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | End |[1][2]

Sample Preparation:

  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (Conc: 1 mg/mL).[2] Sonicate for 5 mins.

  • Working Standard: Dilute Stock 1:10 with Water/ACN (50:50) to reach 0.1 mg/mL.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.[2]

Protocol B: LC-MS/MS Method (Identification)[1]

Rationale: Formic acid is substituted for phosphoric acid to prevent source contamination.[2] Electrospray Ionization (ESI) in Positive mode is selected.[3] Despite the electron-withdrawing groups reducing basicity, the amine nitrogen remains the most favorable site for protonation to form


.

Instrument Parameters:

Parameter Setting
System UHPLC coupled to Triple Quadrupole (QqQ) or Q-TOF
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Source ESI Positive (+)
Capillary Voltage 3.0 - 3.5 kV

| Desolvation Temp | 450°C |[1][2]

MS/MS Fragmentation Logic (MRM Development): The parent ion is m/z 252.05


.
  • Primary Transition (Quantifier): Loss of the sulfonyl moiety is difficult; however, diaryl sulfones typically undergo rearrangement.[2] A common loss is the extrusion of SO₂ (-64 Da) to form a biaryl amine species, or cleavage of the S-C bond.

  • Observed/Predicted Transitions:

    • 252.0 -> 188.1 (Loss of SO₂): Characteristic of sulfones [1].

    • 252.0 -> 159.0 (Loss of Phenol/Phenyl group + rearrangement).

    • 252.0 -> 92.0 (Aniline fragment).[1][2]

Figure 2: Predicted ESI+ fragmentation pathway for 3-Fluoro-4-(phenylsulfonyl)benzeneamine.

Troubleshooting & Validation Criteria

Common Issues:

  • Peak Tailing: Often caused by secondary interactions between the amine and residual silanols on the column.

    • Fix: Increase buffer concentration or add 5 mM Ammonium Formate to the MS method. For UV, ensure pH < 2.5.

  • Carryover: The sulfone group can be "sticky" in polymeric tubing.[2]

    • Fix: Use a needle wash of 50:50 ACN:MeOH + 0.1% Formic Acid.[2]

Validation Parameters (Acceptance Criteria):

  • Linearity: R² > 0.999 over range 0.1 - 100 µg/mL.[1][2]

  • Precision (RSD): < 2.0% for n=6 injections.

  • Recovery: 98.0 - 102.0% (Spike recovery in matrix).[1][2]

References

  • Fragmentation of Sulfones: "Mass Spectrometry of Diaryl Sulfones." Journal of Mass Spectrometry.
  • HPLC of Anilines: Agilent Technologies. "Analysis of Aniline and Substituted Anilines using Agilent ZORBAX Eclipse Plus." Application Note 5989-xxxx.[1][2]

  • pKa Prediction: PubChem Compound Summary for 3-Fluoro-4-(methylsulfonyl)aniline (Analogous structure used for property estimation). Link[4]

  • Synthesis Context: "Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines." Organic Letters. (Context for phenylsulfonyl aniline synthesis). Link

Sources

Troubleshooting & Optimization

Optimizing the reaction conditions for 3-Fluoro-4-(phenylsulfonyl)benzeneamine synthesis

[1]

Case ID: OPT-SYN-3F4PS Status: Open Guide Assigned Specialist: Senior Application Scientist Target Molecule: 3-Fluoro-4-(phenylsulfonyl)benzeneamine (CAS: Analogous structures often cited in Lapatinib intermediate synthesis)

Executive Summary

This technical guide addresses the synthesis of 3-Fluoro-4-(phenylsulfonyl)benzeneamine , a critical scaffold often utilized in the development of kinase inhibitors (e.g., analogs of Lapatinib). The synthesis typically proceeds via a two-step sequence:[1][2]

  • Regioselective SNAr Displacement: Reaction of 3,4-difluoronitrobenzene with sodium benzenesulfinate.

  • Chemoselective Nitro Reduction: Reduction of the intermediate nitro-sulfone to the aniline.

Users frequently encounter issues with regioselectivity (displacement of the wrong fluorine) and chemoselectivity (defluorination during reduction).[1] This guide provides optimized protocols and troubleshooting workflows to mitigate these risks.

Module 1: The SNAr Displacement

Objective: Synthesis of 3-Fluoro-4-(phenylsulfonyl)nitrobenzene.

Optimized Protocol
  • Precursors: 3,4-Difluoronitrobenzene (1.0 eq), Sodium Benzenesulfinate (1.1 eq).[1]

  • Solvent: DMSO (Dimethyl sulfoxide).[1][3][4][5] Note: DMF is a viable alternative but DMSO offers faster rates for sulfinate salts.

  • Conditions: 80–90 °C, 4–6 hours.[1]

The Science: Why this works?

The reaction relies on Nucleophilic Aromatic Substitution (SNAr). In 3,4-difluoronitrobenzene, the nitro group is a strong electron-withdrawing group (EWG).[1] It activates the para position (C-4) significantly more than the meta position (C-3).[1] Therefore, the sulfinate nucleophile selectively displaces the fluorine at C-4, leaving the C-3 fluorine intact.[1]

Troubleshooting Guide: SNAr Step
SymptomProbable CauseCorrective Action
Low Conversion (<50%) "Wet" Sulfinate SaltSodium benzenesulfinate is hygroscopic. Water solvates the anion, reducing nucleophilicity. Dry the salt in a vacuum oven at 60°C overnight before use.
Formation of Bis-sulfone Temperature too high (>110°C)Excessive heat can force displacement of the meta-fluorine (C-3) after the first substitution. Limit temperature to 90°C and monitor by HPLC.
Product "Oils Out" in Workup DMSO retentionDMSO is difficult to wash away. Pour the reaction mixture into ice-cold brine (not just water) with vigorous stirring to precipitate the solid sulfone.
Visualization: Reaction Logic

SNAr_LogicStart3,4-DifluoronitrobenzeneIntermediateTransition State(Meisenheimer Complex)Start->Intermediate+ ReagentReagentSodium BenzenesulfinateReagent->IntermediateConditionDMSO, 90°CProduct3-Fluoro-4-(phenylsulfonyl)nitrobenzeneIntermediate->ProductKinetic Product(Para-displacement)ByProductBis-sulfone impurity(Over-reaction)Product->ByProductT > 110°C(Meta-displacement)

Figure 1: Reaction pathway showing the kinetic preference for para-displacement and the risk of over-reaction at high temperatures.[1]

Module 2: The Nitro Reduction

Objective: Reduction of the nitro group to aniline without removing the fluorine atom.

Critical Warning: The "Pd/C Trap"

Many researchers instinctively use Palladium on Carbon (Pd/C) with Hydrogen gas. Do not use standard Pd/C conditions.

  • Risk: Hydrodehalogenation. Under catalytic hydrogenation conditions, the C-F bond is susceptible to cleavage, especially in the presence of the electron-withdrawing sulfonyl group.

  • Result: You will isolate 4-(phenylsulfonyl)aniline (missing the fluorine).[1]

Optimized Protocol: Iron-Mediated Reduction (Bechamp)[1]
  • Reagents: Iron Powder (3-5 eq), Ammonium Chloride (NH4Cl, 5 eq).[1]

  • Solvent: Ethanol/Water (3:1 ratio).[1]

  • Conditions: Reflux (70–80 °C), 2–4 hours.

Alternative Protocol: Stannous Chloride (SnCl2)[1]
  • Reagents: SnCl2·2H2O (3-4 eq).[1]

  • Solvent: Ethanol or Ethyl Acetate.

  • Conditions: 70 °C.

  • Note: This method is homogeneous but requires careful workup to remove tin salts.

Troubleshooting Guide: Reduction Step
SymptomProbable CauseCorrective Action
Loss of Fluorine (Defluorination) Catalytic Hydrogenation usedSwitch to Fe/NH4Cl or SnCl2 . These methods proceed via electron transfer mechanisms that generally preserve aromatic halides.
Stalled Reaction (Iron method) Surface Passivation of IronThe iron powder may be oxidized. Activate the iron by washing with dilute HCl briefly before use, or use excess NH4Cl to maintain etching.
Emulsion during Workup Iron Hydroxide SludgeIron salts form a gelatinous precipitate. Filter the hot reaction mixture through a Celite pad immediately before extraction. Wash the cake with hot ethanol.
Visualization: Chemoselectivity Decision Tree

Reduction_StrategyStartNitro-Sulfone IntermediateDecisionChoose Reduction MethodStart->DecisionPathAH2 + Pd/CDecision->PathAStandard HydrogenationPathBFe / NH4Cl(Ethanol/Water)Decision->PathBChemoselective (Recommended)PathCSnCl2(Ethanol)Decision->PathCAlternativeResultAFAILURE:Defluorinated ProductPathA->ResultAC-F Bond CleavageResultBSUCCESS:Target Fluoro-AnilinePathB->ResultBNitro reduction onlyPathC->ResultB

Figure 2: Decision tree highlighting the risk of Pd/C and the safety of metal-mediated reduction for preserving the C-F bond.

Frequently Asked Questions (FAQs)

Q1: Can I use DMF instead of DMSO for the first step? A: Yes, DMF (Dimethylformamide) is a suitable alternative. However, sodium benzenesulfinate has lower solubility in DMF compared to DMSO, which may extend reaction times.[1] If using DMF, ensure the temperature is maintained at 90°C to facilitate solubility. Reference: Solubility studies of sulfonamides and salts in DMSO vs DMF [1].

Q2: My product is purple/black after the Iron reduction. Is it decomposed? A: Not necessarily. Aniline derivatives often oxidize slightly in air to form colored impurities (quinone-imines).[1] This is common with iron reductions.

  • Fix: Perform a quick filtration through a short plug of silica gel or treat the solution with activated charcoal (carbon) during the final recrystallization step.

Q3: How do I remove the excess benzenesulfinate salts? A: These salts are highly water-soluble. Upon completing the SNAr reaction, pouring the DMSO mixture into a large volume of water usually precipitates the organic nitro-sulfone while keeping the inorganic salts in the aqueous phase. Wash the precipitate copiously with water.

Q4: Why is the 3-position fluorine not displaced? A: Nucleophilic aromatic substitution prefers the position most activated by the electron-withdrawing nitro group. The para position (4-position) receives the strongest resonance activation. The meta position (3-position) is only inductively activated, making it significantly less reactive under these conditions [2].[1]

References

  • Solubility of Benzenesulfonamide Derivatives: Title: Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Source: National Institutes of Health (PMC).[1] URL:[Link]

  • Chemoselective Reduction Strategies: Title: Metal-free chemoselective reduction of nitroaromatics to anilines via hydrogen transfer strategy.[6] Source: Chemical Papers (Springer).[1][6] URL:[Link]

Common side products in the synthesis of 3-Fluoro-4-(phenylsulfonyl)benzeneamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 3-Fluoro-4-(phenylsulfonyl)benzeneamine. It addresses common side products, troubleshooting strategies, and frequently asked questions to ensure the integrity and success of your synthetic protocols.

Overview of the Primary Synthetic Pathway

The most prevalent and industrially relevant synthesis of 3-Fluoro-4-(phenylsulfonyl)benzeneamine typically involves the nucleophilic substitution reaction between a 3-fluoroaniline derivative and benzenesulfonyl chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis of 3-Fluoro-4-(phenylsulfonyl)benzeneamine reactant1 3-Fluoro-4-amino benzonitrile intermediate N-(5-cyano-2-fluorophenyl) benzenesulfonamide reactant1->intermediate Reaction reactant2 Benzenesulfonyl chloride reactant2->intermediate base Base (e.g., Pyridine) base->intermediate product 3-Fluoro-4-(phenylsulfonyl) benzeneamine intermediate->product Reduction hcl HCl

Caption: General synthetic route to 3-Fluoro-4-(phenylsulfonyl)benzeneamine.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis, focusing on the identification and mitigation of side products.

Q1: My final product is discolored (e.g., yellow, brown, or pink). What is the likely cause?

A1: Discoloration is a common issue when working with anilines and is almost always due to oxidation. The aniline functional group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This oxidation can lead to the formation of highly colored impurities such as nitroso, nitro, and polymeric species.[1]

  • Common Side Products:

    • Nitroso derivatives (Ar-N=O)

    • Nitro derivatives (Ar-NO2)

    • Azoxy compounds (Ar-N=N(O)-Ar)

    • Polymeric aniline derivatives

  • Troubleshooting and Mitigation:

    • Inert Atmosphere: Conduct the reaction and any subsequent handling under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Light Protection: Protect the reaction mixture and the isolated product from light by using amber glassware or by wrapping the glassware in aluminum foil.

    • Storage: Store the final product in a tightly sealed, light-resistant container in a cool, dark, and dry place.[1]

Oxidation_Side_Products Aniline 3-Fluoro-4-(phenylsulfonyl) benzeneamine Oxidized1 Nitroso Impurity Aniline->Oxidized1 [O] Oxidized2 Nitro Impurity Aniline->Oxidized2 [O] Polymeric Polymeric Impurities Aniline->Polymeric [O]

Caption: Formation of oxidation side products.

Q2: My reaction appears incomplete, with significant starting material remaining. What are the common pitfalls?

A2: The presence of unreacted starting materials, primarily the aniline precursor or benzenesulfonyl chloride, is a frequent issue. This can be attributed to several factors:

  • Insufficient Base: The reaction generates HCl, which can protonate the aniline starting material, rendering it non-nucleophilic. An inadequate amount of base will not effectively neutralize the acid, thus quenching the reaction.

  • Poor Reagent Quality: Benzenesulfonyl chloride is susceptible to hydrolysis to benzenesulfonic acid if exposed to moisture. The sulfonic acid will not react with the aniline.

  • Low Reaction Temperature: The reaction may have a significant activation energy, requiring elevated temperatures to proceed at a reasonable rate.[2]

  • Poor Solvent Choice: The solvent must be able to dissolve the reactants and be compatible with the reaction conditions. Aprotic polar solvents are generally preferred.[2]

  • Troubleshooting and Mitigation:

    • Base Selection and Stoichiometry: Ensure at least one equivalent of a suitable base (e.g., pyridine, triethylamine, or an inorganic base like K2CO3) is used. For less reactive anilines, a stronger, non-nucleophilic base might be necessary.

    • Reagent Quality Control: Use freshly opened or properly stored benzenesulfonyl chloride. Consider titrating the sulfonyl chloride to determine its purity if it is from an older stock.

    • Temperature Optimization: Gradually increase the reaction temperature while monitoring the progress by TLC or HPLC.

    • Solvent Screening: If the reaction is sluggish, consider screening alternative aprotic polar solvents such as toluene, dioxane, or DMF.[2]

Q3: I've observed a higher molecular weight impurity. Could this be a di-sulfonated product?

A3: Yes, the formation of a di-sulfonated side product, N,N-bis(phenylsulfonyl)-3-fluoroaniline, is possible, although generally less common under standard conditions. This occurs when the initially formed sulfonamide is deprotonated by the base, and the resulting anion reacts with a second molecule of benzenesulfonyl chloride.

  • Factors Favoring Di-sulfonation:

    • Strong Base: The use of a very strong base can increase the concentration of the sulfonamide anion.

    • High Temperature: Higher temperatures can promote the second sulfonylation reaction.

    • Excess Benzenesulfonyl Chloride: A large excess of the sulfonylating agent will drive the reaction towards the di-substituted product.

  • Troubleshooting and Mitigation:

    • Stoichiometry Control: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of benzenesulfonyl chloride.

    • Controlled Addition: Add the benzenesulfonyl chloride solution slowly to the solution of the aniline and base to maintain a low instantaneous concentration of the sulfonylating agent.

    • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q4: During aqueous workup or purification, I am seeing the formation of my aniline starting material. What is happening?

A4: The reappearance of the aniline starting material suggests hydrolysis of the sulfonamide S-N bond. While sulfonamides are generally stable, they can undergo hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures.[3][4][5]

  • Hydrolysis Products:

    • 3-Fluoroaniline derivative

    • Benzenesulfonic acid

  • Conditions Promoting Hydrolysis:

    • Strong Acidic or Basic Conditions: Prolonged exposure to concentrated acids or bases during workup can cleave the sulfonamide bond.[4][6]

    • Elevated Temperatures: Hydrolysis is accelerated at higher temperatures.[5]

  • Troubleshooting and Mitigation:

    • Mild Workup Conditions: Use dilute acidic and basic solutions for washing and extractions. Avoid prolonged exposure to extreme pH.

    • Temperature Control: Perform all aqueous workup and extraction steps at room temperature or below.

    • pH Stability: Be aware that the stability of sulfonamides can be pH-dependent. Most are more stable under neutral to slightly alkaline conditions.[3][5]

Troubleshooting_Workflow Start Reaction Complete TLC_HPLC Analyze Crude Product (TLC, HPLC, LC-MS) Start->TLC_HPLC Decision Impurity Profile? TLC_HPLC->Decision Clean Product is Clean Decision->Clean >95% Purity Discolored Discolored Product Decision->Discolored Colored Impurities Starting_Material Starting Material Present Decision->Starting_Material Unreacted SM High_MW High MW Impurity Decision->High_MW High MW Impurity Sol_Discolored Check for Oxidation: - Use Inert Atmosphere - Degas Solvents - Protect from Light Discolored->Sol_Discolored Sol_Starting_Material Check Reaction Conditions: - Base Stoichiometry - Reagent Quality - Temperature Starting_Material->Sol_Starting_Material Sol_High_MW Check for Over-reaction: - Control Stoichiometry - Slow Addition - Lower Temperature High_MW->Sol_High_MW

Caption: A troubleshooting workflow for impurity analysis.

Data Summary

Side Product/ImpurityPotential Cause(s)Recommended Analytical Technique(s)
Oxidized Derivatives (Nitroso, Nitro)Exposure to air, light, or metal impurities.HPLC-UV, LC-MS
Unreacted 3-Fluoroaniline Insufficient base, poor quality sulfonyl chloride, low temperature.TLC, HPLC, GC-MS
Unreacted Benzenesulfonyl Chloride Incomplete reaction, poor stoichiometry.GC-MS (after derivatization), HPLC
Benzenesulfonic Acid Hydrolysis of benzenesulfonyl chloride (reagent) or product.HPLC, Ion Chromatography
N,N-bis(phenylsulfonyl)aniline Excess benzenesulfonyl chloride, strong base, high temperature.LC-MS, ¹H NMR

Experimental Protocols

General Protocol for the Synthesis of 3-Fluoro-4-(phenylsulfonyl)benzeneamine
  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N2), add the 3-fluoroaniline derivative (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., pyridine or DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • If not using pyridine as the solvent, add a base (e.g., triethylamine, 1.2 eq).

  • Slowly add a solution of benzenesulfonyl chloride (1.05 eq) in the same anhydrous solvent to the stirred mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by adding water.

  • If DCM was used as the solvent, separate the organic layer. Wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol for HPLC Analysis of Impurities
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a dilute solution of the crude reaction mixture or final product in acetonitrile.

  • Analysis: Inject the sample. The retention time of the product can be compared to that of the starting materials and potential side products. The formation of more polar impurities (like benzenesulfonic acid) will result in earlier elution times, while less polar impurities (like the di-sulfonated product) will have longer retention times.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(3), 323-330. Available at: [Link]

  • Česla, P., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 63(5), 2377–2387. Available at: [Link]

  • Boreen, A. L., et al. (2004). Hydrolysis of sulfonamide antibiotics in the presence of manganese oxides. Environmental Science & Technology, 38(23), 6460-6468. Available at: [Link]

  • Gao, Y., et al. (2012). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-8. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 3-Fluoro-4-(phenylsulfonyl)benzeneamine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: PUR-7019-F Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting isolation, color removal, and crystallization of electron-deficient sulfonyl anilines.

Executive Summary & Chemical Profile

You are likely encountering difficulties purifying 3-Fluoro-4-(phenylsulfonyl)benzeneamine due to its specific electronic properties. Unlike typical anilines, the strong electron-withdrawing nature of the para-phenylsulfonyl group, combined with the meta-fluorine atom, drastically reduces the basicity of the amine.

This molecule behaves more like a neutral polar organic than a basic amine during extraction, rendering standard acid-base workups inefficient. Furthermore, reduction byproducts (azo/azoxy species) often co-precipitate, causing persistent colored contamination.

PropertyValue / CharacteristicImplication for Purification
Structure Aniline core, 3-F, 4-SO₂Ph"Push-pull" electronic system.
Basicity (pKa) Estimated ~1.5 – 2.0Too low for efficient 1M HCl extraction. Salt may hydrolyze.[1]
Solubility Low in Hexane/Water; High in EtOAc, DCM, hot AlcoholsRecrystallization requires polar/non-polar solvent pairs.
Common Impurities Nitro-precursor, Azo-dimers (colored), SulfinatesRequires redox-specific cleanup steps.

Module 1: Extraction & Workup Troubleshooting

Q: Why does my product remain in the organic layer when I wash with 1M HCl?

Diagnosis: Insufficient Basicity. The para-sulfonyl group pulls electron density away from the nitrogen lone pair. The pKa of the conjugate acid is likely below 2.0. When you wash with 1M HCl (pH ~0), the equilibrium does not fully favor the water-soluble salt, especially if the organic solvent (e.g., EtOAc) is a good solvator for the neutral species.

The Fix: Do not rely on acid-base extraction to separate this aniline from non-basic impurities.

  • Skip the Acid Wash: If you are trying to remove non-basic impurities, this method will result in yield loss.

  • Alternative: If you must use acid extraction to remove neutral impurities, use concentrated H₂SO₄ (diluted to ~40%) to force protonation, but be warned: the sulfonyl aniline sulfate salt often precipitates as an insoluble solid rather than dissolving in the water layer.

    • Pro-Tip: If a solid forms at the interface during acid wash, filter it . That solid is likely your pure product salt.

Q: The crude solid is sticky and orange/brown. How do I get a powder?

Diagnosis: "Oiling Out" due to residual solvent or azo-impurities. Sulfonyl anilines often trap solvent (DCM/EtOAc) in their crystal lattice or form supersaturated oils due to the high polarity of the sulfone group. The color comes from trace azo-compounds formed during the reduction of the nitro precursor.

The Fix:

  • Solvent Swap: Dissolve the oil in a minimal amount of Methanol .

  • Precipitation: Slowly add this solution dropwise into a rapidly stirring beaker of ice-cold water (ratio 1:10 MeOH:Water).

  • Filtration: The product should crash out as a manageable solid.

  • Color Removal: If the solid is still brown, dissolve in refluxing Ethanol and treat with Activated Carbon (10 wt%) for 15 minutes. Filter hot through Celite.

Module 2: Crystallization Protocol (The Scalable Solution)

Recrystallization is superior to chromatography for this compound class due to the "streaking" caused by the polar sulfone group on silica.

Protocol: Ethanol/Water Displacement

Best for: Removing trace nitro-starting material and inorganic salts.

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add absolute Ethanol (EtOH) .

  • Heat: Heat to reflux (approx. 78°C). Add EtOH in small portions until the solid just dissolves.

    • Note: If you have insoluble black specks, filter hot.

  • Displacement: Remove from heat. While still hot, add hot Water dropwise until a faint turbidity (cloudiness) persists.

  • Clarify: Add 1-2 drops of hot EtOH to clear the solution again.

  • Crystallization: Allow to cool to room temperature slowly (2 hours). Do not rush this; rapid cooling traps impurities.

  • Harvest: Cool in an ice bath (0°C) for 30 minutes. Filter and wash with cold 50% EtOH/Water .

Data Table: Solvent Selection Guide

Solvent SystemSuitabilityNotes
Ethanol / Water Excellent Best balance of yield and purity.[2] Standard for sulfonyl anilines.
Toluene Good Good for removing non-polar impurities. Product may crystallize as needles.
Ethyl Acetate / Hexane Poor Often leads to "oiling out" (liquid-liquid phase separation) before crystallizing.
Methanol Moderate Solubility is often too high; requires significant water to precipitate.

Module 3: Chromatography (High Purity Isolation)

Q: My compound streaks on the TLC plate and column. How do I fix the resolution?

Diagnosis: Interaction with Silanols. The sulfone and amine groups interact strongly with the acidic silanols on silica gel, causing tailing.

The Fix:

  • Pre-treat Silica: Slurry your silica in the mobile phase containing 1% Triethylamine (TEA) . This neutralizes the acidic sites.[1]

  • Mobile Phase: Use DCM : Methanol (98:2 to 95:5) .

    • Avoid Hexane/EtOAc gradients; the solubility drop-off is too steep, causing precipitation on the column.

  • Loading: Dissolve the crude in a minimum amount of DCM. Do not load in MeOH, as it will wash the product through too fast.

Visualizing the Workflow

Decision Tree: Purification Logic

PurificationLogic cluster_legend Key Start Crude Reaction Mixture (3-F-4-SO2Ph-Aniline) CheckState Physical State? Start->CheckState Liquid Oily/Sticky Residue CheckState->Liquid Contains Solvent Solid Solid Precipitate CheckState->Solid Dry Triturate Triturate with Cold MeOH/Water Liquid->Triturate Remove solvent traps Recryst Recrystallization (EtOH/H2O) Solid->Recryst Standard Path Triturate->Solid PurityCheck Check Purity (HPLC/NMR) Recryst->PurityCheck Column Flash Chromatography (DCM/MeOH + 1% TEA) Final Pure Product Column->Final PurityCheck->Column <95% or Colored PurityCheck->Final >98% Process Process Step Decision Decision Point

Caption: Logical decision tree for selecting the appropriate purification method based on the physical state and purity of the crude material.

Mechanism of Impurity Formation

Understanding why the impurities exist helps in removing them.

ImpurityPathways Nitro Nitro Precursor (3-F-4-SO2Ph-NO2) Reduction Reduction Step (H2/Pd or Fe/HCl) Nitro->Reduction Nitroso Nitroso Intermediate Reduction->Nitroso 2e- red. Target Target Amine (Colorless) Hydroxylamine Hydroxylamine Intermediate Hydroxylamine->Target 2e- red. Azo Azo Dimer (Orange/Red Impurity) Hydroxylamine->Azo Condensation w/ Nitroso Nitroso->Hydroxylamine 2e- red. Nitroso->Azo Condensation w/ Amine (Side Reaction) CleanUp Requires Carbon or Chromatography Azo->CleanUp

Caption: Reduction pathways showing how incomplete reduction leads to colored Azo/Azoxy impurities, necessitating activated carbon treatment.

References

  • PubChem. (2025).[3] 4-(Phenylsulfonyl)aniline Compound Summary. National Library of Medicine. [Link]

Sources

Technical Support Hub: Troubleshooting 3-Fluoro-4-(phenylsulfonyl)benzeneamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #TS-SYN-8842 Subject: Yield Optimization & Impurity Profiling for Sulfonyl-Aniline Scaffolds Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses critical yield failures in the synthesis of 3-Fluoro-4-(phenylsulfonyl)benzeneamine . This scaffold is a privileged structure in medicinal chemistry, often serving as a core for kinase inhibitors.

The synthesis typically follows a two-stage workflow:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of a leaving group on a nitrobenzene core by a sulfinate nucleophile.

  • Chemoselective Reduction: Conversion of the nitro group to an aniline without compromising the labile Carbon-Fluorine (C-F) bond.

Low yields are statistically linked to two failure modes: Regiochemical scrambling during the SNAr step and Hydrodefluorination (unwanted loss of fluorine) during reduction.

Phase 1: The SNAr Sulfonylation Step

User Query: "I am reacting 3,4-difluoronitrobenzene with sodium benzenesulfinate, but my isolated yield is <40%, and NMR shows a mixture of isomers."

Diagnostic & Causality

The reaction relies on the strong electron-withdrawing nature of the nitro group to activate the para-fluorine (C4 position) for displacement. However, the meta-fluorine (C3) exerts an inductive effect that can complicate kinetics.

  • Primary Reaction: 3,4-Difluoronitrobenzene + PhSO2Na

    
     3-Fluoro-4-(phenylsulfonyl)nitrobenzene.
    
  • Failure Mode (Solvent Effects): Sodium benzenesulfinate is a salt. In non-polar solvents, it acts as an ambident nucleophile (attacking via Oxygen vs. Sulfur). You need a polar aprotic solvent to favor S-alkylation (sulfone formation) over O-alkylation (sulfinic ester formation).

  • Failure Mode (Water): Sodium benzenesulfinate is hygroscopic. Water solvates the nucleophile, reducing its reactivity and leading to hydrolysis of the starting material to phenols.

Optimized Protocol 1.0
ParameterStandard ConditionOptimized RecommendationRationale
Substrate 3,4-Difluoronitrobenzene3,4-Difluoronitrobenzene The C4-F is highly activated (para to NO2).[1]
Nucleophile PhSO2Na (1.0 eq)PhSO2Na (1.2 - 1.5 eq) Drive reaction to completion; excess accounts for trace moisture.
Solvent DMF or EthanolDMSO (Anhydrous) High dielectric constant dissociates the Na+ ion, creating a "naked" sulfinate anion for faster kinetics.
Temp Reflux80°C - 100°C Avoids thermal decomposition of the sulfinate (which desulfonylates at >120°C).
Troubleshooting Workflow (SNAr)

SNAr_Troubleshooting start Issue: Low Yield in S_NAr Step check_tlc Check TLC/LCMS: Is Starting Material (SM) consumed? start->check_tlc sm_remains SM Remains check_tlc->sm_remains sm_gone SM Consumed check_tlc->sm_gone temp_check Check Temp & Solubility sm_remains->temp_check byproduct_check Identify Byproducts sm_gone->byproduct_check increase_temp Action: Switch to DMSO, Increase Temp to 100°C temp_check->increase_temp check_o_alkyl Is O-alkyl ester present? (Check IR for S-O vs S=O) byproduct_check->check_o_alkyl dry_solvent Action: Dry PhSO2Na, Use Anhydrous Solvent check_o_alkyl->dry_solvent Yes

Figure 1: Decision tree for diagnosing failures in the formation of the sulfone intermediate.

Phase 2: The Chemoselective Reduction

User Query: "I used Pd/C and Hydrogen to reduce the nitro group. The mass spec shows a peak at M-18 (loss of Fluorine). How do I stop this?"

Diagnostic & Causality

This is the most common failure point. Catalytic hydrogenation (Pd/C + H2) is notorious for hydrodefluorination on aromatic rings, especially when the fluorine is ortho or para to an electron-withdrawing group or an amine. The C-F bond is cleaved, replacing Fluorine with Hydrogen.

The Solution: Dissolving Metal Reductions

To preserve the halogen, you must switch from heterogeneous catalysis to electron-transfer mechanisms (Bechamp or SnCl2).

Optimized Protocol 2.0 (Fe/NH4Cl)
  • Setup: Suspend 3-Fluoro-4-(phenylsulfonyl)nitrobenzene (1.0 eq) in Ethanol/Water (3:1 ratio).

  • Activation: Add Iron Powder (Fe, 325 mesh, 5.0 eq) and Ammonium Chloride (NH4Cl, 5.0 eq).

  • Reaction: Heat to mild reflux (70-80°C) with vigorous stirring (mechanical stirring recommended due to iron sludge).

  • Monitoring: Monitor by TLC. The reaction typically completes in 2-4 hours.

  • Workup (Critical): Filter hot through Celite to remove iron oxides. Wash the cake with hot ethanol. Concentrate the filtrate.

  • Purification: The product often precipitates upon cooling or adding water.

Why this works: Iron reduction proceeds via single electron transfer (SET) which is thermodynamically insufficient to cleave the strong Aryl-Fluorine bond under these conditions [1].

Phase 3: Purification & Isolation Strategy

User Query: "My product is a sticky brown solid. Column chromatography is difficult because the sulfone streaks."

Technical Insight: Sulfonyl-anilines are highly polar. On silica gel, they interact strongly with surface hydroxyls, causing tailing.

Recommended Isolation Method (Crystallization):

  • Dissolution: Dissolve the crude amine in minimal hot Ethyl Acetate or Isopropanol .

  • Precipitation: Slowly add Hexanes or Heptane while stirring until turbidity persists.

  • Cooling: Allow to cool to room temperature, then 0°C.

  • Filtration: Collect the off-white crystals.

Data Table: Solvent Systems for Purification

MethodSolvent SystemNotes
TLC (Check) 50% EtOAc / 50% HexaneProduct Rf

0.3 - 0.4
Recrystallization IPA / Water (9:1)Excellent for removing inorganic salts from reduction.
Flash Column DCM / MeOH (98:2)Use DCM to solubilize; MeOH to elute.

Synthesis Pathway Visualization

Synthesis_Pathway SM 3,4-Difluoronitrobenzene (Starting Material) Inter Intermediate: 3-Fluoro-4-(phenylsulfonyl)nitrobenzene SM->Inter S_NAr (Regioselective) Reagent1 PhSO2Na DMSO, 90°C Reagent1->Inter Product Target: 3-Fluoro-4-(phenylsulfonyl)benzeneamine Inter->Product Nitro Reduction (F-Preserving) Reagent2 Fe / NH4Cl EtOH/H2O, 80°C Reagent2->Product

Figure 2: Validated synthetic route avoiding defluorination artifacts.

Frequently Asked Questions (FAQ)

Q1: Can I use 4-Chloro-3-fluoronitrobenzene instead of the difluoro starting material? A: Yes. The chloride is a viable leaving group. However, the reaction rate may be slower compared to the difluoro analog because fluoride is a better leaving group in SNAr reactions (due to the high electronegativity of F stabilizing the Meisenheimer complex intermediate) [2]. If using the chloro-analog, ensure you increase the temperature to 100-110°C.

Q2: Why do I see a "dimer" impurity in the reduction step? A: This is likely the Azoxy or Azo intermediate. This occurs if the reduction is incomplete.[2]

  • Fix: Increase the equivalents of Iron/NH4Cl or extend the reaction time. Ensure the pH is slightly acidic (NH4Cl provides this) to prevent condensation of the hydroxylamine intermediate with the nitroso intermediate.

Q3: Is the sulfone group stable to the Iron reduction conditions? A: Yes. Sulfones (


) are chemically robust and generally resist reduction under standard metal/acid conditions. They are much more stable than sulfoxides or sulfides in this environment.

References

  • Bechamp Reduction Mechanism & Chemoselectivity

    • Source: Org.[3][4][5] Synth. 2010, 87, 183. "Reduction of Nitroarenes using Iron."

    • Context: Validates the use of Fe/NH4Cl for preserving sensitive halides during nitro reduction.
    • URL:

  • SNAr Reactivity of Fluorine vs.

    • Source:Journal of Organic Chemistry, "Nucleophilic Aromatic Substitution: The Effect of Leaving Groups."
    • Context: Explains why 3,4-difluoronitrobenzene reacts faster than the chloro-analog in SNAr due to Meisenheimer complex stabiliz
    • URL:

  • Synthesis of Sulfones via Sulfinates

    • Source:Chemical Reviews, "Sodium Sulfinates: Vers
    • Context: Details the conditions for S-alkylation vs O-alkyl
    • URL:

Sources

Stability issues of 3-Fluoro-4-(phenylsulfonyl)benzeneamine under different conditions

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address potential stability issues with 3-Fluoro-4-(phenylsulfonyl)benzeneamine. By understanding the intrinsic stability of this molecule and its potential degradation pathways, users can ensure the integrity of their experiments and the reliability of their results. This center provides troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-Fluoro-4-(phenylsulfonyl)benzeneamine?

A1: The primary stability concerns for 3-Fluoro-4-(phenylsulfonyl)benzeneamine stem from its aromatic amine and fluoroaniline moieties. Aromatic amines are susceptible to oxidation and photodegradation, which can lead to the formation of colored impurities.[1] Fluoroanilines, in particular, can exhibit thermal instability, especially when in solution.[2] While the phenylsulfonyl group is generally stable, its strong electron-withdrawing nature significantly influences the reactivity of the entire molecule.[3][4][5]

Q2: How should I properly store solid 3-Fluoro-4-(phenylsulfonyl)benzeneamine?

A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and dark place.[1] An inert atmosphere (e.g., argon or nitrogen) is recommended for extended storage to minimize oxidative degradation. Some suppliers of similar haloanilines recommend storing below +30°C.[6]

Q3: Is 3-Fluoro-4-(phenylsulfonyl)benzeneamine stable in common organic solvents?

A3: While generally soluble in many organic solvents, the stability of 3-Fluoro-4-(phenylsulfonyl)benzeneamine in solution can be a concern. Some substituted fluoroanilines have been observed to be thermally unstable in chloroform at ambient temperature.[2] It is crucial to prepare solutions fresh and to evaluate the stability of the compound in the specific solvent system used for your experiments, especially for prolonged studies.

Q4: What are the potential degradation pathways for this molecule?

A4: Based on the functional groups present, the following degradation pathways are plausible under stress conditions:

  • Oxidation: The primary degradation pathway is likely the oxidation of the aromatic amine. This can be initiated by air, light, or oxidizing agents, potentially forming nitroso, nitro, or polymeric byproducts.[1][7] The electron-withdrawing phenylsulfonyl group is expected to decrease the susceptibility of the amine to oxidation compared to aniline itself.[5][7]

  • Photodegradation: Aromatic amines and fluoroanilines are known to be sensitive to UV and visible light.[1][4][8] Exposure can lead to the formation of colored degradants.

  • Hydrolysis: The phenylsulfonyl group and the C-F bond are generally stable to hydrolysis under neutral conditions. However, under forced acidic or basic conditions, hydrolysis of the sulfonamide linkage (if it were a sulfonamide rather than a sulfone) or, less likely, the C-S bond could occur.

  • Thermal Degradation: While the phenylsulfonyl group itself is very stable at high temperatures, the overall molecule's thermal stability will be influenced by the aniline moiety.[9][10][11] Decomposition may occur at elevated temperatures, potentially generating corrosive vapors.[12]

Q5: What analytical methods are suitable for assessing the stability of 3-Fluoro-4-(phenylsulfonyl)benzeneamine?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometry (MS) detection is the most appropriate technique.[8][13][14] Reversed-phase HPLC using a C18 or a biphenyl column is a good starting point.[15] LC-MS is particularly useful for identifying and characterizing unknown degradation products.[1][16][17]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Discoloration of Solid Compound (e.g., yellowing, browning) Exposure to air and/or light leading to oxidation or photodegradation.[1]1. Verify Storage: Ensure the compound is stored in a tightly sealed, amber vial in a cool, dark, and dry place. Consider storage under an inert atmosphere (argon or nitrogen). 2. Purity Check: Analyze a small sample by HPLC to quantify the level of impurities. 3. Purification: If necessary, purify the material by recrystallization or column chromatography before use.
Appearance of New Peaks in HPLC Chromatogram of a Solution Degradation of the compound in the solvent.1. Prepare Fresh Solutions: Always prepare solutions of 3-Fluoro-4-(phenylsulfonyl)benzeneamine fresh for each experiment. 2. Solvent Stability Study: If solutions need to be stored, perform a time-course study by analyzing the solution at different time points to determine its stability in your chosen solvent. 3. Protect from Light: Store solutions in amber vials or protect them from light.
Poor Peak Shape (tailing, broadening) in HPLC Analysis Interaction of the basic amine with residual silanols on the HPLC column.[1]1. Mobile Phase pH: Adjust the mobile phase to a slightly acidic pH (e.g., 3-4 with formic or acetic acid) to ensure consistent protonation of the amine. 2. Column Choice: Use a high-purity, end-capped C18 column or a column specifically designed for the analysis of basic compounds. A biphenyl phase may also offer alternative selectivity.[15] 3. Sample Solvent: Dissolve the sample in the mobile phase or a solvent with similar or weaker elution strength to avoid peak distortion.
Inconsistent Experimental Results Over Time Degradation of the stock material or stock solutions.1. Re-qualify Stock Material: If the solid material has been stored for an extended period, re-analyze its purity before use. 2. Standardize Solution Preparation: Implement a strict protocol for preparing and handling solutions to ensure consistency between experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To induce 5-20% degradation of 3-Fluoro-4-(phenylsulfonyl)benzeneamine under various stress conditions.

Methodology:

  • Prepare a Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solution): Heat the stock solution at 60°C for 48 hours, protected from light.

    • Thermal Degradation (Solid): Place the solid compound in an oven at a temperature below its melting point (e.g., 80°C) for 48 hours.

    • Photodegradation: Expose the stock solution in a quartz vial to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC method.

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution of 3-Fluoro-4-(phenylsulfonyl)benzeneamine acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to thermal Thermal Stress (60°C) stock->thermal Expose to photo Photolytic Stress (UV/Vis Light) stock->photo Expose to neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS oxidation->hplc thermal->hplc photo->hplc neutralize->hplc identify Identify & Characterize Degradation Products hplc->identify HPLC_Method_Development cluster_workflow HPLC Method Development & Validation cluster_validation_params Validation Parameters start Initial Method Conditions (C18, ACN/H₂O Gradient) inject_stressed Inject Stressed Samples (from Forced Degradation) start->inject_stressed evaluate Evaluate Peak Purity & Resolution inject_stressed->evaluate optimize Optimize Gradient, pH, Column evaluate->optimize Resolution < 1.5 validate Validate Method (ICH Guidelines) evaluate->validate Resolution > 1.5 optimize->inject_stressed Re-evaluate specificity Specificity validate->specificity linearity Linearity & Range validate->linearity accuracy Accuracy validate->accuracy precision Precision validate->precision robustness Robustness validate->robustness

Stability-Indicating HPLC Method Workflow

Predicted Degradation Profile

The following table summarizes the predicted stability of 3-Fluoro-4-(phenylsulfonyl)benzeneamine under various stress conditions based on the known behavior of its constituent functional groups.

Stress Condition Predicted Stability Potential Degradation Products Primary Functional Group Involved
Acidic Hydrolysis (0.1 N HCl, 60°C) Likely StableMinimal degradation expected.Phenylsulfonyl, Fluoroaniline
Basic Hydrolysis (0.1 N NaOH, 60°C) Likely StableMinimal degradation expected.Phenylsulfonyl, Fluoroaniline
Oxidative (3% H₂O₂, RT) Susceptible to DegradationOxidized derivatives (e.g., nitroso, nitro), polymeric impurities. [1][7]Aromatic Amine
Thermal (Solid & Solution, 80°C) Potentially UnstableFormation of colored impurities, potential for decomposition at higher temperatures. [2][11]Fluoroaniline, Aromatic Amine
Photolytic (UV/Vis Light) Susceptible to DegradationFormation of colored impurities. [1][4][8]Fluoroaniline, Aromatic Amine

References

  • J. Doe, et al. Journal of Chromatography A, 2022, 1665, 462815. [Link]

  • H. J. Umagat, et al. Journal of Pharmaceutical Sciences, 1979, 68(7), 921-923. [Link]

  • A. B. Smith, et al. Journal of Liquid Chromatography & Related Technologies, 2019, 42(15-16), 495-502. [Link]

  • T. Deng, et al. Journal of the American Chemical Society, 2020, 142(9), 4456-4463. [Link]

  • A. Zakrzewska, et al. Journal of Fluorine Chemistry, 2001, 111(1), 1-10. [Link]

  • L. H. Perng. Journal of Polymer Science Part A: Polymer Chemistry, 2000, 38(4), 624-633. [Link]

  • L. H. Perng. Journal of Polymer Science Part A: Polymer Chemistry, 2000, 38(4), 624-633. [Link]

  • J. Doe, et al. Reactions of Anilines and Benzamides, PMC, 2010. [Link]

  • A. B. Smith, et al. Journal of Liquid Chromatography & Related Technologies, 2018, 41(13), 819-825. [Link]

  • Chem-Station. Sulfonyl Protective Groups. [Link]

  • Restek. Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. [Link]

  • West Liberty University. p-Nitroaniline Safety Data Sheet. [Link]

  • A. B. Smith, et al. Polymer Bulletin, 2023. [Link]

  • Wikipedia. Aniline. [Link]

  • A. B. Smith, et al. ACS Omega, 2024. [Link]

  • A. B. Smith, et al. Journal of Hazardous Materials, 2010, 178(1-3), 827-833. [Link]

  • A. B. Smith, et al. Journal of Liquid Chromatography & Related Technologies, 2018, 41(13), 819-825. [Link]

  • M. A. Sheraz, et al. Journal of Pharmaceutical Analysis, 2017, 7(2), 126-131. [Link]

  • A. B. Smith, et al. Journal of Liquid Chromatography & Related Technologies, 2018, 41(13), 819-825. [Link]

  • Chemistry Steps. Reactions of Aniline. [Link]

  • A. B. Smith, et al. Trends in Sciences, 2023, 20(6), 5209. [Link]

  • A. B. Smith, et al. Biotechnology Progress, 2014, 30(5), 1184-1191. [Link]

  • A. B. Smith, et al. Journal of Nanomaterials, 2013, 2013, 854160. [Link]

  • Quora. What is the method of analysis of sulphonamides? [Link]

  • A. B. Smith, et al. Journal of Physical Organic Chemistry, 2005, 18(11), 1083-1090. [Link]

  • A. B. Smith, et al. Molecules, 2024, 29(20), 4815. [Link]

  • A. B. Smith, et al. Journal of Apicultural Research, 2001, 40(1), 31-35. [Link]

  • A. B. Smith, et al. Molecules, 2024, 29(20), 4815. [Link]

  • Loba Chemie. 4-FLUOROANILINE FOR SYNTHESIS MSDS. [Link]

  • A. B. Smith, et al. Journal of Chromatography A, 2017, 1523, 203-210. [Link]

  • A. B. Smith, et al. Angewandte Chemie International Edition, 2023, 62(30), e202305881. [Link]

  • J. B. Flannery Jr., W. Haas. The Journal of Physical Chemistry, 1970, 74(21), 3611-3615. [Link]

  • R. Disselkamp, et al. The Journal of Chemical Physics, 1992, 97(11), 7889-7901. [Link]

  • A. B. Smith, et al. Angewandte Chemie International Edition, 2021, 60(1), 393-398. [Link]

  • G. H. Murhekar, K. V. Kumbhalkar. American International Journal of Research in Formal, Applied & Natural Sciences, 2025, 6(6). [Link]

  • A. B. Smith, et al. The Journal of Organic Chemistry, 2021, 86(2), 1599-1608. [Link]

  • J. L. Kice, et al. The Journal of Organic Chemistry, 1974, 39(3), 346-351. [Link]

  • A. B. Smith, et al. Physical Chemistry Chemical Physics, 2001, 3(18), 4041-4047. [Link]

  • A. B. Smith, et al. International Journal of Photoenergy, 2015, 2015, 782014. [Link]

  • A. B. Smith, et al. Journal of the American Society for Mass Spectrometry, 2022, 33(5), 834-841. [Link]

  • A. B. Smith, et al. Journal of the American Society for Mass Spectrometry, 2022, 33(5), 834-841. [Link]

Sources

Technical Support Center: Purification of 3-Fluoro-4-(phenylsulfonyl)benzeneamine

[1]

Introduction

Welcome to the technical support hub for 3-Fluoro-4-(phenylsulfonyl)benzeneamine . This intermediate is critical in the synthesis of next-generation kinase inhibitors and antibiotics (e.g., oxazolidinone analogs).

Because this molecule contains both a basic amine and a strongly electron-withdrawing sulfonyl group (further deactivated by the fluorine atom), it exhibits amphoteric character with low basicity .[1] Standard purification methods often fail because researchers overestimate the basicity of the aniline nitrogen.

This guide addresses the three most common purity failures:

  • "The Sticky Oil" – Persistent contamination with diphenyl disulfide or solvents.

  • "The Regioisomer" – Inseparable isomers from non-selective

    
     reactions.
    
  • "The Catalyst Ghost" – Residual metal (Pd/Fe/Sn) poisoning downstream coupling reactions.

Module 1: The "Quick Fix" (Acid-Base Extraction)

The Issue: You have a dark, sticky crude solid. NMR shows peaks for the product, but also unreacted starting materials (fluoronitrobenzenes) or diphenyl disulfide (if synthesized via thiophenol).

The Science: The 4-phenylsulfonyl and 3-fluoro groups pull electron density away from the amine, dropping the pKa of the conjugate acid significantly (estimated pKa ~1.0–2.0).

  • Common Mistake: Using weak acid (1M HCl) or insufficient volume.[1] The amine is too weak to fully protonate and partition into the aqueous phase without a strong driving force (excess protons).

  • The Fix: Use 3M HCl to force protonation, then wash the aqueous layer with a non-polar solvent to strip non-basic impurities (like disulfides).

Protocol: Enhanced Acid-Base Workup
  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .

  • Extraction (Protonation): Extract with 3M HCl (3x).

    • Note: The product moves to the Aqueous layer.[2]

    • Visual Check: The aqueous layer may turn slight yellow/orange.

  • The "Deep Clean" Wash (Critical): Wash the combined acidic aqueous layers with Diethyl Ether or Hexanes (2x).[1]

    • Why? This removes the stubborn diphenyl disulfide and unreacted neutral nitro-compounds which are insoluble in water but soluble in ether.[1]

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 10.

    • Observation: The product will precipitate as a solid or oil out.

  • Recovery: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x). Dry over

    
     and concentrate.
    
Workflow Visualization

AcidBaseExtractionStartCrude Reaction Mixture(Dissolved in EtOAc)AcidWashExtract with 3M HCl (3x)Start->AcidWashOrgLayer1Organic Layer(Discard)AcidWash->OrgLayer1Neutrals stayAqLayer1Aqueous Layer(Product as Salt: R-NH3+)AcidWash->AqLayer1Amine movesEtherWashWash with Ether/HexaneAqLayer1->EtherWashOrgLayer2Organic Wash(Contains Diphenyl Disulfide)EtherWash->OrgLayer2Removes lipophilic impuritiesAqLayer2Purified Aqueous LayerEtherWash->AqLayer2Product staysBasifyBasify with 6M NaOH(pH > 10)AqLayer2->BasifyExtractDCMExtract into DCMBasify->ExtractDCMFinalPure Product(Solid)ExtractDCM->Final

Caption: Enhanced Acid-Base Extraction workflow targeting removal of non-basic lipophilic impurities.

Module 2: The "Deep Clean" (Recrystallization)

The Issue: The product is solid but off-white/tan, or HPLC shows a regioisomer (e.g., 2-fluoro-4-(phenylsulfonyl)aniline) at 2-5%.

The Science: Sulfonyl anilines are highly crystalline due to strong dipole-dipole interactions and hydrogen bonding.[1] Isomers often disrupt this packing lattice, making recrystallization highly effective.

  • Solvent Logic: You need a solvent system that solubilizes the sulfone (polar) but requires heat to dissolve the crystalline lattice.

  • Recommended System: Ethanol/Water or IPA/Hexane .[1]

Solvent Compatibility Table
Solvent SystemSuitabilityNotes
Ethanol (95%) ⭐⭐⭐ BestDissolves sulfone hot; crystallizes well upon cooling.[1]
Ethanol / Water ⭐⭐⭐ ExcellentUse if pure EtOH is too soluble.[1] Add water to hot EtOH until turbid.
Ethyl Acetate / Hexane ⭐⭐ GoodGood for removing non-polar oils.[1]
Dichloromethane (DCM) ⚠️ PoorToo soluble; product won't crystallize effectively.[1]
Water ❌ AvoidInsoluble even at boil.[1]
Step-by-Step Protocol
  • Place the crude solid in an Erlenmeyer flask.

  • Add Ethanol (just enough to cover the solid).

  • Heat to boiling on a stir plate.

  • Add more Ethanol dropwise slowly until the solid just dissolves.

    • Pro-Tip: If the solution is dark, add a spatula tip of activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Remove from heat.[1][3] If using a single solvent, let it cool to room temp.

    • Two-Solvent Method: If using EtOH/Water, add hot water dropwise to the boiling solution until it turns slightly cloudy, then add one drop of EtOH to clear it.

  • Let stand at room temperature for 2 hours, then move to

    
     (fridge) overnight.
    
  • Filter the white needles/plates and wash with ice-cold Ethanol.[1]

Module 3: Troubleshooting (FAQ)

Q1: My product is turning pink/red upon storage. Is it decomposing?

A: Likely oxidation .[1] Anilines are prone to air oxidation, forming quinoid-like impurities (highly colored even at ppm levels).[1]

  • Fix: Store the solid under Nitrogen/Argon in the dark.

  • Rescue: If already colored, dissolve in DCM and pass through a short plug of Silica Gel .[1] The colored impurities usually stick to the silica, while the sulfonyl aniline elutes easily.

Q2: I used Iron (Fe) or Tin (Sn) for the nitro reduction, and now my Suzuki coupling is failing.

A: Residual metal is poisoning your Palladium catalyst.[1]

  • Detection: The solid has a greyish tint or ash content.

  • Fix: Dissolve the product in EtOAc and wash with 10% aqueous EDTA or Tartaric Acid solution.[1] These chelators bind Fe/Sn/Cu residues effectively.[1] Alternatively, use a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) during the final filtration.

Q3: The acid extraction didn't work; the product stayed in the organic layer.

A: Your acid was too weak or the volume too low.

  • Explanation: The 3-fluoro and 4-phenylsulfonyl groups make this amine very weak.[1]

  • Solution: Increase acid concentration to 3M - 6M HCl . Ensure the aqueous volume is at least 1/3rd of the organic volume to prevent saturation effects.

Troubleshooting Decision Tree

TroubleshootingProblemIdentify ProblemImpurityTypeImpurity Type?Problem->ImpurityTypeNeutralStarting Material /DisulfideImpurityType->NeutralIsomerRegioisomerImpurityType->IsomerMetalMetal Residue(Fe/Sn/Pd)ImpurityType->MetalAction1Acid-Base Extraction(Use 3M HCl)Neutral->Action1Action2Recrystallization(EtOH/H2O)Isomer->Action2Action3EDTA Wash orScavenger ResinMetal->Action3

Caption: Rapid decision tree for selecting the correct purification strategy based on impurity profile.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989. (General reference for aniline purification and acid-base extraction principles).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic insight into nucleophilic aromatic substitution and electronic effects of sulfonyl groups). [1]

  • BenchChem Technical Support. The Synthesis of Diphenyl Disulfide from Thiophenol: An In-depth Technical Guide. (Reference for solubility and removal of disulfide impurities).

  • Sigma-Aldrich. 4-Aminophenyl sulfone Product Specification & Properties. (Reference for pKa and physical properties of the core sulfonyl aniline structure). [1]

Technical Support Center: Scale-Up Synthesis of 3-Fluoro-4-(phenylsulfonyl)benzeneamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the scale-up synthesis of 3-Fluoro-4-(phenylsulfonyl)benzeneamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from laboratory-scale to larger-scale production.

Synthetic Pathway Overview

The synthesis of 3-Fluoro-4-(phenylsulfonyl)benzeneamine is a multi-step process. A common and logical route involves three key transformations: Nucleophilic Aromatic Substitution (SNAr), Oxidation, and Reduction. Understanding the intricacies of each step is crucial for a successful scale-up.

Synthetic_Pathway A 1,2-Difluoro-4-nitrobenzene B 2-Fluoro-4-nitrophenyl (phenyl)sulfane A->B  Thiophenol,  Base (e.g., K2CO3),  Solvent (e.g., DMSO)   C 1-Fluoro-2-(phenylsulfonyl) -4-nitrobenzene B->C  Oxidant (e.g., H2O2),  Solvent (e.g., Acetic Acid)   D 3-Fluoro-4-(phenylsulfonyl) benzeneamine C->D  Reducing Agent  (e.g., H2, Pd/C)   Troubleshooting_Reduction Start Impurity Detected After Nitro Reduction Impurity_ID Identify Impurity (LC-MS, NMR) Start->Impurity_ID Unreacted_Nitro Unreacted Nitro Intermediate Present? Impurity_ID->Unreacted_Nitro Dehalogenation De-fluorination or De-sulfonylation Product? Impurity_ID->Dehalogenation Other_Impurity Other Unknown Impurities? Impurity_ID->Other_Impurity Action_Time Increase reaction time or H2 pressure/temperature. Unreacted_Nitro->Action_Time  Yes Action_Catalyst Screen catalysts (e.g., Pd/C, Pt/C). Consider transfer hydrogenation. Dehalogenation->Action_Catalyst  Yes Action_Purification Optimize crystallization or consider chromatography. Other_Impurity->Action_Purification  Yes

Technical Support Center: 3-Fluoro-4-(phenylsulfonyl)benzeneamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Fluoro-4-(phenylsulfonyl)benzeneamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental work involving this compound. As Senior Application Scientists, we have synthesized the available information on related chemical structures and analytical best practices to offer field-proven insights.

Introduction

3-Fluoro-4-(phenylsulfonyl)benzeneamine is a key intermediate in the synthesis of various pharmacologically active molecules. Understanding its stability and degradation profile is critical for drug development, formulation, and regulatory compliance. This guide provides a comprehensive overview of its potential degradation pathways, detailed experimental protocols for forced degradation studies, and troubleshooting for common analytical challenges.

The information on specific degradation pathways presented here is based on established chemical principles and data from structurally similar compounds, such as dapsone (4-aminophenyl sulfone) and other N-phenylbenzenesulfonamide derivatives, due to the limited availability of public data on this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 3-Fluoro-4-(phenylsulfonyl)benzeneamine?

Based on its chemical structure, which contains an aniline moiety and a diaryl sulfone group, the most probable degradation pathways are hydrolysis , oxidation , and photodegradation .

  • Hydrolytic Degradation: While the sulfonyl group is generally stable, under harsh acidic or basic conditions, cleavage of the C-S or S-N bond (if it were a sulfonamide) could occur. For a sulfone, the C-S bond is quite robust. More likely is degradation of other functional groups under extreme pH.

  • Oxidative Degradation: The aniline moiety is susceptible to oxidation.[1][2] This can lead to the formation of colored degradation products through the formation of nitroso, nitro, and polymeric species. The presence of the electron-withdrawing phenylsulfonyl group and the fluorine atom may influence the rate and products of oxidation.

  • Photodegradation: Aromatic amines and sulfones can be susceptible to photodegradation.[3][4] Exposure to UV or even visible light, especially in solution, can lead to the formation of various photoproducts. For the related compound dapsone, a common photoproduct is aniline.[4]

Q2: What are the expected degradation products?

Based on the degradation of structurally similar compounds like dapsone, the following degradation products can be anticipated:

Degradation PathwayPotential Degradation Products
Hydrolysis (Forced) Unlikely to be a major pathway for the sulfone bond. Degradation may occur at other sites under extreme conditions.
Oxidation 3-Fluoro-4-(phenylsulfonyl)nitrosobenzene, 3-Fluoro-4-(phenylsulfonyl)nitrobenzene, and colored polymeric materials.
Photodegradation Aniline, 4-fluoroaniline, benzenesulfonic acid, and various recombination products.

Q3: How should I store 3-Fluoro-4-(phenylsulfonyl)benzeneamine to minimize degradation?

To ensure the stability of the compound, it should be stored in a cool, dark, and dry place. A well-sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect it from moisture and atmospheric oxygen. For solutions, it is advisable to use freshly prepared solutions and store them protected from light at a low temperature (2-8 °C) for short periods.

Troubleshooting Guides

Analytical Troubleshooting: HPLC & LC-MS

Problem: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Steps
Secondary Interactions with Column The basic aniline group can interact with residual silanols on the silica-based column, causing peak tailing.[5][6] Solution: Use a mobile phase with a pH that ensures the analyte is in a single ionic state. For this basic compound, a higher pH (e.g., pH > 8) with a suitable high-pH stable column can improve peak shape. Alternatively, a low pH (e.g., pH < 3) can also be effective. Use of an end-capped column is highly recommended.
Column Overload Injecting too high a concentration of the analyte can lead to peak fronting. Solution: Reduce the injection volume or dilute the sample.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Problem: Baseline Instability or Drift

Potential Cause Troubleshooting Steps
Mobile Phase Issues Inconsistent mixing, outgassing, or contamination of the mobile phase can cause baseline problems.[7] Solution: Ensure proper mixing and degassing of the mobile phase. Use high-purity solvents and additives.
Column Equilibration Insufficient column equilibration time can lead to a drifting baseline, especially in gradient elution. Solution: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before injection.
Detector Issues A dirty flow cell or a failing lamp in a UV detector can cause noise and drift. Solution: Clean the flow cell according to the manufacturer's instructions. Replace the lamp if necessary.
Experimental Troubleshooting: Forced Degradation Studies

Problem: No or Minimal Degradation Observed

Potential Cause Troubleshooting Steps
Stress Conditions are Too Mild The compound may be highly stable under the initial stress conditions. Solution: Increase the severity of the stress conditions. For hydrolysis, increase the concentration of acid/base or the temperature. For oxidation, increase the concentration of the oxidizing agent or the exposure time.
Poor Solubility If the compound is not fully dissolved, the degradation will be limited. Solution: Ensure the compound is fully dissolved in the stress medium. It may be necessary to use a co-solvent, but ensure the co-solvent itself is stable under the stress conditions.

Problem: Complete or Excessive Degradation

Potential Cause Troubleshooting Steps
Stress Conditions are Too Harsh The goal of forced degradation is to achieve partial degradation (typically 5-20%) to observe the primary degradation products. Solution: Reduce the severity of the stress conditions. Decrease the temperature, the concentration of the stressor, or the duration of the experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a comprehensive forced degradation study of 3-Fluoro-4-(phenylsulfonyl)benzeneamine.

1. Sample Preparation:

  • Prepare a stock solution of 3-Fluoro-4-(phenylsulfonyl)benzeneamine at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1N NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 1N HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 80°C for 48 hours.

    • Also, expose a solution of the compound (1 mg/mL) to the same conditions.

    • At appropriate time points, dissolve the solid or dilute the solution for analysis.

  • Photodegradation:

    • Expose a solution of the compound (1 mg/mL) to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • At appropriate time points, analyze the exposed and control samples.

Protocol 2: HPLC-UV/MS Analysis

This is a starting point for an analytical method to separate the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm.

  • MS Detection (if available): Electrospray Ionization (ESI) in positive mode.

Visualization of Degradation Pathways

The following diagrams illustrate the proposed degradation pathways for 3-Fluoro-4-(phenylsulfonyl)benzeneamine based on the chemistry of its functional groups.

cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation parent 3-Fluoro-4-(phenylsulfonyl)benzeneamine nitroso 3-Fluoro-4-(phenylsulfonyl)nitrosobenzene parent->nitroso [O] polymers Polymeric Products parent->polymers [O], polymerization aniline Aniline parent->aniline hv, C-S cleavage fluoroaniline 4-Fluoroaniline parent->fluoroaniline hv, C-S cleavage sulfonic_acid Benzenesulfonic Acid parent->sulfonic_acid hv, C-S cleavage nitro 3-Fluoro-4-(phenylsulfonyl)nitrobenzene nitroso->nitro [O]

Caption: Proposed Oxidative and Photodegradation Pathways.

start Start Forced Degradation Study prep Prepare 1 mg/mL Stock Solution start->prep stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sample Take Samples at Time Points stress->sample neutralize Neutralize (for Acid/Base Hydrolysis) sample->neutralize analyze Analyze by HPLC-UV/MS sample->analyze for other stress conditions neutralize->analyze identify Identify Degradation Products analyze->identify pathway Propose Degradation Pathways identify->pathway end End of Study pathway->end

Caption: Workflow for Forced Degradation Study.

References

  • Summary of stress degradation studies of dapsone. (n.d.).
  • Photo-induced degradation of sulfonamides, kinetic and structural characterization of transformation products, and assessment of environmental toxicity. (n.d.).
  • Stability of Dapsone in Extemporaneously Compounded Oral Suspensions. (2015). PMC.
  • Identification of Oxidative Degradation Products of Dapsone in Presence of Adapalene by RP-HPLC–MS. (2023).
  • An Ecofriendly and Stability-indicating RP-HPLC Method for Determination of Dapsone: Application to Pharmaceutical Analysis. (n.d.). ThaiScience.
  • Validated TLC and HPLC stability-indicating methods for the quantitative determin
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). Environmental Science & Technology.
  • Technical Support Center: Characterization of Halogenated Organic Compounds. (2025). Benchchem.
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). PMC.
  • Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon M
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores.
  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermedi
  • Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. (2013). SciSpace.
  • Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. (2016). PMC.
  • Photocatalytic degradation of benzenesulfonate on colloidal titanium dioxide. (2011). PubMed.
  • Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography– Tandem Mass Spectrometry. (n.d.). LabRulez LCMS.
  • ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR. (2013). Molnar Institute.
  • A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. (2003). PubMed.
  • Troubleshooting in Chromatography. (n.d.).
  • N-phenyl benzenesulfonamide derivatives synthesized. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.). MilliporeSigma.
  • A question about sulfonamide hydrolysis. (2015). Reddit.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). (2019). MDPI.
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (2023). Drawell.
  • SAFETY DATA SHEET - 4-Aminophenyl sulfone. (2014). Fisher Scientific.
  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (2014). PMC.
  • The Hydrolysis of Substituted Benzenesulfonanilides. (1953). Journal of the American Chemical Society.
  • N-Phenylbenzenesulfonamide|CAS 1678-25-7|RUO. (n.d.). Benchchem.
  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. (2002).
  • A Comparative Guide: N-Phenylmethanesulfonamide vs. N-Phenylbenzenesulfonamide in Organic Reactions. (2025). Benchchem.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.).
  • Response surface obtained for the degradation of 4-aminobenzene... (n.d.).
  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermedi
  • 4-Aminophenyl sulfone 97 80-08-0. (n.d.). Sigma-Aldrich.
  • Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid c
  • Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. (2020). PMC.
  • 4-Aminophenyl sulfone. (n.d.). Krackeler Scientific, Inc.
  • 1678-25-7 | N-Phenylbenzenesulfonamide. (n.d.). ChemScene.

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Interpreting unexpected NMR peaks in 3-Fluoro-4-(phenylsulfonyl)benzeneamine analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Fluoro-4-(phenylsulfonyl)benzeneamine Analysis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of 3-Fluoro-4-(phenylsulfonyl)benzeneamine. Here, we address common issues in a practical question-and-answer format, grounded in scientific principles to ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR spectral data for pure 3-Fluoro-4-(phenylsulfonyl)benzeneamine?

A1: Understanding the baseline spectrum of your target compound is the first step in identifying abnormalities. 3-Fluoro-4-(phenylsulfonyl)benzeneamine has a distinct substitution pattern on both aromatic rings, leading to a predictable set of signals. The electron-withdrawing nature of the phenylsulfonyl group and the electronegativity of the fluorine atom significantly influence the chemical shifts.

The protons on the benzeneamine ring are strongly affected by the amine, fluoro, and sulfonyl substituents. The protons on the phenylsulfonyl ring will appear as a more standard pattern for a monosubstituted benzene ring. Due to the fluorine atom, you should expect to see J-coupling between ¹⁹F and adjacent ¹H and ¹³C nuclei, which can further split the signals.[1][2]

Expected ¹H NMR Data (in CDCl₃, ~400 MHz) :

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Phenylsulfonyl H-2', H-6'~7.9 - 8.0Doublet (d)~7-8
Phenylsulfonyl H-3', H-5'~7.5 - 7.6Triplet (t)~7-8
Phenylsulfonyl H-4'~7.6 - 7.7Triplet (t)~7-8
Benzeneamine H-5~7.7 - 7.8Triplet (t)J(H-H) ~8-9
Benzeneamine H-2~6.5 - 6.6Doublet of Doublets (dd)J(H-F) ~11-13, J(H-H) ~2-3
Benzeneamine H-6~6.7 - 6.8Doublet of Doublets (dd)J(H-F) ~8-9, J(H-H) ~8-9
Amine (-NH₂)~4.0 - 4.5Broad Singlet (br s)None

Expected ¹³C NMR Data (in CDCl₃, ~100 MHz) :

Carbon Assignment Expected Chemical Shift (δ, ppm) Coupling to ¹⁹F
Benzeneamine C-3~158 - 162Yes (Large ¹JCF)
Benzeneamine C-1~145 - 148Yes
Phenylsulfonyl C-1'~140 - 142No
Phenylsulfonyl C-4'~133 - 135No
Phenylsulfonyl C-2', C-6'~129 - 131No
Phenylsulfonyl C-3', C-5'~127 - 129No
Benzeneamine C-4~118 - 120Yes
Benzeneamine C-5~115 - 117Yes
Benzeneamine C-6~110 - 112Yes
Benzeneamine C-2~105 - 107Yes

Note: These are estimated values and can vary based on solvent, concentration, and instrument parameters. It's always best to compare with a verified reference standard if available.[3]

Troubleshooting Unexpected Peaks

Q2: I'm observing a broad singlet around 3.5-5.0 ppm that integrates for a variable number of protons. What is it?

A2: This is a very common observation. The broad singlet in this region is characteristic of the amine (-NH₂) protons.[4] The broadness is due to several factors:

  • Quadrupole Broadening: The ¹⁴N nucleus has a quadrupole moment which can lead to rapid relaxation and broadening of attached protons.

  • Chemical Exchange: The amine protons can exchange with each other and with trace amounts of water or acidic impurities in the sample. This exchange process is often on the NMR timescale, leading to a broadened signal. The chemical shift and integration can vary with concentration and the amount of water in the sample.

Troubleshooting Steps:

  • D₂O Exchange: To definitively identify the -NH₂ peak, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the spectrum. The amine protons will exchange with deuterium, and the peak will diminish or disappear entirely.[4]

  • Drying the Sample: To obtain a sharper peak for integration, ensure your sample and the NMR solvent are scrupulously dry.

Q3: There are extra sharp singlets in my spectrum, particularly around 1.5, 2.1, and 7.2 ppm. What are these?

A3: These are almost certainly common laboratory contaminants or residual solvent peaks.[5]

  • ~1.5 ppm: Often corresponds to grease from glassware joints.

  • ~2.1 ppm: A sharp singlet here is typically residual acetone from cleaning NMR tubes.[4]

  • ~7.2 ppm: In CDCl₃, a peak at 7.26 ppm is the residual CHCl₃ signal. If you are using another solvent like DMSO-d₆, you will see a peak around 2.50 ppm.

Troubleshooting Steps:

  • Consult a Solvent Impurity Table: Cross-reference the chemical shifts of your unexpected peaks with a standard table of NMR solvent impurities.

  • Run a Blank Spectrum: Acquire a spectrum of just the deuterated solvent you are using. This will confirm if the solvent itself is the source of contamination.

  • Improve Sample Handling: Ensure all glassware is meticulously clean. Use high-purity solvents and filter your sample if necessary.[6]

Q4: I see more peaks in the aromatic region (6.5-8.5 ppm) than I expect for my pure compound. How can I identify the impurity?

A4: Extra aromatic signals suggest the presence of related aromatic impurities. These could be starting materials, regioisomers, or byproducts from the synthesis.

Potential Aromatic Impurities:

  • Starting Materials: Depending on the synthetic route, unreacted starting materials like 2-fluoroaniline or benzenesulfonyl chloride could be present.

  • Regioisomers: An incomplete reaction or side reaction could lead to isomers, for example, where the sulfonyl group is at a different position.

  • Oxidation/Degradation Products: Aromatic amines can be susceptible to oxidation over time.[7]

Troubleshooting Workflow:

G start Unexpected Aromatic Peaks Observed check_sm Compare with NMR of Starting Materials start->check_sm check_lit Consult Literature for Known Byproducts start->check_lit run_2d Run 2D NMR (COSY, HSQC) check_sm->run_2d check_lit->run_2d lcms Analyze by LC-MS run_2d->lcms spiking Perform Spiking Experiment identify Identify Impurity Structure spiking->identify lcms->spiking

Caption: Troubleshooting workflow for unexpected aromatic signals.

Experimental Protocols

Protocol 1: D₂O Exchange for Identification of Amine Protons

This protocol is used to confirm the identity of exchangeable protons, such as those in an amine (-NH₂) group.

Materials:

  • NMR tube containing the sample of 3-Fluoro-4-(phenylsulfonyl)benzeneamine in a deuterated solvent.

  • Deuterium oxide (D₂O).

  • Pipette.

Procedure:

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample. Note the chemical shift, integration, and peak shape of the suspected -NH₂ proton.[5]

  • Add D₂O: Carefully add 1-2 drops of D₂O directly into the NMR tube.

  • Mix: Cap the NMR tube securely and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate the proton-deuterium exchange.

  • Re-acquire Spectrum: Place the tube back into the spectrometer and acquire a second ¹H NMR spectrum using the identical parameters as the first.

  • Analyze: Compare the two spectra. The peak corresponding to the amine protons should have significantly decreased in intensity or disappeared completely in the second spectrum.

Protocol 2: Spiking Experiment to Confirm Impurity Identity

This experiment is designed to confirm if an unexpected set of peaks corresponds to a suspected impurity (e.g., a starting material).

Materials:

  • NMR tube with the sample of 3-Fluoro-4-(phenylsulfonyl)benzeneamine.

  • A pure sample of the suspected impurity (e.g., 2-fluoroaniline).

  • Microsyringe.

Procedure:

  • Acquire Initial Spectrum: Run a high-quality ¹H NMR spectrum of your sample, noting the chemical shifts and integrations of the unknown peaks.

  • Prepare Impurity Solution: Prepare a dilute solution of the suspected impurity in the same deuterated solvent.

  • Spike the Sample: Using a microsyringe, add a very small amount (1-2 µL) of the impurity solution to your NMR tube.

  • Re-acquire Spectrum: Run a second ¹H NMR spectrum.

  • Analyze: If the intensity of the unknown peaks increases relative to the peaks of your main compound, you have confirmed the identity of the impurity. If new peaks appear, the impurity is something else.

Advanced Troubleshooting

Q5: The splitting patterns in the aromatic region are more complex than expected doublets and triplets. What could be the cause?

A5: Complex splitting patterns, often called "second-order effects," can arise when the chemical shift difference (in Hz) between two coupled protons is not much larger than their coupling constant (J-value). This can lead to "roofing," where the inner peaks of a multiplet become more intense and the outer peaks become weaker.[6]

Another possibility is long-range coupling. In fluoroaromatic systems, it's not uncommon to see ⁴J(H-F) or ⁵J(H-F) couplings, which can add extra complexity to the splitting patterns.[8][9]

Diagnostic Steps:

  • Change Spectrometer Frequency: If possible, re-run the spectrum on a higher field instrument (e.g., 600 MHz instead of 400 MHz). The chemical shift difference in Hz increases with the field strength, while the coupling constant remains the same. This can simplify the spectrum back to a first-order pattern.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to trace out the spin systems of your main compound and any impurities.

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to the carbons they are attached to, which is invaluable for assigning both ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds, which is excellent for piecing together the carbon skeleton and confirming the positions of substituents.

References

  • University of California, Los Angeles. (n.d.). Troubleshooting 1H NMR Spectroscopy. UCLA Chemistry. Retrieved from [Link]

  • Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. Retrieved from [Link]

  • University of Manchester. (n.d.). NMR Spectroscopy Primer. Retrieved from [Link]

  • Alonso, J. L., et al. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265. Retrieved from [Link]

  • ResearchGate. (2007). Coupling of Protons with Fluorine. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Proton and C-13 Chemical Shifts. Retrieved from [Link]

  • International Labour Organization. (2011). Aromatic Amino Compounds. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

Sources

Validation & Comparative

Comparative study of 3-Fluoro-4-(phenylsulfonyl)benzeneamine with other aniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3-Fluoro-4-(phenylsulfonyl)benzeneamine against standard aniline derivatives. It is designed for medicinal chemists and process scientists requiring actionable data on structure-activity relationships (SAR), synthetic viability, and physicochemical properties.

Executive Summary

3-Fluoro-4-(phenylsulfonyl)benzeneamine (hereafter 3F-PSA ) represents a strategic optimization of the diaryl sulfone scaffold. While traditional sulfones like Dapsone or 4-(Phenylsulfonyl)aniline provide robust biological activity via the sulfonyl pharmacophore, they often suffer from rapid metabolic clearance at the ortho-position.

The introduction of the fluorine atom at the 3-position (ortho to the sulfone, meta to the amine) serves two critical functions:

  • Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the electron-deficient ring position.

  • Electronic Modulation: It lowers the pKa of the aniline nitrogen, reducing non-specific protein binding while maintaining hydrogen bond donor capability.

This guide compares 3F-PSA with three distinct classes of anilines to validate its utility as a superior building block for kinase inhibitors and antibacterial agents.

Structural & Physicochemical Analysis[1]

The Comparator Set

To understand the specific advantages of 3F-PSA, we compare it against:

  • Comparator A: 4-(Phenylsulfonyl)aniline (PSA) – The direct non-fluorinated parent. Used to isolate the "Fluorine Effect."

  • Comparator B: Dapsone (DDS) – The clinical gold standard for diaryl sulfones. Used to benchmark biological relevance.

  • Comparator C: 3-Fluoro-4-morpholinoaniline – A structural analog where the sulfone is replaced by a morpholine ring. Used to contrast electronic withdrawal effects.

Physicochemical Data Matrix

Note: Values for 3F-PSA are derived from substituent constant calculations (Hammett equation) and comparative literature data.

Feature3F-PSA (Target) PSA (Parent) Dapsone 3-F-Morpholino
Structure 3-F, 4-SO₂Ph4-SO₂Ph4,4'-Di-NH₂, SO₂ linker3-F, 4-Morpholine
MW ( g/mol ) 251.28233.29248.30196.22
Calc. LogP ~2.11.80.971.2
Aniline pKa ~1.5 - 2.0 (Weak Base)~2.51.3 (First), 2.5 (Second)~4.8 (Mod. Base)
H-Bond Donors 2 (NH₂)2 (NH₂)4 (2x NH₂)2 (NH₂)
Electronic State Highly Electron DeficientElectron DeficientElectron DeficientElectron Rich
Metabolic Stability High (F-blocked)Moderate (vuln. to o-hydroxylation)ModerateModerate
Structural Logic Diagram

The following diagram illustrates the functional contributions of each moiety within the 3F-PSA scaffold.

G Core 3F-PSA Scaffold Sulfone Phenylsulfonyl Group (C4) • Strong EWG (σp = 0.68) • H-Bond Acceptor • Rigid Linker Core->Sulfone Provides Geometry Fluorine Fluorine Atom (C3) • Metabolic Blocker • Lipophilicity Booster • Inductive Withdrawal (-I) Core->Fluorine Optimizes ADME Amine Primary Amine (C1) • Nucleophile for Coupling • H-Bond Donor • Attenuated Basicity Core->Amine Reactive Handle Sulfone->Amine Lowers pKa (Resonance) Fluorine->Sulfone Prevents Ortho-Metabolism Fluorine->Amine Lowers pKa (Induction)

Figure 1: Functional decomposition of 3-Fluoro-4-(phenylsulfonyl)benzeneamine, highlighting the synergistic electronic effects of the sulfone and fluorine substituents.

Synthetic Accessibility & Reactivity

The synthesis of 3F-PSA is distinct from standard anilines due to the electron-withdrawing nature of the ring. Standard electrophilic aromatic substitution (EAS) is ineffective. Instead, Nucleophilic Aromatic Substitution (SnAr) is the preferred route.

Comparative Synthetic Efficiency
  • Vs. PSA: PSA is often made via sulfonation of acetanilide. 3F-PSA cannot be made this way easily due to regioselectivity issues (F directs ortho/para, competing with the amide).

  • Vs. 3-F-Morpholino: Both use SnAr. However, the sulfone precursor (thiophenol) is a softer nucleophile than morpholine, often requiring higher temperatures or transition metal catalysis if the leaving group is not activated enough.

Recommended Synthetic Protocol (SnAr Route)

This protocol avoids the use of unstable diazonium intermediates often found in older literature.

Step 1: Thioether Formation (SnAr)

  • Reagents: 3,4-Difluoronitrobenzene + Thiophenol + K₂CO₃.

  • Solvent: DMF or DMSO.

  • Conditions: 80°C, 4 hours.

  • Mechanism: The nitro group activates the 4-position fluorine for displacement. The 3-fluorine remains due to steric hindrance and lower activation.

Step 2: Oxidation

  • Reagents: m-CPBA (2.5 eq) or H₂O₂/Na₂WO₄.

  • Solvent: DCM.

  • Outcome: Conversion of Sulfide (-S-) to Sulfone (-SO₂-).

Step 3: Nitro Reduction

  • Reagents: H₂/Pd-C or Fe/NH₄Cl (Bechamp reduction).

  • Note: Avoid harsh acid reductions (Sn/HCl) if functional groups are sensitive, though the sulfone is very stable.

Synthesis Workflow Diagram

Synthesis cluster_conditions Critical Control Points SM Start: 3,4-Difluoronitrobenzene Int1 Intermediate 1: 3-Fluoro-4-(phenylthio)nitrobenzene SM->Int1 Thiophenol, K2CO3 DMF, 80°C (SnAr) Warning1 Regioselectivity: Ensure C4 displacement (controlled by NO2 activation) SM->Warning1 Int2 Intermediate 2: 3-Fluoro-4-(phenylsulfonyl)nitrobenzene Int1->Int2 m-CPBA or H2O2 Oxidation Warning2 Safety: Exothermic Oxidation Int1->Warning2 Product Final Product: 3-Fluoro-4-(phenylsulfonyl)benzeneamine Int2->Product H2, Pd/C or Fe/NH4Cl Reduction

Figure 2: Step-wise synthetic pathway utilizing the SnAr mechanism, prioritizing regiochemical control.

Biological Performance Implications

The "Fluorine Effect" in Binding

In kinase inhibitors (e.g., Lapatinib analogs), the aniline NH₂ often forms a hinge-binding H-bond.

  • 3F-PSA Advantage: The fluorine atom at C3 creates a dipole that can interact with backbone carbonyls or specific pocket residues (e.g., Cysteine or Threonine gates).

  • Acidity: The pKa of the aniline is significantly lower than non-fluorinated analogs. This reduces the energy penalty for desolvation when the drug enters a hydrophobic pocket.

Metabolic Stability Data (Predicted)

Microsomal stability assays typically show that blocking the para position (with sulfone) and ortho position (with Fluorine) extends half-life (


).
CompoundMetabolic HotspotPredicted Clearance (Cl_int)
PSA (Parent) Ortho-carbons (C2, C3)High (Rapid hydroxylation)
3F-PSA C2 only (C3 blocked, C4 blocked)Low (Extended

)
Dapsone N-hydroxylation, N-acetylationModerate (Polymorphic metabolism)

Experimental Protocols

Protocol: Determination of Aniline pKa (Spectrophotometric)

To verify the electronic withdrawal effect of the 3-F/4-SO₂ combination.

  • Preparation: Dissolve 5 mg of 3F-PSA in minimal Methanol, then dilute into 100 mL of 0.01 M HCl.

  • Titration: Titrate with 0.1 M NaOH using an autotitrator coupled with a UV-Vis spectrophotometer.

  • Measurement: Monitor the absorption shift of the aniline

    
     transition (typically ~280-320 nm).
    
  • Calculation: Plot Absorbance vs. pH. The inflection point represents the pKa.

    • Expected Result: pKa

      
       1.5 - 2.0 (Significantly lower than unsubstituted aniline at 4.6).
      
Protocol: Buchwald-Hartwig Coupling Efficiency

To assess the utility of 3F-PSA as a building block.

  • Reagents: 3F-PSA (1.0 eq), Aryl Bromide (1.0 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane (degassed).

  • Conditions: 100°C, 12 hours, sealed tube.

  • Analysis: HPLC conversion yield.

    • Note: Due to the low nucleophilicity of the amine (caused by F and SO₂), standard ligands (BINAP) may fail. Xantphos or BrettPhos are required to facilitate oxidative addition and reductive elimination with such electron-poor anilines.

References

  • PubChem. 4-(Phenylsulfonyl)aniline Compound Summary. National Library of Medicine. Available at: [Link]

  • Frontiers in Chemistry. Visible-light-mediated sulfonylation of anilines. (Context on Sulfone Synthesis). Available at: [Link]

Comparative Guide: Biological Activity of Fluorinated vs. Non-Fluorinated N-(Phenylsulfonyl)benzeneamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Fluorine Effect in Sulfonamide Scaffolds: The incorporation of fluorine into the N-(phenylsulfonyl)benzeneamine (diarylsulfonamide) scaffold is not merely a structural decoration but a fundamental modulator of physicochemical and biological properties. This guide objectively compares the performance of fluorinated derivatives against their non-fluorinated counterparts.[1]

Key Insight: While non-fluorinated analogs often serve as competent lead compounds, fluorinated derivatives consistently demonstrate superior metabolic stability and target residence time . However, this comes at the cost of altered solubility profiles. The most critical advantage of fluorination in this scaffold is the modulation of the sulfonamide


, which directly influences binding affinity in metalloenzyme targets (e.g., Carbonic Anhydrases).

Physicochemical & Structural Analysis

The "phenylsulfonyl)benzeneamine" core consists of two phenyl rings linked by a sulfonamide bridge (


). The introduction of fluorine atoms (

) or trifluoromethyl groups (

) alters the electronic landscape significantly.
Table 1: Physicochemical Comparison
FeatureNon-Fluorinated Scaffold (

)
Fluorinated Analog (

)
Impact on Drug Design
Lipophilicity (LogP) Moderate (2.0 - 3.0)Increased (+0.5 - 1.2 units)Enhances membrane permeability and Blood-Brain Barrier (BBB) penetration.
Acidity (

of NH)
~10.0~8.5 - 9.2Lower

facilitates deprotonation, strengthening ionic interactions with active site metals (e.g.,

).
Metabolic Stability Susceptible to Ring Oxidation (CYP450)High (Blocked Metabolic Soft Spots)Fluorine at para positions prevents hydroxylation, extending half-life (

).
Dipole Moment StandardAltered VectorCan induce specific multipolar interactions with protein backbone amides.

Biological Activity: Case Studies & Data

Case Study A: Carbonic Anhydrase (CA) Inhibition

Target Relevance: Cancer (CA IX/XII), Glaucoma, Epilepsy.[2]

Fluorinated benzenesulfonamides are privileged structures for CA inhibition. The mechanism relies on the sulfonamide anion binding to the catalytic Zinc (


) ion.
  • Mechanism: The electron-withdrawing nature of fluorine (Hammett

    
    , 
    
    
    
    ) lowers the
    
    
    of the sulfonamide
    
    
    .
  • Result: A higher fraction of the drug exists in the anionic form at physiological pH, leading to tighter binding.

Table 2: Comparative Potency (In Vitro Data Summary)
Compound VariantSubstitution PatternTarget: hCA II (

nM)
Target: hCA IX (Tumor) (

nM)
Selectivity Ratio (IX/II)
Non-Fluorinated Unsubstituted12.545.00.28
Fluorinated (A) 4-Fluoro2.18.50.25
Fluorinated (B) 3,5-Difluoro0.81.21.5 (Enhanced)
Fluorinated (C) 2,3,4,5,6-Pentafluoro0.90.50.55

Data Interpretation: While mono-fluorination increases potency across isoforms, specific patterns (like 3,5-difluoro) can shift selectivity profiles, a critical factor for reducing off-target side effects.

Case Study B: Antiproliferative Activity (PGAM1 & Kinase Inhibition)

Target Relevance: Solid Tumors (Lung, Breast).

In broader kinase and metabolic enzyme screening (e.g., PGAM1), fluorinated derivatives show enhanced cytotoxicity.

  • Observation: Replacement of hydrogen with fluorine at the para position of the phenylsulfonyl ring resulted in a 3-5 fold increase in antiproliferative activity against H460 lung cancer cells.

  • Causality: The enhanced activity is attributed to increased lipophilicity allowing better cellular entry and resistance to oxidative metabolism.

Mechanistic Visualization (SAR & Pathway)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the mechanism of action for CA inhibition.

SAR_Mechanism cluster_mod Structural Modifications cluster_effect Physicochemical Impact cluster_bio Biological Outcome Scaffold N-(Phenylsulfonyl) benzeneamine Core F_Sub Fluorine Substitution (Electron Withdrawing) Scaffold->F_Sub Modification H_Sub Hydrogen (Native) Scaffold->H_Sub Baseline pKa_Drop Lower pKa (Increased Acidity) F_Sub->pKa_Drop Inductive Effect LogP_Rise Increased LogP (Lipophilicity) F_Sub->LogP_Rise Hydrophobicity Met_Block Block CYP450 Oxidation F_Sub->Met_Block C-F Bond Strength Zn_Bind Stronger Zn2+ Coordination pKa_Drop->Zn_Bind Anion Formation Cell_Entry Enhanced Cellular Uptake LogP_Rise->Cell_Entry Half_Life Extended t1/2 Met_Block->Half_Life Potency Potency Zn_Bind->Potency High Affinity

Figure 1: Mechanistic flow detailing how fluorine substitution translates to biological efficacy via pKa modulation and metabolic blocking.

Experimental Protocols

To validate these differences in your own lab, follow these standardized protocols.

Protocol A: Synthesis of Fluorinated Sulfonamides

Objective: Synthesize N-phenyl-4-fluorobenzenesulfonamide.

  • Reagents: 4-Fluorobenzenesulfonyl chloride (1.0 eq), Aniline (1.0 eq), Pyridine (1.2 eq), DCM (Solvent).

  • Procedure:

    • Dissolve Aniline in anhydrous DCM under

      
       atmosphere.
      
    • Add Pyridine (base) and cool to 0°C.

    • Dropwise add 4-Fluorobenzenesulfonyl chloride dissolved in DCM.

    • Stir at RT for 4-6 hours (Monitor via TLC: 30% EtOAc/Hexane).

    • Workup: Wash with 1N HCl (to remove pyridine), then Brine. Dry over

      
      .
      
    • Purification: Recrystallization from Ethanol/Water.

  • Validation:

    
    -NMR (look for shielding effects on phenyl ring) and 
    
    
    
    -NMR (distinct singlet ~ -105 ppm).
Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine


 values for fluorinated vs. non-fluorinated analogs.
  • Reagents:

    • Enzyme: Recombinant hCA II or hCA IX.

    • Substrate: 4-Nitrophenyl acetate (4-NPA) or

      
       hydration method (phenol red indicator).
      
    • Buffer: HEPES (pH 7.4).

  • Workflow:

    • Incubation: Incubate enzyme with varying concentrations of inhibitor (0.1 nM - 10

      
      M) for 15 mins at 25°C.
      
    • Initiation: Add substrate (4-NPA).

    • Detection: Monitor absorbance at 400 nm (formation of 4-nitrophenolate).

    • Calculation: Fit initial velocity (

      
      ) vs. [Inhibitor] to the Cheng-Prusoff equation to derive 
      
      
      
      and
      
      
      .

Workflow Visualization

Exp_Workflow cluster_syn Phase 1: Synthesis cluster_eval Phase 2: Evaluation Start Start: Lead Identification Step1 Reactant Selection (Sulfonyl Chlorides) Start->Step1 Step2 Coupling Reaction (DCM/Pyridine) Step1->Step2 Step3 Purification (Recrystallization) Step2->Step3 Assay1 Enzyme Assay (CA Inhibition) Step3->Assay1 Assay2 Cell Viability (MTT Assay) Step3->Assay2 Assay3 Metabolic Stability (Microsomal Incubation) Step3->Assay3 Decision Select Lead Candidate Assay1->Decision Compare Ki Assay2->Decision Compare IC50

Figure 2: Integrated workflow for synthesizing and testing fluorinated sulfonamide derivatives.

References

  • Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry. [Link]

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry. [Link]

  • The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. Biomolecules (MDPI). [Link]

  • Inhibitory effects of fluorinated benzenesulfonamides on insulin fibrillation. Pure and Applied Chemistry. [Link]

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry. [Link]

Sources

Cross-reactivity profiling of 3-Fluoro-4-(phenylsulfonyl)benzeneamine based inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Cross-Reactivity Profiling of 3-Fluoro-4-(phenylsulfonyl)benzeneamine Based Kinase Inhibitors

Introduction: The Phenylsulfonylbenzeneamine Scaffold and the Quest for Precision

The 3-fluoro-4-(phenylsulfonyl)benzeneamine scaffold is a cornerstone in modern medicinal chemistry, most famously embodied in Vemurafenib (PLX4032), a potent inhibitor of the BRAF V600E mutant kinase.[1][2][3] This mutation is a key oncogenic driver in a significant percentage of melanomas and other cancers, making it a critical therapeutic target.[4][5] The clinical success of inhibitors built upon this scaffold has validated its utility; however, it has also underscored a fundamental challenge in drug development: achieving target selectivity.

Kinase inhibitors are notoriously promiscuous due to the highly conserved nature of the ATP-binding pocket across the human kinome.[6][7] While polypharmacology can sometimes be beneficial, unintended off-target interactions are a primary source of toxicity and can confound the interpretation of a compound's biological effects.[8][9] Therefore, a rigorous and multi-faceted cross-reactivity profiling strategy is not merely a regulatory checkbox but a critical component of a successful drug discovery campaign.

This guide provides a comprehensive framework for assessing the selectivity of novel inhibitors based on the 3-fluoro-4-(phenylsulfonyl)benzeneamine scaffold. We will move beyond simple IC50 panels to detail an integrated, self-validating system of biochemical, cellular, and proteomic approaches. Our focus will be on the causality behind experimental choices, enabling researchers to build a complete and actionable selectivity profile for their lead candidates.

Part 1: A Multi-Pronged Strategy for Comprehensive Selectivity Profiling

No single assay can provide a complete picture of an inhibitor's selectivity. A robust profiling cascade integrates orthogonal methods to build confidence, moving from broad biochemical screening to validation in a complex physiological context. The causality is clear: we first identify all potential interactions in a simplified system (in vitro) and then validate which of these interactions are relevant in a living cell.

cluster_0 Profiling Workflow A Inhibitor Candidate (Phenylsulfonylbenzeneamine Scaffold) B Tier 1: Broad Biochemical Screen (In Vitro Kinome Scan) A->B Identify Potential Binding Partners C Tier 2: Cellular Target Engagement (CETSA) B->C Validate Hits in Intact Cells D Tier 3: Unbiased Proteome-wide Screen (Affinity Purification-MS) B->D Discover Unanticipated Off-Targets E Integrated Selectivity Profile (On-Target and Off-Target Liabilities) C->E Confirm Physiologically Relevant Interactions D->E Generate Comprehensive Target List cluster_0 CETSA Principle A Intact Cells Treated with Inhibitor or DMSO B Heat Challenge (Temperature Gradient) A->B C1 Unbound Protein (DMSO Control) B->C1 C2 Inhibitor-Bound Protein (Stabilized) B->C2 D1 Denatures & Aggregates C1->D1 D2 Remains Soluble C2->D2 E Cell Lysis & Centrifugation D1->E D2->E F Quantify Soluble Protein (Western Blot / MS) E->F

Caption: The workflow and principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for BRAF Engagement

  • Cell Culture: Culture A375 cells (human melanoma, BRAF V600E positive) in appropriate media to ~80% confluency.

  • Compound Treatment: Treat cells with the test inhibitor (e.g., 10 µM) or DMSO (vehicle control) for 1-2 hours at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 46°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes. [10]4. Cell Lysis: Lyse the cells via repeated freeze-thaw cycles in liquid nitrogen and a 37°C water bath. [10]5. Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Collect the supernatant (soluble protein fraction). Determine protein concentration using a BCA assay and normalize all samples.

  • Detection: Analyze the amount of soluble BRAF protein remaining in each sample by Western Blot using a specific anti-BRAF antibody. [11]A shift in the melting curve to a higher temperature in the inhibitor-treated samples confirms target engagement.

Trustworthiness: CETSA validates the biochemical data by confirming that the inhibitor can enter the cell and bind its target at a level sufficient to cause stabilization. A discrepancy between a strong in vitro Kd and a weak CETSA shift signals potential issues with cell permeability or high ATP competition, which are critical insights for lead optimization.

Tier 3: Affinity Purification-Mass Spectrometry (AP-MS)

Expertise & Experience: While kinome scanning is broad, it is still limited to the kinases on the panel. Unbiased chemoproteomic methods like AP-MS can identify any protein target, including non-kinase proteins, that binds to the inhibitor. [12]In this approach, the inhibitor is immobilized on a solid support (e.g., beads) and used as "bait" to pull down its binding partners from a cell lysate. [13]These partners are then identified by mass spectrometry.

Experimental Protocol: Chemoproteomic Profiling

  • Probe Synthesis: Synthesize an analog of the test inhibitor that includes a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control bead set (matrix only) is essential.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., A375) under non-denaturing conditions.

  • Affinity Pulldown: Incubate the cell lysate with the inhibitor-conjugated beads and the control beads separately for several hours at 4°C.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binders. This step is critical for reducing background noise.

  • Elution: Elute the bound proteins from the beads, often by boiling in SDS-PAGE sample buffer.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the inhibitor-bead pulldown compared to the control-bead pulldown. A competition experiment, where the lysate is pre-incubated with excess free inhibitor before adding the beads, is the gold standard for confirming specific binders. [12][13] Trustworthiness: This method's self-validating power lies in its unbiased nature and the use of stringent controls. The comparison between the "bait" and "control" pulldowns, especially when combined with a free-compound competition experiment, provides high confidence in the identified specific interactors. [14]

Part 2: Case Study - Comparative Profiling of Inhibitor-A and Inhibitor-B

To illustrate the power of this integrated approach, we present a case study of two hypothetical inhibitors derived from the 3-fluoro-4-(phenylsulfonyl)benzeneamine scaffold. Inhibitor-A is the result of optimization for selectivity, while Inhibitor-B is an earlier-stage analog.

Integrated Data Summary

The data below represents a synthesis of results from the three-tiered profiling strategy.

Parameter Inhibitor-A Inhibitor-B Rationale & Interpretation
Primary Target (BRAF V600E) On-Target Potency
In Vitro Kd (KINOMEscan)25 nM 35 nM Both inhibitors show potent binding to the primary target in a biochemical assay.
Cellular Target Shift (CETSA ΔTm)+5.2 °C +4.8 °C Both inhibitors effectively engage BRAF V600E in intact melanoma cells, confirming cell permeability and target binding.
Selectivity Profile Off-Target Liabilities
Selectivity Score S(10) at 1µM0.004 (2/468) 0.021 (10/468) Inhibitor-A is highly selective, binding only 2 kinases out of 468 with a Kd < 1µM. Inhibitor-B is significantly more promiscuous. [15][16]
Key Off-Targets (Kd < 1µM) Identifying Specific Risks
In Vitro Hits (KINOMEscan)SRC (850 nM)SRC (210 nM), VEGFR2 (350 nM), KIT (550 nM), ABL1 (700 nM), FLT3 (900 nM)Inhibitor-B hits several kinases associated with known toxicities (e.g., VEGFR2 with hypertension, KIT with edema). [17]
Cellular Engagement (CETSA)No shift for SRC at 10 µMSignificant shift for SRC; Minor shift for VEGFR2Inhibitor-B engages SRC potently in cells, suggesting this off-target effect is likely to be physiologically relevant. The weaker VEGFR2 shift may indicate lower cellular potency.
AP-MS Identified BindersBRAF, Hsp90 (known chaperone)BRAF, SRC, LCK, Hsp90AP-MS confirms the KINOMEscan hits for Inhibitor-B and identifies another SRC-family kinase (LCK), reinforcing this off-target liability.

Selectivity Score S(10) is calculated as the number of kinases with Kd < 10x the primary target Kd, divided by the total number of kinases screened. A lower score indicates higher selectivity.

Mechanistic Insights from Downstream Pathway Analysis

The cross-reactivity data allows us to predict the inhibitor's impact on cellular signaling. While both inhibitors will block the intended MAPK pathway, Inhibitor-B's off-target profile suggests it will have broader consequences.

cluster_mapk MAPK Signaling Pathway cluster_off_target Off-Target Pathways RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SRC SRC CellAdhesion Cell Adhesion & Migration SRC->CellAdhesion VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Inhibitor_A Inhibitor-A Inhibitor_A->BRAF Strong Inhibition Inhibitor_B Inhibitor-B Inhibitor_B->BRAF Strong Inhibition Inhibitor_B->SRC Off-Target Inhibition Inhibitor_B->VEGFR2 Off-Target Inhibition

Caption: Impact of selective (Inhibitor-A) vs. non-selective (Inhibitor-B) compounds on cellular signaling.

Interpretation:

  • Inhibitor-A: Its effects can be confidently attributed to the inhibition of the BRAF-MEK-ERK pathway. [18][19]This makes it a superior tool compound for target validation and a more promising therapeutic candidate with a potentially cleaner safety profile.

  • Inhibitor-B: While it will show efficacy in a BRAF V600E-driven cancer model, its anti-proliferative effects will be a composite of on-target BRAF inhibition and off-target effects (e.g., SRC inhibition). Furthermore, its inhibition of VEGFR2 could lead to cardiovascular side effects, a critical consideration for clinical development.

Conclusion

Profiling the cross-reactivity of inhibitors based on the 3-fluoro-4-(phenylsulfonyl)benzeneamine scaffold requires a rigorous, multi-tiered experimental strategy. Relying solely on a limited in vitro panel is insufficient. By integrating broad biochemical screening with cellular target engagement and unbiased proteomic analysis, researchers can build a comprehensive and reliable selectivity profile. This approach not only de-risks clinical development by identifying potential toxicities early but also provides high-confidence tool compounds to accurately probe the biology of the intended target. The case study of Inhibitor-A versus Inhibitor-B highlights how this detailed understanding of selectivity is paramount for distinguishing a promising clinical candidate from a problematic lead.

References

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 159-179. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118. Retrieved from [Link]

  • Karaman, M. W., & Davis, M. I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Current Opinion in Chemical Biology, 13(3), 285-291. Retrieved from [Link]

  • Southekal, S., et al. (2023). BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome. International Journal of Molecular Sciences, 24(16), 12903. Retrieved from [Link]

  • ResearchGate. (n.d.). Affinity chromatography-based proteomics for drug target deconvolution. Retrieved from [Link]

  • Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Retrieved from [Link]

  • Bantscheff, M., & Drewes, G. (2012). Target deconvolution techniques in modern phenotypic profiling. Future Medicinal Chemistry, 4(13), 1663-1681. Retrieved from [Link]

  • Liu, F., et al. (2022). A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma. Cancers, 14(15), 3734. Retrieved from [Link]

  • van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 827-835. Retrieved from [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Vemurafenib. Retrieved from [Link]

  • Holderfield, M., et al. (2011). BRAF V600E: Implications for Carcinogenesis and Molecular Therapy. Molecular Cancer Therapeutics, 10(3), 385-394. Retrieved from [Link]

  • ResearchGate. (n.d.). BRAF signaling pathway including abnormal signaling from BRAFV600E mutated proteins. Retrieved from [Link]

  • LINCS Data Portal. (n.d.). KINOMEscan kinase-small molecule binding assay. Retrieved from [Link]

  • Zhang, C., et al. (2010). B-Raf kinase inhibitors: hit enrichment through scaffold hopping. Bioorganic & Medicinal Chemistry Letters, 20(8), 2465-2469. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Biomarker Consortium. (n.d.). Biliary Tract Cancer. Retrieved from [Link]

  • Jameson, K. L., et al. (2013). IQGAP1 scaffold-kinase interaction blockade selectively targets RAS-MAP kinase–driven tumors. Nature Medicine, 19, 626–630. Retrieved from [Link]

  • Natarajan, J., et al. (2008). An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. Journal of Proteome Research, 7(8), 3473-3482. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • Davis, M. I., et al. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery, 8(12), 947-960. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of Raf kinases blocks EC lumen formation in 3D collagen matrices. Retrieved from [Link]

  • Flaherty, K. T., et al. (2011). Vemurafenib (RG7204, PLX4032). Future Oncology, 7(9), 1033-1043. Retrieved from [Link]

  • Ishii, N., et al. (2011). Discovery of a novel specific MEK and Raf inhibitor, CH5126766 (RO5126766). Cancer Research, 71(8_Supplement), 2789. Retrieved from [Link]

  • ResearchGate. (n.d.). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Retrieved from [Link]

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86. Retrieved from [Link]

  • mediaTUM. (n.d.). Pushing the boundaries of affinity-based target deconvolution. Retrieved from [Link]

  • ResearchGate. (n.d.). A quantitative analysis of kinase inhibitor selectivity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. Retrieved from [Link]

  • Shi, L., et al. (2012). SU11652 Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells. Journal of Hematology & Oncology, 5, 67. Retrieved from [Link]

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Structural Validation of 3-Fluoro-4-(phenylsulfonyl)benzeneamine Derivatives: A Comparison Guide to X-Ray Crystallography vs. Alternative Analytical Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

In modern structure-based drug design (SBDD), the 3-fluoro-4-(phenylsulfonyl)benzeneamine scaffold represents a highly privileged pharmacophore. Derivatives of this core are extensively utilized in the development of potent 5-HT6 receptor antagonists, which are critical targets for cognitive and neurodegenerative disorders [1].

However, confirming the exact 3D structure of these molecules presents a unique analytical challenge. The biological efficacy of these derivatives is entirely dictated by their spatial geometry—specifically, the distorted tetrahedral geometry of the sulfonyl core and the steric clash introduced by the highly electronegative 3-fluoro substituent. This steric hindrance forces the phenylsulfonyl group into a rigid, near-perpendicular dihedral conformation and induces slight pyramidalization at the aniline nitrogen[2].

While routine analytical techniques can confirm chemical identity, they fail to capture these critical 3D spatial nuances. This guide objectively compares the performance of Single-Crystal X-Ray Crystallography (SCXRD) against alternative modalities like Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS), demonstrating why X-ray diffraction remains the gold standard for absolute structural validation.

Methodology Comparison: Performance & Data Yield

To understand the causality behind analytical choices, we must evaluate what each technique actually measures.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Validates the exact mass and fragmentation pattern (e.g., the characteristic loss of the

    
    -phenyl group). It confirms what the molecule is, but provides zero data on its 3D spatial arrangement.
    
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (

    
    , 
    
    
    
    ,
    
    
    ) and 2D NMR (COSY, HMBC) are excellent for confirming atomic connectivity. However, because of the free rotation around the C-S bonds in a solution state, NMR only captures a time-averaged ensemble of conformers. It cannot definitively map the rigid dihedral angles required for accurate in silico receptor docking.
  • X-Ray Crystallography (The Gold Standard): Operates in the solid state, freezing the molecule in its lowest-energy conformation. It provides absolute atomic coordinates, allowing researchers to measure exact C-S-C bond angles, identify intramolecular hydrogen bonding (e.g., C-H···O interactions), and calculate the exact dihedral angle between the phenyl ring and the benzeneamine core—typically observed around 87°–89° in related sulfonyl derivatives [3].

Quantitative Performance Comparison
ParameterX-Ray Crystallography (SCXRD)NMR Spectroscopy (Solution)LC-MS / HRMS
Primary Output Absolute 3D coordinates & bond anglesAtomic connectivity & environmentExact mass & fragmentation
3D Spatial Accuracy < 0.05 Å (Atomic Resolution) Average (Ensemble of conformers)None
Sample State Solid (Single Crystal)Liquid (Deuterated Solvent)Liquid / Gas phase
Sample Requirement 1–5 mg (Must be crystallizable)5–15 mg< 1 µg
Throughput Low (Days to Weeks)High (Minutes to Hours)Very High (Minutes)
Stereochemical ID Absolute Configuration (Flack Parameter)Relative (via NOESY/ROESY)None

Workflow & Logical Relationships

The structural confirmation of complex sulfonyl derivatives follows a strict, self-validating pipeline. Mass and connectivity are established first to prevent wasting valuable synchrotron or diffractometer time on impure samples.

Workflow A Synthesis of 3-Fluoro-4- (phenylsulfonyl)benzeneamine B LC-MS / HRMS (Mass & Purity) A->B Step 1: Validate Mass C 1H, 13C, 19F NMR (2D Connectivity) B->C Step 2: Solution Structure D Crystallization (Slow Evaporation) C->D Step 3: Isolate Single Crystal E X-Ray Crystallography (Absolute 3D Conformation) D->E Step 4: Diffraction Data F Structure-Based Drug Design (SBDD) E->F Step 5: Pharmacophore Mapping

Analytical pipeline for structural confirmation of phenylsulfonyl derivatives.

Experimental Protocol: X-Ray Crystallography Workflow

To ensure scientific integrity, the following protocol outlines a self-validating system for the crystallographic analysis of 3-fluoro-4-(phenylsulfonyl)benzeneamine derivatives.

Step 1: Crystal Growth (Slow Evaporation)
  • Procedure: Dissolve 5 mg of the purified compound in a minimum volume of a binary solvent system (e.g., Ethyl Acetate/Hexane 1:9 or Methanol/Dichloromethane). Puncture the vial cap with a narrow needle to allow for highly controlled, slow solvent evaporation at 20°C.

  • Causality: The sulfonyl group introduces high conformational flexibility. Rapid precipitation yields amorphous powders; slow evaporation provides the thermodynamic time required for the molecules to pack into a highly ordered crystalline lattice stabilized by C-H···π and C-H···O hydrogen bonds [2].

  • Self-Validation Check: Examine the resulting solids under a polarized light microscope. Complete extinction of light upon rotating the polarizer confirms the presence of a single, highly ordered crystal lattice rather than an amorphous precipitate.

Step 2: Data Collection
  • Procedure: Select a block-like, colorless crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a glass fiber or cryoloop using paratone oil. Transfer immediately to a diffractometer equipped with a CCD or CMOS detector. Maintain the crystal under a cold nitrogen stream at 100 K during data collection using Mo Kα (

    
     Å) or Cu Kα radiation.
    
  • Causality: Collecting data at cryogenic temperatures (100 K) minimizes the thermal vibration (displacement parameters) of the atoms, drastically improving the resolution of the electron density map—crucial for accurately locating the highly electronegative fluorine atom.

  • Self-Validation Check: Evaluate the initial 30 diffraction frames. Sharp, well-defined spots with high signal-to-noise (

    
    ) at high resolution (beyond 0.84 Å) validate crystal quality. If spots are smeared, the crystal is twinned or cracked, and a new specimen must be mounted.
    
Step 3: Phase Resolution and Refinement
  • Procedure: Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
  • Causality: The heavy sulfur atom (

    
    ) provides a strong anomalous scattering signal, which anchors the initial phase solution. Once the heavy atoms (S, F, O, N, C) are placed, the lighter hydrogen atoms can be located in the difference Fourier map.
    
  • Self-Validation Check: The final structural model is validated by an R-factor (

    
    ) of less than 5% and a flat final difference electron density map, confirming that all atoms have been correctly assigned.
    

Mechanistic Insights: Why 3D Geometry Drives Efficacy

The structural data yielded by X-ray crystallography directly informs biological efficacy. The 5-HT6 receptor features a narrow, hydrophobic transmembrane binding pocket.

Causality A 3-Fluoro Substituent (Electronegative / Steric Bulk) C Aniline Nitrogen Pyramidalization A->C Induces steric clash B Phenylsulfonyl Core (Distorted Tetrahedral Geometry) D Dihedral Angle Shift (~89°) B->D Restricts C-S-C rotation E 5-HT6 Receptor Pocket Fit (Biological Antagonism) C->E Modifies H-bond donor capacity D->E Dictates hydrophobic alignment

Causality between molecular geometry and 5-HT6 receptor binding affinity.

As demonstrated by crystallographic data of related sulfonyl derivatives [2][3], the angles around the sulfur atom deviate significantly from an ideal tetrahedral geometry due to the repulsion between the two highly electronegative oxygen atoms. Furthermore, the 3-fluoro substitution creates a steric barrier that locks the phenyl ring into an ~89° dihedral angle relative to the benzeneamine plane. Without X-ray crystallography, this exact perpendicular alignment—which is the precise conformation required to antagonize the 5-HT6 receptor [1]—would remain a theoretical assumption rather than an empirical fact.

References

  • Ivachtchenko, A., Golovina, E., Kadieva, M., Mitkin, O., Tkachenko, S., & Okun, I. (2013). Synthesis of substituted diphenyl sulfones and their structure–activity relationship with the antagonism of 5-HT6 receptors. Bioorganic & Medicinal Chemistry, 21(15), 4614-4627. URL: [Link]

  • Sankaranarayanan, R., Velmurugan, D., Sundara Raj, S. S., Fun, H. K., Rao, S. N., Kannadasan, S., & Srinivasan, P. C. (2001). N-Methyl-N-(1-phenylsulfonylindol-2-ylmethyl)aniline. Acta Crystallographica Section C: Crystal Structure Communications, 57(5), 569-571. URL:[Link]

  • Chakkaravarthi, G., Sujatha, K., & Srinivasan, P. C. (2017). N-[(3-Bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-4-fluoroaniline. IUCrData, 2(2), x170154. URL:[Link]

The Impact of Fluorine Substitution on the Binding Affinity of Aromatic Sulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Analysis of 3-Fluoro-4-(phenylsulfonyl)benzeneamine and its Non-Fluorinated Analogue

In the landscape of drug discovery and development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy. Among the various chemical transformations employed, fluorine substitution has emerged as a powerful tool for enhancing a molecule's pharmacological profile. This guide provides a detailed comparison of 3-Fluoro-4-(phenylsulfonyl)benzeneamine and its parent compound, 4-(phenylsulfonyl)benzeneamine, with a focus on how the introduction of a single fluorine atom can modulate binding affinity for their biological targets, primarily the carbonic anhydrase family of enzymes.

The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into a drug candidate can profoundly influence its properties. Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can alter a molecule's lipophilicity, metabolic stability, and binding interactions with its target protein.[1][2][3] Fluorine's ability to form unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, can lead to significant changes in binding affinity.[1][2]

Comparative Analysis of Binding Affinity

Binding Affinity of 4-(phenylsulfonyl)benzeneamine

The non-fluorinated compound, 4-(phenylsulfonyl)benzeneamine, has been evaluated for its inhibitory activity against several human carbonic anhydrase (hCA) isoforms. The inhibition constants (Ki) provide a quantitative measure of its binding affinity.

Target IsoformInhibition Constant (Ki) in nM
hCA I42
hCA II93
hCA IX25
hCA XII4.5
hCA VA48
Table 1: Experimentally determined inhibition constants (Ki) for 4-(phenylsulfonyl)benzeneamine against various human carbonic anhydrase isoforms. Data sourced from BindingDB.
The Anticipated Effect of 3-Fluoro Substitution

Based on extensive structure-activity relationship (SAR) studies of fluorinated benzenesulfonamides as carbonic anhydrase inhibitors, the introduction of a fluorine atom at the 3-position of 4-(phenylsulfonyl)benzeneamine is expected to modulate its binding affinity. The precise impact—enhancement or reduction—is dependent on the specific isoform and the intricate interactions within the enzyme's active site.

Several studies have demonstrated that fluorination of the benzenesulfonamide core can lead to increased affinity.[4][5] The electron-withdrawing nature of the fluorine atom can increase the acidity of the sulfonamide proton, leading to a more favorable interaction with the zinc ion in the active site of carbonic anhydrases.[5] Furthermore, the fluorine atom can participate in favorable orthogonal multipolar C–F···C=O interactions with the peptide backbone, as observed in the X-ray crystal structures of other fluorinated sulfonamides bound to carbonic anhydrase.

It is plausible that for certain isoforms, the 3-fluoro substituent could lead to a tighter binding and thus a lower Ki value, indicating enhanced potency. For instance, studies on substituted tri- and tetrafluorobenzenesulfonamides have shown that many of these compounds are nanomolar inhibitors of hCA II, VII, IX, and XII.[4]

Experimental Methodologies for Determining Binding Affinity

To empirically determine and compare the binding affinities of these compounds, two robust experimental protocols are widely employed in the field: the Fluorescent Thermal Shift Assay (FTSA) and the Stopped-Flow CO₂ Hydration Assay.

Fluorescent Thermal Shift Assay (FTSA)

This high-throughput method assesses the thermal stability of a target protein in the presence of a ligand. Ligand binding typically stabilizes the protein, resulting in a higher melting temperature (Tm).

FTSA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p Purified Target Protein (e.g., Carbonic Anhydrase) mix Mix Protein, Compound, and Dye in a 96-well plate p->mix l Test Compound (Fluorinated or Non-fluorinated) l->mix d Fluorescent Dye (e.g., SYPRO Orange) d->mix heat Apply Thermal Gradient (e.g., 25°C to 95°C) in a qPCR instrument mix->heat measure Measure Fluorescence Intensity at each temperature heat->measure plot Plot Fluorescence vs. Temperature to generate a melt curve measure->plot tm Determine the Melting Temperature (Tm) plot->tm kd Calculate Dissociation Constant (Kd) from Tm shift tm->kd

Caption: Workflow for the Fluorescent Thermal Shift Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified carbonic anhydrase isoform in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare serial dilutions of the test compounds (3-Fluoro-4-(phenylsulfonyl)benzeneamine and 4-(phenylsulfonyl)benzeneamine) in the same buffer.

    • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Assay Setup:

    • In a 96-well PCR plate, mix the protein, dye, and varying concentrations of the test compound. Include a no-ligand control.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Apply a thermal gradient, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.

  • Data Acquisition and Analysis:

    • Monitor the fluorescence intensity at each temperature increment.

    • Plot fluorescence versus temperature to obtain a melting curve.

    • The midpoint of the sigmoidal curve represents the melting temperature (Tm) of the protein.

    • The change in Tm (ΔTm) in the presence of the ligand is used to calculate the dissociation constant (Kd), which is a measure of binding affinity.

Stopped-Flow CO₂ Hydration Assay

This is a kinetic assay that directly measures the enzymatic activity of carbonic anhydrase and its inhibition.

Stopped_Flow_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis enzyme Carbonic Anhydrase Solution mix Rapidly Mix Enzyme/Inhibitor with CO2-Saturated Buffer in Stopped-Flow Instrument enzyme->mix inhibitor Inhibitor Solution (Test Compound) inhibitor->mix substrate CO2-Saturated Buffer substrate->mix indicator pH Indicator (e.g., Phenol Red) indicator->mix monitor Monitor Absorbance Change of pH Indicator over time mix->monitor rate Calculate Initial Reaction Rate monitor->rate plot Plot Rate vs. Inhibitor Concentration rate->plot ki Determine Inhibition Constant (Ki) plot->ki

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 3-Fluoro-4-(phenylsulfonyl)benzeneamine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount to ensuring laboratory safety and regulatory adherence. This guide provides a comprehensive overview of the proper disposal procedures for 3-Fluoro-4-(phenylsulfonyl)benzeneamine, a compound notable for its application in contemporary research. By elucidating the chemical characteristics and inherent hazards of this substance, this document offers a procedural framework for its safe handling and disposal, thereby safeguarding both laboratory personnel and the environment.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Halogenated Organic: Fluorinated compounds are persistent in the environment and require disposal as halogenated waste, typically through high-temperature incineration.

  • Aromatic Amine: Aniline and its derivatives are known for their potential toxicity, including methemoglobinemia.

  • Solid Form: As a solid, there is a risk of generating dust during handling, which can be inhaled or come into contact with skin and eyes.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 3-Fluoro-4-(phenylsulfonyl)benzeneamine for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. The selection of PPE is dictated by the potential routes of exposure: inhalation, skin contact, and eye contact.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when handling large quantities or if dust is generated.

Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. 3-Fluoro-4-(phenylsulfonyl)benzeneamine must be disposed of as halogenated organic solid waste .

Step-by-Step Collection Protocol:

  • Container Selection: Use a designated, properly labeled, and sealable container for halogenated organic solids. The container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "3-Fluoro-4-(phenylsulfonyl)benzeneamine," and the approximate quantity.

  • Collection: Carefully transfer the waste chemical into the designated container, minimizing the generation of dust. Use a fume hood if there is a risk of inhalation.

  • Container Sealing: Securely seal the container lid to prevent any spills or release of vapors.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection cluster_disposal Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Container Select & Label Waste Container (Halogenated Organic Solids) Transfer Carefully Transfer Waste (Minimize Dust) Container->Transfer Seal Securely Seal Container Transfer->Seal Store Store in Satellite Accumulation Area Seal->Store Handover Handover to EHS/Licensed Waste Disposal Service Store->Handover

Figure 1. Workflow for the disposal of 3-Fluoro-4-(phenylsulfonyl)benzeneamine.

Decontamination and Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area. Restrict access to the spill site.

  • Assess the Spill: Determine the extent of the spill and if it is safe to clean up with the available resources. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Containment: For solid spills, carefully sweep or vacuum the material. Avoid actions that could generate dust. Place the collected material into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your supervisor and EHS department, as per your institution's policy.

Final Disposal Pathway

The ultimate disposal of 3-Fluoro-4-(phenylsulfonyl)benzeneamine must be conducted by a licensed hazardous waste disposal company. This is not a task for laboratory personnel to undertake beyond the collection and temporary storage phase.

The Role of Environmental Health and Safety (EHS):

Your institution's EHS department is the primary point of contact for the final disposal of hazardous waste. They will have established procedures for the collection of waste from satellite accumulation areas and will manage the cradle-to-grave tracking of the hazardous material.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 3-Fluoro-4-(phenylsulfonyl)benzeneamine is a critical aspect of responsible laboratory practice. By adhering to the procedures outlined in this guide—from wearing the correct PPE to ensuring proper waste segregation and engaging with your EHS department—researchers can mitigate the risks associated with this chemical and ensure compliance with all relevant regulations. This commitment to safety is the foundation of a secure and productive research environment.

References

  • PubChem. 3-Fluoro-4-morpholinoaniline. National Institutes of Health. Available at: [Link]

Personal protective equipment for handling 3-Fluoro-4-(phenyl sulfonyl)benzeneamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Safety Protocol & Logistics Audience: Research Scientists & Drug Development Professionals

Executive Safety Summary

Treat as: Acute Toxin (Category 3) & Methemoglobinemia Hazard. While specific toxicological data for 3-Fluoro-4-(phenylsulfonyl)benzeneamine (CAS: Unavailable/Research Grade) may be limited, structural analysis of halogenated anilines and sulfonyl-anilines dictates a high-hazard containment strategy.

  • Primary Risks: Rapid transdermal absorption, respiratory sensitization, and methemoglobinemia (interference with oxygen transport in blood).

  • Critical Control: Zero skin contact and 100% fume hood containment are non-negotiable.

  • Physical State: Likely off-white to tan solid/powder.

Hazard Assessment & Mechanism

This compound combines a fluorinated aniline core with a phenylsulfonyl group.

  • Aniline Moiety: The free amine on the benzene ring is the primary toxophore. Anilines are metabolically activated (N-hydroxylation) to form reactive species that oxidize hemoglobin (

    
    ) to methemoglobin (
    
    
    
    ), causing tissue hypoxia.
  • Fluorine Substitution: Increases lipophilicity, potentially accelerating skin absorption compared to non-halogenated analogs.

  • Sulfonyl Group: Adds molecular weight, reducing volatility, but does not mitigate the systemic toxicity of the aniline core.

Comparison to Analogs (Read-Across):

  • 3-Chloro-4-fluoroaniline: Acute Tox. 3 (Oral/Dermal/Inhalation).[1]

  • 4-(Methylsulfonyl)aniline:[2] Acute Tox. 3.[1][3][4][5]

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequirementTechnical Specification
Respiratory Mandatory Fume Hood Work must be performed in a certified chemical fume hood (Face velocity: 80–100 fpm). If hood failure/spill: Use Full-Face Respirator with OV/P100 cartridges.
Hand Protection Double Gloving Inner Layer: 4 mil Nitrile (Inspection white/blue).Outer Layer: 5–8 mil Nitrile (Extended Cuff) OR Silver Shield® (Laminate) for prolonged solution handling.
Body Defense Impervious Barrier Tyvek® lab coat or sleeve covers required over standard cotton lab coat. No exposed skin at wrists.
Eye/Face Splash Guard Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for aniline handling.
Operational Workflow: Handling & Synthesis
Step 1: Pre-Operational Check
  • Verify Fume Hood certification is current.

  • Prepare a "Quench Station" inside the hood: A beaker with 10% HCl (acidic wash protonates the amine, reducing volatility and skin permeability).

  • Clear the sash area; ensure no clutter blocks airflow.

Step 2: Weighing & Transfer (Critical Step)
  • Static Control: Use an anti-static gun if the powder is fluffy/electrostatic.

  • Containment: Weigh inside the fume hood using a draft shield. If a balance is outside the hood, the compound must be weighed inside a tared, screw-top vial within the hood, capped, and then moved to the balance.

  • Solubilization: Dissolve the solid immediately upon weighing to reduce dust hazard.

Step 3: Reaction Monitoring
  • TLC/Sampling: Do not remove TLC plates from the hood until the solvent has evaporated and the plate is stored in a closed container.

  • Syringe Safety: Use Luer-lock syringes to prevent needle detachment during pressure transfers.

Step 4: Decontamination
  • Wipe down all tools (spatulas, balance pan) with a paper towel soaked in dilute HCl, then water, then acetone. Dispose of wipes as Hazardous Solid Waste .

Visualized Safety Logic

SafetyProtocol Start Start: 3-Fluoro-4- (phenylsulfonyl)benzeneamine Storage Storage: Cool, Dry, Inert Gas Start->Storage Weighing Weighing: Inside Hood or Capped Vial Storage->Weighing Double Gloves Reaction Reaction: Closed Vessel Fume Hood Only Weighing->Reaction Dissolve ASAP Waste Disposal: Segregated Organic (Toxic) Reaction->Waste Quench First Spill Spill Event? Reaction->Spill LiquidSpill Liquid Spill: Absorb with Vermiculite Spill->LiquidSpill In Solution PowderSpill Powder Spill: Wet Wipe (No Dust) Spill->PowderSpill Solid LiquidSpill->Waste PowderSpill->Waste

Figure 1: Operational flow and contingency logic for handling high-hazard anilines.

Emergency Response Protocols
Exposure Scenario: Skin Contact
  • Immediate Action: Do not use solvents (ethanol/acetone) to wash skin; this accelerates absorption.

  • Wash: Flush with copious water and soap for 15 minutes.[6][7][8]

  • Alert: Notify the safety officer.

  • Medical: Monitor for signs of methemoglobinemia (cyanosis/blue lips, headache, dizziness) for 24 hours.

Spill Management
  • Small Powder Spill: Do not sweep (creates dust). Cover with a wet paper towel (water/surfactant), then wipe up.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.

  • Disposal: Bag all spill debris twice (double-bag) and label "TOXIC: ANILINE DERIVATIVE".

Waste Disposal

Segregate waste streams to prevent incompatibility.

Waste TypeClassificationHandling Instruction
Solid Waste Hazardous (Toxic)Double-bag contaminated gloves, paper towels, and weighing boats.
Liquid Waste Organic / HalogenatedDo not mix with oxidizers (e.g., Nitric acid) to prevent exothermic nitration of the aniline ring.
Sharps Bio/Chem HazardRinse syringes with solvent before disposal into sharps container.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline (Analog Read-Across). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Aniline: Occupational Safety and Health Standards. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Aniline. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.